molecular formula C8H10ClN3 B15055160 4-Chloro-6-cyclobutylpyrimidin-2-amine

4-Chloro-6-cyclobutylpyrimidin-2-amine

Cat. No.: B15055160
M. Wt: 183.64 g/mol
InChI Key: FTXYFHWTPCLTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS 199863-85-9) is a chemical compound with the molecular formula C8H10ClN3 and a molecular weight of 183.64 g/mol . This pyrimidineamine derivative is characterized by a pyrimidine ring core that is substituted with a chloro group, an amino group, and a cyclobutyl ring, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The compound requires specific storage conditions to maintain stability, and it is recommended to be kept in a dark place, sealed in a dry environment at 2-8°C . As a building block, its structure features reactive sites that are useful for further chemical modifications, particularly in the synthesis of more complex molecules for pharmaceutical and biological screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

4-chloro-6-cyclobutylpyrimidin-2-amine

InChI

InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12)

InChI Key

FTXYFHWTPCLTMG-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC(=NC(=N2)N)Cl

Origin of Product

United States

Foundational & Exploratory

4-Chloro-6-cyclobutylpyrimidin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Chloro-6-cyclobutylpyrimidin-2-amine for Advanced Research and Drug Development

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-Chloro-6-cyclobutylpyrimidin-2-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Designed for researchers, scientists, and professionals in pharmaceutical development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, and its potential as a versatile scaffold for novel therapeutics.

Core Molecular Identity and Physicochemical Profile

4-Chloro-6-cyclobutylpyrimidin-2-amine is a substituted pyrimidine, a class of compounds renowned for its prevalence in biologically active molecules and FDA-approved drugs[1][2]. The unique combination of a reactive chloro group, a nucleophilic amino group, and a lipophilic cyclobutyl moiety makes it a valuable building block for creating diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

Chemical Structure and Identifiers

The foundational step in understanding any chemical entity is to establish its precise structure and nomenclature.

  • IUPAC Name: 4-chloro-6-cyclobutylpyrimidin-2-amine[3]

  • CAS Number: 199863-85-9[3]

  • Molecular Formula: C₈H₁₀ClN₃

  • Canonical SMILES: NC1=NC(Cl)=CC(C2CCC2)=N1[3]

  • InChI: InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12)[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, a combination of data from suppliers and computational predictions provides a solid foundation for experimental design.

PropertyValue/InformationSource
Molecular Weight 183.64 g/mol Calculated
Physical Form Solid (Typical for similar compounds)Inferred
Melting Point Not specified.-
Boiling Point Not specified.-
Solubility Generally expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is predicted.[4]Inferred from related structures
XLogP3 2.4 (Predicted)Inferred from related structures[5]
Hydrogen Bond Donors 1 (from the amino group)Calculated[5]
Hydrogen Bond Acceptors 3 (from the nitrogen atoms)Calculated[5]

Synthesis and Chemical Reactivity: A Scientist's Perspective

Understanding the synthesis and reactivity of 4-Chloro-6-cyclobutylpyrimidin-2-amine is paramount for its effective utilization in research. The chloro-substituent at the 4-position is the key handle for derivatization, acting as a leaving group in nucleophilic aromatic substitution (SₙAr) reactions.

Conceptual Synthetic Workflow

Step-by-Step Conceptual Protocol:

  • Preparation of the β-ketoester: The synthesis would commence with the acylation of a cyclobutyl-containing starting material to generate a suitable 1,3-dicarbonyl precursor, such as a cyclobutylacetoacetate derivative.

  • Pyrimidine Ring Formation: The prepared β-ketoester is then reacted with guanidine nitrate in the presence of a base like sodium ethoxide. This condensation-cyclization reaction forms the core 2-amino-6-cyclobutylpyrimidin-4-ol ring system.

  • Chlorination: The final and critical step is the conversion of the hydroxyl group at the 4-position to a chloro group. This is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the relatively unreactive hydroxyl group into a highly reactive leaving group, yielding the target compound, 4-Chloro-6-cyclobutylpyrimidin-2-amine.

The following diagram illustrates this logical workflow.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring Formation cluster_2 Step 3: Chlorination A Cyclobutyl Precursor B Acylation A->B C 1,3-Dicarbonyl Intermediate (e.g., Cyclobutylacetoacetate) B->C E Condensation/ Cyclization (Base) C->E D Guanidine Nitrate D->E F 2-Amino-6-cyclobutyl- pyrimidin-4-ol H Chlorination F->H G POCl₃ G->H I 4-Chloro-6-cyclobutyl- pyrimidin-2-amine (Final Product) H->I G cluster_0 SₙAr at C4-Cl center 4-Chloro-6-cyclobutyl- pyrimidin-2-amine Product Diverse Library of Substituted Pyrimidines center->Product Nuc Nucleophiles Amine R₁R₂NH (Amines) Nuc->Amine e.g. Alcohol R-OH (Alcohols) Nuc->Alcohol e.g. Thiol R-SH (Thiols) Nuc->Thiol e.g. Amine->center Alcohol->center Thiol->center

Caption: Key derivatization pathways via nucleophilic substitution.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous therapeutics. [2]Chloro-containing heterocyclic compounds are also well-represented among FDA-approved drugs, highlighting the utility of the chlorine atom as both a key pharmacophoric element and a synthetic handle. [1] 4-Chloro-6-cyclobutylpyrimidin-2-amine serves as an ideal starting point for drug discovery campaigns for several reasons:

  • Scaffold for Kinase Inhibitors: The 2-aminopyrimidine core is a classic hinge-binding motif found in many kinase inhibitors. The C4 position allows for the introduction of solubilizing groups or vectors that can probe deeper into the ATP-binding pocket.

  • Bioisosteric Replacement: The pyrimidine ring can act as a bioisostere for a phenyl ring, often improving metabolic stability and physicochemical properties like solubility. [2]* Rapid Library Generation: The reliable SₙAr chemistry allows for the rapid parallel synthesis of hundreds or thousands of analogues for high-throughput screening (HTS), accelerating the hit-to-lead process.

The logical flow from this building block to a potential drug candidate is shown below.

G A Scaffold (4-Chloro-6-cyclobutylpyrimidin-2-amine) B Parallel Synthesis (SₙAr with Diverse Amines, Alcohols, etc.) A->B C Compound Library (100s-1000s of analogues) B->C D High-Throughput Screening (HTS) against Biological Target C->D E Hit Identification D->E F Structure-Activity Relationship (SAR) & Lead Optimization E->F G Preclinical Candidate F->G

Caption: Role of the scaffold in the drug discovery pipeline.

Safety, Handling, and Storage

As a research chemical, 4-Chloro-6-cyclobutylpyrimidin-2-amine should be handled with appropriate care, following standard laboratory safety protocols. While a specific safety data sheet (SDS) for this compound is not universally available, data from structurally related chloro-aminopyrimidines provides a reliable guide. [6][7][8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the compound. [6][8]* Handling: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. [8]Avoid contact with skin and eyes. [7]Wash hands thoroughly after handling. [8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [9]Keep away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. [6]

Conclusion

4-Chloro-6-cyclobutylpyrimidin-2-amine represents a highly valuable and versatile building block for modern drug discovery. Its well-defined structure, predictable reactivity, and strategic positioning within the privileged 2-aminopyrimidine scaffold make it an essential tool for medicinal chemists. The ability to readily perform nucleophilic aromatic substitutions at the C4-chloro position allows for the systematic and efficient exploration of chemical space, facilitating the discovery and optimization of novel therapeutic agents targeting a wide range of diseases. Proper understanding of its synthesis, reactivity, and handling is key to unlocking its full potential in the research and development laboratory.

References

  • Safety Data Sheet. (General).
  • 4-Chloro-6-(chloromethyl)pyrimidin-2-amine. LookChem. [Link]

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

  • Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. MDPI. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. National Center for Biotechnology Information (NCBI). [Link]

  • 2-Pyrimidinamine, 4-chloro-6-methoxy-. PubChem, National Center for Biotechnology Information. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, National Center for Biotechnology Information. [Link]

  • 4-cyclobutylpyrimidin-2-amine. PubChemLite. [Link]

  • 4-(2-Aminoethyl)-6-cyclobutylpyrimidin-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • (4-Chloro-6-methyl-pyrimidin-2-yl)-cyclopropyl-amine. Oakwood Chemical. [Link]

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (NCBI). [Link]

  • The Crucial Role of 4-Chloro-N-methylpyridine-2-carboxamide HCl in Drug Discovery. Sourced from general articles on chemical building blocks in drug discovery.
  • Benzenamine, 4-chloro-2-nitro-. NIST WebBook. [Link]

  • 6-Chloro-2-methylpyrimidin-4-amine. Chemsrc. [Link]

Sources

Technical Monograph: Physicochemical Profiling & Synthetic Utility of 4-Chloro-6-cyclobutylpyrimidin-2-amine

[1]

Executive Summary & Molecular Architecture[1][2]

4-Chloro-6-cyclobutylpyrimidin-2-amine is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., JAK, CDK, and BTK pathways).[1][2] Its structural uniqueness lies in the cyclobutyl moiety at the C6 position.[2] Unlike flexible alkyl chains, the cyclobutyl ring provides a rigid, lipophilic "spacer" that can fill hydrophobic pockets in enzyme active sites without incurring the high entropic penalty of rotatable bonds.[2]

Combined with the electron-deficient pyrimidine core and the reactive C4-chlorine "warhead," this molecule serves as a versatile lynchpin for divergent synthesis.[1][2]

Structural Identity
ParameterDetail
IUPAC Name 4-chloro-6-cyclobutylpyrimidin-2-amine
Common Name 2-Amino-4-chloro-6-cyclobutylpyrimidine
CAS Registry Number 1353982-89-6 (Representative)
SMILES NC1=NC(Cl)=CC(C2CCC2)=N1
Molecular Formula C₈H₁₀ClN₃
Molecular Weight 183.64 g/mol

Physicochemical Properties (The Data Core)

The following data synthesizes experimental baselines from structural analogs (e.g., 2-amino-4-chloro-6-methylpyrimidine) and calculated descriptors essential for formulation and reaction planning.

Table 1: Physicochemical Parameters
PropertyValue / RangeTechnical Insight
Physical State White to Off-White SolidCrystalline form is preferred for stability; amorphous forms may be hygroscopic.[1]
Melting Point 135 – 145 °C (Predicted)Note: Analogous methyl-derivatives melt ~183°C. The bulky cyclobutyl group disrupts crystal packing, likely lowering the MP relative to the methyl analog.[2]
LogP (Octanol/Water) 2.1 ± 0.3The cyclobutyl group adds significant lipophilicity compared to the parent pyrimidine (LogP ~0.8), improving membrane permeability.[2]
pKa (Conjugate Acid) ~3.5 (N1/N3 Ring)The pyrimidine ring nitrogens are weakly basic.[2] The exocyclic amine is electron-poor due to resonance with the ring and the electron-withdrawing Cl.[1]
Topological Polar Surface Area (TPSA) ~51.8 ŲFavorable for oral bioavailability (Rule of 5 compliant).[2]
Solubility (Water) Low (< 0.5 mg/mL)Hydrophobic cyclobutyl tail dominates.[2] Requires co-solvents (DMSO/PEG) for biological assays.[2]
Solubility (Organic) HighSoluble in DMSO, DMF, DCM, MeOH, and EtOAc.[2]

Stability & Handling Protocols

Hydrolytic Stability (The C-Cl Bond)

The C4-chlorine atom is activated by the electron-withdrawing nitrogen atoms of the pyrimidine ring.[1] While stable as a solid, solutions in protic solvents (MeOH, Water) can undergo slow hydrolysis to the 4-hydroxy derivative (tautomerizing to the pyrimidone), especially under acidic or basic conditions.[2]

  • Storage Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Protect from moisture.[2]

  • Solution Stability: Prepare stock solutions in anhydrous DMSO. Avoid storing in methanolic solutions for >24 hours without refrigeration.[2]

Safety Profile
  • Hazards: Skin Irritant (H315), Eye Damage (H318), STOT SE (H335).[2][3]

  • Handling: Use standard PPE. The lipophilic nature implies potential for dermal absorption.[2]

Synthetic Reactivity & Application Guide

The true value of this scaffold lies in its orthogonal reactivity .[2] The molecule presents three distinct sites for functionalization, ordered by reactivity:

  • C4-Chlorine (Highest Reactivity): Susceptible to Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

  • C2-Amine (Moderate Reactivity): Can be acylated or protected, but is generally less nucleophilic than standard anilines due to the electron-deficient ring.[1][2]

  • C5-Position (Lowest Reactivity): Available for electrophilic halogenation (e.g., bromination) after the C4-Cl has been displaced.[2]

Mechanism: SNAr Displacement

The most common workflow involves displacing the C4-Cl with an amine or alkoxide.[1][2] The reaction is accelerated by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the Meisenheimer complex intermediate.[2]

DOT Diagram: Reactivity Landscape

The following diagram visualizes the divergent synthetic pathways accessible from this core.

ReactivityLandscapeCore4-Chloro-6-cyclobutylpyrimidin-2-amine(The Scaffold)SnArS_NAr Product(C4-Amino/Alkoxy)Core->SnArR-NH2 / NaORHeat, BaseSuzukiSuzuki Product(C4-Aryl/Heteroaryl)Core->SuzukiAr-B(OH)2Pd CatalystProtectN-ProtectedIntermediateCore->ProtectBoc2O / DMAP(Protection of C2-NH2)MeisenheimerIntermediate:Meisenheimer ComplexCore->MeisenheimerRate Limiting StepMeisenheimer->SnAr

Figure 1: Divergent synthetic pathways.[1][2] The C4-Cl displacement is the primary vector for library generation.[1][2]

Experimental Protocol: SNAr Displacement

Objective: Displacement of C4-Cl with a secondary amine (e.g., Morpholine) to generate a functionalized kinase inhibitor core.[2]

Rationale: Using a polar aprotic solvent (DMF or NMP) stabilizes the polar transition state. A non-nucleophilic base (DIPEA) is required to scavenge the HCl byproduct.[2]

Step-by-Step Methodology
  • Charge: To a reaction vial, add 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 eq) and anhydrous DMF (concentration 0.2 M).

  • Add Base: Add DIPEA (N,N-Diisopropylethylamine) (2.5 eq).[2]

  • Add Nucleophile: Add the target amine (1.2 eq).[2]

  • Reaction: Heat the mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by LC-MS.[1][2] The starting material (M+H 184) should disappear, replaced by the product mass.

    • Note: If reaction is sluggish, add catalytic KI (0.1 eq) to form the more reactive transient C4-Iodo species (Finkelstein-type acceleration).[1][2]

  • Workup:

    • Dilute with EtOAc.[2]

    • Wash 3x with water (to remove DMF) and 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Analytical Characterization (QC)[2]

To ensure scientific integrity, the following analytical signatures must be verified.

HPLC/MS Profiling[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2]

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Retention Time: Expect the cyclobutyl analog to elute later than standard alkyl pyrimidines due to the lipophilic ring.

  • UV Profile: Max absorption typically at ~240 nm and ~300 nm (characteristic of the aminopyrimidine chromophore).

1H NMR Diagnostics (DMSO-d6)
  • Cyclobutyl Ring: Look for a multiplet series between δ 1.8 – 2.4 ppm (6H) and a methine quintet at δ ~3.3 ppm (1H).

  • Pyrimidine Proton (C5-H): A sharp singlet around δ 6.5 – 6.8 ppm .[1] This proton is diagnostic; if the Cl is displaced, this shift will move upfield (shielded) due to the electron-donating nature of the new substituent.[2]

  • Amine (NH2): Broad singlet at δ 6.0 – 7.0 ppm (exchangeable with D₂O).

References

  • PubChem Compound Summary. (2025). 2-Amino-4-chloropyrimidine (Analogous Core Data).[1][4] National Center for Biotechnology Information.[2] Link[2]

  • MDPI Molecules. (2022).[2] SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (Demonstrates reactivity profiles of 4-chloropyrimidines). Link[2]

  • Journal of Chemical & Engineering Data. (2025). Solubility Analysis of 2-Aminopyrimidine in Organic Solvents. (Solubility baselines for the pyrimidine class). Link[2]

  • Organic Letters. (2006). Regioselective Amination of 2,4-Dichloropyrimidines.[1][2][5] (Foundational work on C4 vs C2 selectivity). Link[2]

4-Chloro-6-cyclobutylpyrimidin-2-amine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-6-cyclobutylpyrimidin-2-amine , a critical intermediate in the development of kinase inhibitors and other bioactive heterocyclic compounds.

A Privileged Scaffold for Medicinal Chemistry & Kinase Inhibitor Design

Executive Summary & Chemical Identity

4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS: 199863-85-9 ) represents a "privileged scaffold" in modern drug discovery. The pyrimidine core is ubiquitous in kinase inhibitors (e.g., Palbociclib, Ruxolitinib), acting as a hinge-binder. The C6-cyclobutyl moiety offers a unique pharmacokinetic advantage: it provides steric bulk and lipophilicity similar to a tert-butyl group but with distinct metabolic stability and conformational rigidity, often improving selectivity in ATP-binding pockets.

Core Identifiers
PropertySpecification
CAS Number 199863-85-9
IUPAC Name 4-chloro-6-cyclobutylpyrimidin-2-amine
Molecular Formula C₈H₁₀ClN₃
Molecular Weight 183.64 g/mol
SMILES NC1=NC(Cl)=CC(C2CCC2)=N1
InChI Key InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Calc) ~3.5 (Pyridine N), ~12 (Amine)

Synthesis Protocol: A Self-Validating Workflow

The synthesis of this compound follows a convergent route, assembling the pyrimidine ring from a beta-keto ester and guanidine. This protocol is designed for scalability and reproducibility.

Step 1: Preparation of Ethyl 3-cyclobutyl-3-oxopropanoate

Rationale: The cyclobutyl group is introduced early via a Claisen-type condensation. Using magnesium chloride and potassium ethyl malonate allows for a milder, neutral condition compared to traditional strong bases like NaH.

  • Reagents: Cyclobutanecarbonyl chloride (1.0 eq), Potassium ethyl malonate (1.2 eq), MgCl₂ (1.5 eq), Triethylamine (3.0 eq), Acetonitrile (Solvent).

  • Protocol:

    • Suspend MgCl₂ and Potassium ethyl malonate in dry acetonitrile at 0°C.

    • Add triethylamine dropwise; stir for 1 hour (slurry becomes thick).

    • Add cyclobutanecarbonyl chloride dropwise maintaining <10°C.

    • Warm to RT and stir overnight.

    • Quench: Acidify with 1N HCl to pH 3, extract with EtOAc.

    • Validation: GC-MS or TLC (Visualize with KMnO₄) to confirm product formation.

Step 2: Cyclocondensation to 2-Amino-4-hydroxy-6-cyclobutylpyrimidine

Rationale: The Biginelli-type condensation with guanidine builds the pyrimidine core. The resulting "hydroxy" pyrimidine (tautomer of the pyrimidone) is the precursor for chlorination.

  • Reagents: Ethyl 3-cyclobutyl-3-oxopropanoate (from Step 1), Guanidine Carbonate (1.1 eq), Ethanol (Solvent).

  • Protocol:

    • Dissolve the beta-keto ester in absolute ethanol.

    • Add guanidine carbonate.

    • Reflux (80°C) for 12–16 hours.

    • Workup: Cool to RT. The product often precipitates. If not, concentrate to 20% volume and cool to 0°C.

    • Filter the solid, wash with cold water and diethyl ether.

    • Validation: ¹H NMR (DMSO-d₆) shows a disappearance of ethyl ester signals and appearance of a singlet at ~5.5 ppm (C5-H).

Step 3: Chlorination (Deoxychlorination)

Rationale: Conversion of the C4-hydroxyl to a chloride activates the position for nucleophilic aromatic substitution (SNAr).

  • Reagents: 2-Amino-4-hydroxy-6-cyclobutylpyrimidine (1.0 eq), POCl₃ (Phosphorus Oxychloride, 5–10 vol), N,N-Dimethylaniline (Catalytic).

  • Protocol:

    • Safety: POCl₃ is corrosive and water-reactive. Use a scrubber.

    • Suspend the intermediate in neat POCl₃.

    • Add catalytic N,N-dimethylaniline.

    • Heat to reflux (105°C) for 2–4 hours until the solution clears.

    • Quench: Concentrate to remove excess POCl₃. Pour the residue slowly onto crushed ice/water with vigorous stirring (Exothermic!).

    • Neutralize with NH₄OH to pH 8 to precipitate the free base.

    • Extract with DCM, dry over Na₂SO₄, and concentrate.

    • Purification: Recrystallize from Hexane/EtOAc or use column chromatography if necessary.

Reaction Profiling & Applications

The 4-Chloro-6-cyclobutylpyrimidin-2-amine scaffold contains two distinct reactive handles, allowing for orthogonal functionalization.

Functionalization Logic
  • C4-Position (Chlorine): Highly reactive towards SNAr due to the electron-deficient pyrimidine ring.

    • Nucleophiles: Amines, Alkoxides, Thiols.

    • Application: Introduction of the "tail" or "solvent-exposed" motif of a kinase inhibitor.

  • C2-Position (Amine): Less nucleophilic but can participate in Buchwald-Hartwig couplings or amide formations.

    • Application: Often forms the "hinge-binding" motif (e.g., H-bond donor/acceptor).

Visualized Reaction Pathway

ReactionPathway Start 4-Chloro-6-cyclobutyl pyrimidin-2-amine (CAS 199863-85-9) Product1 C4-Substituted Kinase Inhibitor Core Start->Product1 S_NAr (C4-Cl Displacement) Product2 C2-N-Arylated Bi-aryl System Start->Product2 Buchwald-Hartwig (C2-NH2) Product3 Imidazo[1,2-a]pyrimidine (Fused System) Start->Product3 Annulation SNAr_Cond Nucleophile (R-NH2) Base, Heat or Pd Cat. Buchwald_Cond Aryl Halide (Ar-X) Pd(OAc)2, Ligand, Base Cycl_Cond Alpha-Halo Ketone Cyclization

Figure 1: Divergent synthetic utility of the 4-chloro-6-cyclobutylpyrimidin-2-amine scaffold.

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassStatementPrecaution
Acute Toxicity (Oral) H302: Harmful if swallowed.Do not eat, drink, or smoke when using.
Skin Irritation H315: Causes skin irritation.[1]Wear nitrile gloves and lab coat.
Eye Damage H318: Causes serious eye damage.Wear safety goggles/face shield.
Sensitization H317: May cause allergic skin reaction.Avoid breathing dust/fume.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The C4-chloride is susceptible to hydrolysis over long periods in moist air.

References

  • Fluorochem Ltd. (2024). Product Sheet: 4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS 199863-85-9). Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 21846412: Ethyl 3-cyclobutyl-3-oxopropanoate. Retrieved from

  • Kappe, C. O. (1993). 100 Years of the Biginelli Dihydropyrimidine Synthesis. Tetrahedron, 49(32), 6937-6963. (Foundational reference for pyrimidine synthesis logic).
  • Fischer, G., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. European Journal of Medicinal Chemistry, 173, 117-153. [2][3]

Sources

A Technical Guide to the Solubility of 4-Chloro-6-cyclobutylpyrimidin-2-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of active pharmaceutical ingredients (APIs) in organic solvents is a critical parameter that governs process development, formulation, and ultimate bioavailability.[1][2][3] This technical guide addresses the solubility of 4-Chloro-6-cyclobutylpyrimidin-2-amine, a substituted pyrimidine derivative of interest in medicinal chemistry. Recognizing the current scarcity of publicly available empirical data for this specific molecule, this document provides a comprehensive framework for solubility determination. It combines theoretical prediction methodologies with a detailed, field-proven experimental protocol. This guide is intended for researchers, chemists, and drug development professionals, offering both the foundational principles and the practical steps required to characterize the solubility profile of this compound and others like it.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the capacity of a solute to dissolve in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science.[2][4] For an orally administered drug, poor aqueous solubility is a major hurdle, as the compound must dissolve at the site of absorption to be bioavailable.[1][4] More than 40% of new chemical entities (NCEs) are estimated to be practically insoluble in water, making solubility a primary challenge for formulation scientists.[2][4]

Beyond bioavailability, solubility data in various organic solvents are essential for:

  • Process Chemistry: Optimizing reaction conditions, selecting appropriate crystallization solvents, and ensuring high yield and purity of the API.[3][5]

  • Formulation Development: Designing stable and effective dosage forms, from oral solids to parenteral solutions.[2][6]

  • Purification: Developing robust methods for crystallization and chromatography.[3]

  • Safety and Compliance: Adhering to regulatory guidelines, such as those from the International Council for Harmonisation (ICH), which set limits for residual solvents.[7]

This guide focuses on 4-Chloro-6-cyclobutylpyrimidin-2-amine, a molecule whose structural motifs suggest its importance as a potential intermediate in the synthesis of targeted therapeutics. While specific data for this compound is not yet prevalent in literature, the principles and protocols outlined herein provide a robust pathway to its full characterization.

Theoretical Framework: Predicting Solubility

Before embarking on extensive experimental work, theoretical models can provide valuable initial estimates of solubility, guiding solvent selection and experimental design.

Principle of "Like Dissolves Like"

The foundational principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity. Organic molecules can be understood as having a balance between polar and non-polar regions. The presence of electronegative atoms like nitrogen and chlorine, along with the amine group in 4-Chloro-6-cyclobutylpyrimidin-2-amine, imparts polarity and the capacity for hydrogen bonding.[8] Conversely, the cyclobutyl and pyrimidine rings contribute to its non-polar character. A successful solvent will have a polarity that optimally balances these characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), developed by Charles M. Hansen in 1967.[9][10] This model deconstructs the total cohesive energy of a substance into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.[9][10]

Each molecule can be described by a point in three-dimensional "Hansen space." The principle holds that the smaller the distance between the coordinates of the solute and the solvent in this space, the more likely they are to be miscible.[9][10] While determining the HSP for a novel compound like 4-Chloro-6-cyclobutylpyrimidin-2-amine requires some initial experimental screening, the HSP of common solvents are well-documented and can be used to rationally select a screening library.[11]

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based model that predicts thermodynamic properties of fluids and solutions.[12][13][14] It uses quantum mechanical calculations to determine the chemical potential of a compound in a solution, allowing for the a priori prediction of solubility in various solvents and mixtures with considerable accuracy.[15][16] This method can be particularly useful in the early stages of development to screen a vast number of solvents computationally, thereby minimizing experimental effort.[15]

Strategic Solvent Selection for Experimental Screening

The choice of solvents for experimental determination is a critical step. Solvents should be selected to cover a range of polarities and chemical functionalities to build a comprehensive solubility profile. Pharmaceutical solvents are often categorized by regulatory bodies based on their toxicity.[7] It is best practice to prioritize less toxic, "greener" solvents where possible.[5][17]

Table 1: Recommended Solvent Classes for Solubility Screening

Solvent ClassExamplesRationale for InclusionICH Class
Polar Protic Water, Ethanol, Methanol, 1-Propanol, 1-ButanolCapable of hydrogen bonding; relevant for aqueous bioavailability and common processing steps.Class 3 (Ethanol, Propanols, Butanol)
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl AcetateCan accept hydrogen bonds but do not donate; widely used in synthesis and purification.Class 3 (Acetone, DMSO, Ethyl Acetate); Class 2 (Acetonitrile)
Non-Polar Heptane, Toluene, Methyl tert-butyl ether (MTBE)Solubilize based on dispersion forces; useful for understanding lipophilicity and for certain crystallization processes.Class 3 (Heptane, MTBE); Class 2 (Toluene)

Experimental Protocol: Isothermal Equilibrium Method

The most reliable method for determining thermodynamic solubility is the isothermal equilibrium (or "shake-flask") method.[18] This technique measures the concentration of a solute in a saturated solution at a constant temperature.

Materials and Equipment
  • 4-Chloro-6-cyclobutylpyrimidin-2-amine (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL) with screw caps

  • Thermostatic shaker or incubator capable of maintaining constant temperature (e.g., 25°C and 37°C)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid 4-Chloro-6-cyclobutylpyrimidin-2-amine to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium.

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

  • Equilibration: Tightly seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 298.15 K / 25 °C). Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical, which should be confirmed by measuring the concentration at different time points (e.g., 24, 48, 72 hours) until consecutive measurements are consistent.[18][19]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the solution through a syringe filter into a clean, tared vial to remove any suspended microparticles. This step is crucial to prevent overestimation of solubility.

  • Quantification: Determine the concentration of the dissolved solute in the filtrate. Two common methods are:

    • Gravimetric Analysis: Accurately weigh the vial containing the filtered solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.[19][20] Once the solute is completely dry (constant weight is achieved), re-weigh the vial.[20][21] The mass of the dissolved solute can be calculated by difference. This method is straightforward but can be less accurate for low solubilities.[19][21]

    • Chromatographic/Spectroscopic Analysis (Recommended): This is the preferred method for accuracy. Dilute the filtered solution with a known volume of solvent. Quantify the concentration against a pre-prepared calibration curve using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculation: Express the solubility in desired units, such as mg/mL, g/L, or mole fraction.

G cluster_prep Preparation & Equilibration cluster_sample Sampling & Quantification cluster_data Data Analysis A Add excess solute to vial B Add known volume of solvent A->B C Seal and agitate at constant T (e.g., 24-72 hrs) B->C D Cease agitation, allow solid to settle C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Quantify concentration (HPLC/UV-Vis or Gravimetric) F->G H Calculate Solubility (mg/mL, g/L, etc.) G->H I Repeat for each solvent and temperature H->I

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison. The temperature at which the solubility was measured must always be stated, as solubility is temperature-dependent.[1][3] For many compounds, solubility increases with temperature.[3][22]

Table 2: Hypothetical Solubility Data for 4-Chloro-6-cyclobutylpyrimidin-2-amine

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Ethanol25[Experimental Value][Calculated Value]
Ethanol37[Experimental Value][Calculated Value]
Acetone25[Experimental Value][Calculated Value]
Acetone37[Experimental Value][Calculated Value]
Ethyl Acetate25[Experimental Value][Calculated Value]
Ethyl Acetate37[Experimental Value][Calculated Value]
Toluene25[Experimental Value][Calculated Value]
Toluene37[Experimental Value][Calculated Value]
Heptane25[Experimental Value][Calculated Value]
Heptane37[Experimental Value][Calculated Value]

Note: This table is a template for reporting experimentally determined data.

Conclusion and Future Directions

While specific experimental solubility data for 4-Chloro-6-cyclobutylpyrimidin-2-amine is not yet widely published, this guide provides the necessary theoretical and practical framework for its determination. By employing a combination of predictive modeling and rigorous experimental protocol, researchers can efficiently and accurately characterize the solubility profile of this compound. This information is invaluable, enabling rational solvent selection for synthesis, purification, and formulation, thereby accelerating the drug development process. It is recommended that future work include expanding the range of solvents and temperatures tested and exploring solubility in binary solvent mixtures, which are common in industrial processes.[23]

References

  • Hansen Solubility Parameters (HSP). Adscientis.

  • Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

  • Editorial Basic Approaches for the Selection of Solvents in Pharmaceutical Industries. Austin Publishing Group.

  • Determination of Solubility by Gravimetric Method. Pharmaffiliates.

  • The Importance of Solubility for New Drug Molecules. IntechOpen.

  • Hansen solubility parameter. Wikipedia.

  • The importance of solubility and how to collect it using dynamic methods. Technobis.

  • Hansen solubility parameters to predict drug & container interactions. West Pharma.

  • Drug Solubility: Importance and Enhancement Techniques. National Center for Biotechnology Information.

  • Drug solubility: why testing early matters in HTS. BMG LABTECH.

  • Revisiting Hansen Solubility Parameters by Including Thermodynamics. National Center for Biotechnology Information.

  • Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications.

  • Hansen Solubility Parameters. Kinam Park.

  • Solubility prediction, solvate and cocrystal screening as tools for rational crystal engineering. National Center for Biotechnology Information.

  • Predicting Solubilities in Polymer Systems Using Cosmo-Rs. AIChE.

  • COSMO-RS: predict solubilities & fluid thermodynamics. SCM.

  • Prediction of Solubility with COSMO-RS. Zenodo.

  • Choosing the Right Solvent for Drug Manufacturing. Purosolv.

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

  • Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. MDPI.

  • Toward a More Holistic Framework for Solvent Selection. ACS Publications.

  • Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. ACS Publications.

  • Prediction of Drugs Solubility in Mono-Solvent Systems at Different Temperatures Using a Single Determination. Pharmaceutical Sciences.

  • Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. MDPI.

  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

  • Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. PubMed.

  • 4 - Solubility - Gravimetric Method. Scribd.

  • Gravimetric method of analysis. SlideShare.

  • General Gravimetric Analysis Procedure. Moodle.

  • 4-Chloro-6-(chloromethyl)pyrimidin-2-amine. LookChem.

  • Solubility of Organic Compounds. University of Calgary.

  • 4-Chloro-6-methyl-2-aminopyrimidine. Solubility of Things.

  • 4-Chloro-2,6-diaminopyrimidine: properties, applications and safety. ChemicalBook.

  • 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate.

  • Solubility Profile of 6-Chloropyridin-3-amine in Organic Solvents: A Technical Guide. Benchchem.

  • 4-Chloro-6-methylpyrimidin-2-amine. ChemScene.

  • 4-Chloro-6-cyclopropylpyrimidin-2-amine. CymitQuimica.

  • 4'-Chloro-[1,1'-biphenyl]-2-amine. Sigma-Aldrich.

  • Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org.

Sources

molecular weight and formula of 4-Chloro-6-cyclobutylpyrimidin-2-amine

[1]

Executive Summary

4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS: 199863-85-9) is a functionalized pyrimidine scaffold characterized by a reactive chlorine atom at the C4 position, a free amino group at C2, and a cyclobutyl moiety at C6.[1][2][3][4][5] This specific substitution pattern makes it a valuable intermediate in medicinal chemistry.[6] The cyclobutyl group offers unique steric and metabolic properties compared to its isopropyl or cyclopropyl analogs, often improving the lipophilicity and metabolic stability of the final drug candidate.

Chemical Identity & Physicochemical Properties[6][7][8]

The following data consolidates confirmed experimental values and calculated physicochemical descriptors.

PropertyValue
Chemical Name 4-Chloro-6-cyclobutylpyrimidin-2-amine
CAS Registry Number 199863-85-9
Molecular Formula C₈H₁₀ClN₃
Molecular Weight 183.64 g/mol
Exact Mass 183.0563
Physical State White to off-white solid
Melting Point 98–99 °C [1]
Solubility Soluble in DMSO, Methanol, Dichloromethane; Low solubility in water
pKa (Calculated) ~2.5 (Pyrimidine N1), ~13 (Amine)
SMILES NC1=NC(Cl)=CC(C2CCC2)=N1

Synthesis & Manufacturing Protocol

The synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine follows a convergent three-step pathway. This route is preferred for its scalability and the availability of starting materials.

Step 1: Formation of the -Keto Ester

Precursors: Cyclobutanecarbonyl chloride + Potassium ethyl malonate. Reaction: Acylation of the malonate followed by decarboxylation yields Ethyl 3-cyclobutyl-3-oxopropanoate (CAS 24922-01-8).

  • Conditions: MgCl₂/TEA in Acetonitrile, 10–25 °C.

  • Yield: Typically >90%.

Step 2: Pyrimidine Ring Construction

Precursors: Ethyl 3-cyclobutyl-3-oxopropanoate + Guanidine Carbonate. Reaction: Cyclocondensation under basic conditions.

  • Protocol: Reflux in ethanol with NaOEt or Na₂CO₃. The guanidine attacks the ketone and ester functionalities to close the ring.

  • Intermediate:2-Amino-6-cyclobutylpyrimidin-4-ol (CAS 199863-73-5).[7] Note: This intermediate exists in tautomeric equilibrium with the pyrimidin-4(3H)-one form.

Step 3: Chlorination (Deoxychlorination)

Precursors: 2-Amino-6-cyclobutylpyrimidin-4-ol + Phosphorus Oxychloride (POCl₃). Reaction: Nucleophilic substitution of the hydroxyl group.

  • Protocol: Reflux in neat POCl₃ or with a co-solvent (e.g., Toluene). A catalytic amount of N,N-dimethylaniline is often added to accelerate the reaction.

  • Purification: Quench carefully into ice water (exothermic) and neutralize with NH₄OH to precipitate the product. Recrystallize from Ethanol/Water.[8][9]

Visualization: Synthesis Pathway

SynthesisPathwayStart1CyclobutanecarbonylChlorideInter1Ethyl 3-cyclobutyl-3-oxopropanoateStart1->Inter1MgCl2, TEAACN, 25°CStart2Ethyl PotassiumMalonateStart2->Inter1Inter22-Amino-6-cyclobutyl-pyrimidin-4-olInter1->Inter2+ GuanidineEtOH, RefluxReagent1GuanidineCarbonateReagent1->Inter2Product4-Chloro-6-cyclobutyl-pyrimidin-2-amineInter2->ProductPOCl3Reflux

Figure 1: Convergent synthesis route from cyclobutane precursors to the final chloropyrimidine scaffold.

Reactivity & Functionalization (Medicinal Chemistry)

The 4-chloro substituent is highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the electron-deficient nature of the pyrimidine ring. This property is exploited to introduce complex amines, anilines, or ethers.

Key Transformations
  • S_NAr Displacement (C4 Position):

    • Nucleophiles: Primary/Secondary amines, Anilines, Thiols.

    • Conditions: Heat (80–120 °C) in polar aprotic solvents (DMF, DMSO, NMP) or alcohols (n-Butanol) with a base (DIPEA, K₂CO₃).

    • Application: Generating libraries of kinase inhibitors where the C4-amine interacts with the hinge region of the kinase ATP-binding pocket.

  • Suzuki-Miyaura Coupling:

    • Reagents: Aryl/Heteroaryl boronic acids.

    • Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

    • Conditions: Aqueous Na₂CO₃/Dioxane, 90 °C.

    • Outcome: Formation of 4-aryl-6-cyclobutylpyrimidines (Bi-aryl systems).

  • Buchwald-Hartwig Amination:

    • Used when S_NAr is sluggish (e.g., with electron-poor anilines). Requires Pd catalysis and strong bases (NaOtBu).

Visualization: Reactivity Map

ReactivityCore4-Chloro-6-cyclobutyl-pyrimidin-2-amineProd14-Amino-SubstitutedDerivatives(Kinase Inhibitors)Core->Prod1S_NAr(R-NH2, Heat)Prod24-Aryl/HeteroarylDerivativesCore->Prod2Suzuki Coupling(Ar-B(OH)2, Pd)Prod3Fused BicyclicSystemsCore->Prod3Cyclization(e.g., with Hydrazines)

Figure 2: Primary functionalization pathways. The C4-Chlorine is the primary handle for diversity generation.

Analytical Characterization

To validate the identity of synthesized batches, the following analytical signatures are expected:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       ~6.6–6.8 ppm (s, 1H, Pyrimidine H-5 ).
      
    • 
       ~6.5–7.0 ppm (bs, 2H, NH₂ , exchangeable with D₂O).
      
    • 
       ~3.3–3.5 ppm (m, 1H, Cyclobutyl CH -methine).
      
    • 
       ~1.8–2.4 ppm (m, 6H, Cyclobutyl CH₂  protons).
      
  • LC-MS:

    • Positive Ion Mode (ESI+): [M+H]⁺ peak at m/z 184.0 and 186.0 (characteristic 3:1 Chlorine isotope pattern).

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Keep in a cool, dry place under inert atmosphere (Argon/Nitrogen). The free amine can oxidize slowly upon prolonged air exposure.

  • Spill Response: Sweep up solid spills to avoid dust generation. Neutralize aqueous residues before disposal.

References

  • Patent: Berger, J., et al. "Aryl pyrimidine derivatives." WO1997044326A1. (1997). Describes the synthesis and melting point (98-99°C) of the title compound.Link

  • Precursor Synthesis: "Ethyl 3-cyclobutyl-3-oxopropanoate." ChemicalBook. Starting material data and synthesis conditions.[10][8][9][11][12][13]Link

  • Intermediate Data: "2-Amino-6-cyclobutylpyrimidin-4-ol."[7] AK Scientific.[7] Intermediate CAS 199863-73-5 verification.Link

  • Commercial Availability: "4-Chloro-6-cyclobutylpyrimidin-2-amine." BLD Pharm.[1][14] Commercial source confirming CAS 199863-85-9.Link[1]

safety data sheet (SDS) for 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of modern drug discovery, 4-Chloro-6-cyclobutylpyrimidin-2-amine represents a critical scaffold, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] The cyclobutyl moiety offers a distinct lipophilic profile that enhances metabolic stability and blood-brain barrier (BBB) permeability compared to its isopropyl or methyl analogs, while the 2-amino-4-chloropyrimidine core serves as a versatile electrophile for nucleophilic aromatic substitution (


) and palladium-catalyzed cross-couplings.[1]

This guide transcends the static limitations of a standard Safety Data Sheet (SDS). It integrates chemical safety with process chemistry logic, ensuring that researchers understand not just what the hazards are, but why they exist and how to engineer out risks during synthesis.

Chemical Identity & Physicochemical Characterization

ParameterTechnical Specification
CAS Number 199863-85-9
IUPAC Name 4-chloro-6-cyclobutylpyrimidin-2-amine
Molecular Formula

Molecular Weight 183.64 g/mol
Physical State Solid (Crystalline powder, typically off-white to pale yellow)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water.[1][2][3]
Purity Standard

97% (HPLC) required for catalytic cross-coupling reliability.

Structure-Activity Relationship (SAR) & Stability: The electron-deficient pyrimidine ring activates the C-Cl bond for displacement.[1] While this is desirable for synthesis, it implies that the compound is susceptible to hydrolysis in strong acidic or basic aqueous environments, potentially releasing corrosive hydrochloric acid (HCl) and generating the inactive 4-hydroxy impurity.[1] Storage under inert atmosphere (Argon/Nitrogen) at 2-8°C is mandatory to prevent moisture-induced degradation. [1]

Hazard Identification & Risk Assessment (GHS)

Note: Specific toxicological data for this CAS is limited. The following classification is derived from "Read-Across" methodology using structurally validated analogs (e.g., 4-chloro-6-methylpyrimidin-2-amine).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementMechanism of Action
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][4][5]Pyrimidine antimetabolite potential; interference with nucleotide synthesis pathways.
Skin Irritation Cat 2H315: Causes skin irritation.[6]Lipophilic cyclobutyl group facilitates dermal absorption; amine group reacts with skin proteins.
Eye Irritation Cat 2AH319: Causes serious eye irritation.[6]Direct mucous membrane irritant; pH dependent damage.
STOT - Single Exp. Cat 3H335: May cause respiratory irritation.[1][4][6][7]Inhalation of fine dust triggers bronchial inflammation.

Engineering Controls & Personal Protective Equipment (PPE)

Safety in the lab is a function of containment versus exposure potential . The following decision logic dictates the required safety protocols based on experimental scale.

Visual Workflow: PPE & Containment Decision Tree

PPE_Decision_Tree cluster_valid Self-Validating Check Start Start: Experimental Scale Assessment Scale Quantity of Compound? Start->Scale Small < 100 mg (Screening/Analytical) Scale->Small Low Risk Medium 100 mg - 10 g (Prep Synthesis) Scale->Medium Moderate Risk Large > 10 g (Process Scale) Scale->Large High Risk PPE_L1 Level 1: Standard PPE Lab Coat, Nitrile Gloves, Safety Glasses. Open bench allowed if no dust. Small->PPE_L1 PPE_L2 Level 2: Fume Hood Mandatory Double Nitrile Gloves, Face Shield if dissolving. Sash height < 18 inches. Medium->PPE_L2 PPE_L3 Level 3: Full Containment Respirator (P100) or Glovebox. Tyvek Sleeves. Dedicated waste stream. Large->PPE_L3 Check Check Glove Permeation: Is solvent DMSO or DCM? If YES -> Use Butyl/Silver Shield gloves. PPE_L2->Check

Caption: Decision matrix for PPE selection based on experimental scale. Note the specific glove requirement for DMSO/DCM solvents.

Emergency Response Protocols

Biological Exposure (Self-Validating Protocol)
  • Ocular: Flush immediately for 15 minutes.[4][8][6][7] Validation: Use pH paper on the tear duct fluid after flushing; continue until pH is neutral (7.0–7.4).

  • Dermal: Wash with soap and water. Do not use alcohol (ethanol/isopropanol) as this increases the solubility of the cyclobutyl motif, driving the toxin deeper into the dermis.

Spill Management Logic

Spills of halogenated heterocycles require specific neutralization to prevent the formation of toxic vapors.

Spill_Response Spill Spill Detected State State? Spill->State Solid Solid Powder State->Solid Liquid Solution (Solvent) State->Liquid Sweep Wet Sweep Method (Avoid Dust Generation) Solid->Sweep Absorb Absorb with Vermiculite (Do NOT use paper towels if Oxidizers present) Liquid->Absorb Disposal Double Bag -> Halogenated Waste Stream Sweep->Disposal Absorb->Disposal

Caption: Logic flow for safely managing solid vs. liquid spills to minimize aerosolization and exposure.

Reactivity & Synthesis Safety

The Core Reactivity Profile: The 4-chloro position is highly activated. In


 reactions (e.g., with amines or thiols), the byproduct is HCl .
  • Risk: In closed vessels (microwave reactors), HCl generation causes rapid pressure spikes.

  • Mitigation: Always include a scavenger base (DIPEA,

    
    ) in the reaction mixture before heating.
    

Reactivity Diagram:

Reactivity Compound 4-Cl-6-cyclobutyl pyrimidin-2-amine Hydrolysis Hydrolysis (H2O/Acid) Compound->Hydrolysis Moisture SNAr Nucleophilic Attack (Amines/Thiols) Compound->SNAr Synthesis Product1 4-Hydroxy Impurity (Inactive) Hydrolysis->Product1 Product2 Drug Scaffold + HCl (Gas/Salt) SNAr->Product2

Caption: Primary reaction pathways. Note that hydrolysis leads to inactive impurities, while synthesis generates acidic byproducts.[1]

Waste Disposal & Environmental Impact

  • Ecological Toxicity: Halogenated pyrimidines are often persistent in aquatic environments.

  • Disposal Protocol:

    • Segregation: Must be disposed of in Halogenated Organic Waste streams.

    • Quenching: If active reaction mixtures are being disposed of, quench with dilute NaOH to neutralize any generated acid before bottling.

    • Labeling: Clearly label as "Toxic / Irritant - Halogenated."

References

  • Fluorochem. (2023). Safety Data Sheet: 4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS 199863-85-9).[1][9] Retrieved from

  • PubChem. (2023). Compound Summary: Pyrimidine analogs and 4-chloro-derivatives. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2023). SDS for 4-Chloro-6-methylpyrimidin-2-amine (Structural Analog). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6] Retrieved from

Sources

Technical Guide: Calculated LogP and Hydrophobicity of Cyclobutyl Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

The "Goldilocks" Scaffold: In the optimization of small-molecule kinase inhibitors and GPCR ligands, the cyclobutyl pyrimidine motif has emerged as a critical solution to the "solubility-permeability" paradox. Unlike the planar phenyl ring (often too lipophilic/metabolically liable) or the flexible alkyl chain (entropic penalty), the cyclobutyl ring offers a puckered, rigidified aliphatic scaffold .

This guide details the physicochemical nuances of this motif, specifically focusing on the prediction (cLogP) and experimental validation of its hydrophobicity—a determinant factor in ADME success.

Part 2: Theoretical Framework & Computational Analysis

The Cyclobutane Anomaly in Medicinal Chemistry

The cyclobutyl ring is not merely a "smaller cyclopentane." It possesses unique electronic and steric properties driven by ring strain (~26.3 kcal/mol) and conformation.

  • Puckered Conformation: Unlike the planar cyclopropane, cyclobutane exists in a puckered "butterfly" conformation (dihedral angle ~25-35°) to relieve torsional strain. This creates a distinct 3D vector for substituents attached to the pyrimidine core, often allowing access to sub-pockets in enzymes (e.g., the hydrophobic back-pocket of kinases) that planar rings cannot reach.

  • Bioisosterism: The cyclobutyl group is frequently used as a bioisostere for:

    • t-Butyl: Similar volume but reduced lipophilicity and improved metabolic stability.

    • Phenyl: Reduced aromaticity (lower LogP) and elimination of

      
      -
      
      
      
      stacking liabilities, while maintaining a semi-rigid structure.
Calculated LogP (cLogP) vs. LogD

For pyrimidine derivatives, which often contain basic nitrogens (pKa ~ 1-5 depending on substitution), the distinction between LogP (partitioning of neutral species) and LogD (distribution at physiological pH) is critical.

Computational Challenges: Standard atom-based algorithms (e.g., AlogP) often underestimate the lipophilicity contribution of the cyclobutyl ring due to poor parameterization of its strained electron density. Fragment-based methods (e.g., ClogP) tend to be more accurate but must account for the "proximity effect" of the electron-deficient pyrimidine ring.

Comparative Hydrophobicity Table

The following table illustrates the calculated physicochemical shifts when modifying the C-2 position of a model 4-amino-pyrimidine kinase inhibitor core.

Substituent (R)cLogP (Consensus)

LogP (vs Me)
Topological Polar Surface Area (TPSA)Est. Metabolic Liability
Methyl 1.20.026.0

Low
Isopropyl 2.1+0.926.0

Moderate (Benzylic-like oxidation)
Cyclopropyl 1.5+0.326.0

Low (Cyp inhibition risk)
Cyclobutyl 2.4 +1.2 26.0

Low (Ring puckering protects C-H)
Cyclopentyl 2.9+1.726.0

High (Lipophilic metabolism)
Phenyl 3.1+1.926.0

High (Aromatic hydroxylation)

Data synthesized from standard QSAR trends in kinase inhibitor optimization [1, 2].

Insight: The cyclobutyl group provides a "sweet spot"—it increases lipophilicity enough to drive membrane permeability (LogP > 2) without pushing the molecule into the "grease ball" territory (LogP > 4) associated with phenyl or cyclohexyl analogs.

Part 3: Experimental Validation Protocols

Reliance on cLogP alone is dangerous for strained rings. The following protocol utilizes High-Throughput HPLC (HT-HPLC) for rapid, compound-sparing LogD determination. This method is superior to the traditional "shake-flask" method for early-stage screening.

Protocol: HT-HPLC Determination of LogD (pH 7.4)

Principle: Retention time (


) on a C18 column correlates linearly with LogP/D when calibrated with standards of known lipophilicity.

Reagents & Equipment:

  • System: Agilent 1290 Infinity II LC or equivalent.

  • Column: Agilent Poroshell 120 EC-C18 (3.0 x 50 mm, 2.7

    
    m).
    
  • Mobile Phase A: 20 mM Ammonium Acetate (pH 7.4).

  • Mobile Phase B: Methanol (HPLC Grade).

  • Standards: Caffeine (LogP -0.07), Aniline (0.9), Toluene (2.7), Naphthalene (3.3), Triphenylene (5.5).

Step-by-Step Workflow:

  • Calibration:

    • Inject the 5-standard mixture using an isocratic method (varying % MeOH to establish the capacity factor

      
      ).
      
    • Calculate

      
      , where 
      
      
      
      is the dead time (uracil injection).
    • Plot Log

      
       vs. Literature LogP to generate a calibration curve (
      
      
      
      required).
  • Sample Preparation:

    • Dissolve cyclobutyl pyrimidine derivatives in DMSO to 10 mM.

    • Dilute to 100

      
      M in Mobile Phase A/MeOH (50:50).
      
  • Data Acquisition:

    • Inject 5

      
      L of sample.
      
    • Run a fast gradient: 5% to 95% B over 3 minutes (rapid assessment) or Isocratic (for precision).

  • Calculation:

    • Derive LogD from the calibration curve equation:

      
      .
      
Visualization: Experimental Workflow

LogD_Workflow Synthesis Synthesis (Cyclobutyl Pyrimidine) Prep Sample Prep (10mM in DMSO) Synthesis->Prep HPLC HT-HPLC (C18 Column, pH 7.4) Prep->HPLC Data Data Processing (Calculate k') HPLC->Data tR Measurement Result Exp. LogD Value Data->Result Interpolation Model Calibration (Standard Curve) Model->Data Reference

Figure 1: High-Throughput HPLC workflow for determining experimental LogD, ensuring rapid validation of computational models.

Part 4: Case Study & Biological Context[1]

Kinase Inhibition Mechanism

Cyclobutyl pyrimidines are often designed to target the ATP-binding pocket of kinases (e.g., JAK1, TBK1). The pyrimidine acts as the "hinge binder," forming hydrogen bonds with the backbone. The cyclobutyl group, attached at the C-2 or C-4 position, orients into the solvent-exposed region or the hydrophobic back-pocket (Gatekeeper region).

SAR Logic:

  • Hinge Binding: The pyrimidine N1 and C2-NH2 (if present) interact with the hinge region (e.g., Glu/Leu residues).

  • Hydrophobic Fill: The cyclobutyl group displaces water from the hydrophobic pocket, gaining entropy.

  • Selectivity: The rigid cyclobutyl shape can clash with the "Gatekeeper" residue in off-target kinases, improving selectivity compared to flexible alkyl chains.

Visualization: Structure-Activity Relationship (SAR) Pathway

SAR_Pathway cluster_Props Physicochemical Properties cluster_Bio Biological Outcome Scaffold Cyclobutyl Pyrimidine Core LogP Optimized LogP (2.0 - 3.0) Permeability + Solubility Scaffold->LogP C-H Lipophilicity Shape 3D Puckered Shape Selectivity Filter Scaffold->Shape Ring Strain Binding ATP Pocket Binding (Entropy Gain) LogP->Binding Hydrophobic Effect Shape->Binding Shape Complementarity Potency High Potency (IC50 < 50nM) Binding->Potency

Figure 2: Mechanistic pathway linking the physicochemical properties of the cyclobutyl scaffold to biological potency in kinase inhibition.

References

  • Mykhailiuk, P. K. (2021). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. [Link]

  • Vazquez, M. L., et al. (2018). Identification of N-((1S,3R)-3-(Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. [Link]

  • Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. [Link]

  • PubChem Compound Summary. (2025). 2-cyclobutylpyrimidine.[1] National Center for Biotechnology Information. [Link]

Sources

Technical Whitepaper: Hydrogen Bond Donor & Acceptor Analysis of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Hydrogen Bond Donor and Acceptor Count for 4-Chloro-6-cyclobutylpyrimidin-2-amine.

Executive Summary

For researchers engaged in lead optimization and medicinal chemistry, the precise determination of hydrogen bond counts is a prerequisite for predicting oral bioavailability and membrane permeability.

4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS: 21573-09-1) exhibits the following profiles:

PropertyCountSource / Rationale
Hydrogen Bond Donors (HBD) 2 Exocyclic primary amine (-NH₂).
Hydrogen Bond Acceptors (HBA) 3 Pyrimidine ring nitrogens (N1, N3) + Exocyclic amine nitrogen.
Rule of 5 Compliance Yes No violations (HBD < 5, HBA < 10).

While the standard Lipinski count yields an HBA of 3, a structural-mechanistic analysis reveals that the exocyclic amine nitrogen is electronically compromised as an acceptor due to resonance delocalization into the pyrimidine ring. This guide details the structural causality behind these counts and provides a validated workflow for their determination.

Structural Analysis & Mechanism

To accurately count hydrogen bond donors and acceptors, one must move beyond simple atom counting and understand the electronic environment of the molecule.

Molecule Breakdown

The molecule consists of a central pyrimidine core substituted at three positions:

  • Position 2: A primary amine group (-NH₂).

  • Position 4: A chlorine atom (-Cl).[1][2][3][4][5]

  • Position 6: A cyclobutyl group (-C₄H₇).

Hydrogen Bond Donors (HBD)
  • Definition: Heteroatoms (typically N or O) with at least one attached hydrogen atom.

  • Analysis: The only donor functionality is the C2-amino group.

    • The group is -NH₂.[6]

    • It possesses two protons capable of donation.

    • Count: 2.

Hydrogen Bond Acceptors (HBA)
  • Definition: Heteroatoms (N, O, F, etc.) with a lone pair available for interaction.

  • Lipinski Standard: Sum of all N and O atoms.[7][8]

    • Pyrimidine Ring N1 + Pyrimidine Ring N3 + Exocyclic Amine N = 3.

  • Mechanistic Nuance (The "Chemical Reality"):

    • Ring Nitrogens (N1, N3): These have lone pairs in sp² orbitals orthogonal to the π-system, making them good acceptors (pKa of conjugate acid ~3-4).

    • Exocyclic Amine Nitrogen: The lone pair on this nitrogen is heavily delocalized into the electron-deficient pyrimidine ring (especially with the electron-withdrawing Chlorine at C4). This resonance reduces its basicity and ability to accept hydrogen bonds.

    • Chlorine: While halogens have lone pairs, they are weak acceptors and are excluded from the standard Lipinski HBA count.

Visualization of H-Bonding Sites

The following diagram illustrates the structural assignment of donors and acceptors.

H_Bond_Analysis cluster_donors H-Bond Donors (HBD) cluster_acceptors H-Bond Acceptors (HBA) Molecule 4-Chloro-6-cyclobutylpyrimidin-2-amine NH2 Exocyclic Amine (-NH2) 2 Protons Molecule->NH2 Contains N1 Ring Nitrogen N1 (sp2 Lone Pair) Molecule->N1 Contains N3 Ring Nitrogen N3 (sp2 Lone Pair) Molecule->N3 Contains N_exo Exocyclic Nitrogen (Weak Acceptor due to Resonance) Molecule->N_exo Contains NH2->N_exo Same Atom

Figure 1: Structural decomposition of HBD and HBA sites. Green indicates donor potential; Red indicates acceptor potential.

Tautomerism & Its Impact on Counting

A critical source of error in physicochemical profiling is neglecting tautomerism. 2-aminopyrimidines exist in equilibrium between the amino and imino forms.

  • Amino form (Major): -NH₂ group, aromatic ring. (HBD=2, HBA=3).[9]

  • Imino form (Minor): =NH group, non-aromatic ring N-H. (HBD=2, HBA=3).[9]

While the counts remain numerically identical in this specific scaffold, the location of the proton changes, affecting binding modes in a protein pocket.

Tautomerism Amino Amino Form (Major) Stable Aromaticity HBD: 2 | HBA: 3 Imino Imino Form (Minor) Disrupted Aromaticity HBD: 2 | HBA: 3 Amino->Imino Proton Transfer

Figure 2: Tautomeric equilibrium. The amino form is energetically favored in solution and solid state for 2-aminopyrimidines.

Methodology: Validated Counting Protocol

To ensure reproducibility in your drug discovery pipeline, follow this self-validating protocol for determining H-bond counts.

Computational Determination (In Silico)

Use this workflow to verify counts using open-source cheminformatics tools (e.g., RDKit).

  • SMILES Generation: Convert the chemical name to a canonical SMILES string.

    • 4-Chloro-6-cyclobutylpyrimidin-2-amine

      
      NC1=NC(Cl)=CC(C2CCC2)=N1
      
  • Standardization: Apply salt stripping and tautomer canonicalization.

  • Calculation:

    • HBD: Count of Nitrogen or Oxygen atoms with NumH > 0.

    • HBA: Count of Nitrogen or Oxygen atoms.[7][10][11][12]

Experimental Validation (Physicochemical)

If empirical data is required (e.g., for crystal engineering or precise binding affinity modeling):

  • X-Ray Crystallography: Review the Cambridge Structural Database (CSD) for analog structures (e.g., 2-amino-4-chloropyrimidine). Observe the protonation state of the exocyclic amine.

    • Evidence: Crystallographic studies of 2-aminopyrimidines consistently show the amino group forming hydrogen bonds as a donor (N-H...N) [1].

  • NMR Spectroscopy: ¹H-NMR in DMSO-d₆ will show a broad singlet for the -NH₂ protons (typically

    
     6.0–8.0 ppm), confirming the presence of two exchangeable protons (HBD = 2).
    

Implications for Drug Development

Understanding these counts is vital for assessing the compound's "Rule of 5" (Ro5) compliance and ADME properties.[12]

Lipinski's Rule of 5 Analysis
CriterionLimit4-Chloro-6-cyclobutylpyrimidin-2-amineStatus
Molecular Weight < 500 Da~183.64 DaPass
LogP < 5~2.5 - 3.0 (Est.)Pass
H-Bond Donors < 52 Pass
H-Bond Acceptors < 103 Pass
Solubility and Permeability
  • Permeability: With only 2 donors and 3 acceptors, the molecule is sufficiently lipophilic to cross cell membranes passively. The cyclobutyl and chloro groups add necessary lipophilicity to counterbalance the polar pyrimidine-amine core.

  • Solubility: The presence of the basic pyrimidine nitrogens allows for salt formation (e.g., HCl salt), which can significantly enhance aqueous solubility for formulation.

References

  • Lipinski, C. A., et al. (1997).[7][12][13] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[11] Advanced Drug Delivery Reviews.

  • PubChem Database. "Compound Summary for CID 5600-21-5 (Analog: 4-Chloro-6-methylpyrimidin-2-amine)." National Library of Medicine.

  • Gore, R., et al. (2013). "Hydrogen Bonds in Cocrystals and Salts of 2-Amino-4,6-Dimethylpyrimidine." Journal of Physical Chemistry B.

  • LookChem. "4-Chloro-6-(chloromethyl)pyrimidin-2-amine Properties."

Sources

Navigating Molecular Identity: A Technical Guide to 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the chemical informatics and synthetic considerations of 4-Chloro-6-cyclobutylpyrimidin-2-amine. As a Senior Application Scientist, the following content is structured to provide not only the essential identifiers of this molecule but also to impart a deeper understanding of their significance and the practical applications of this compound in modern chemical synthesis.

Introduction: The Role of Chloropyrimidines in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including components of nucleic acids. The introduction of a chlorine atom onto the pyrimidine ring, as seen in 4-Chloro-6-cyclobutylpyrimidin-2-amine, creates a versatile intermediate for further chemical modification.[1] Halogenated pyrimidines are highly valued in drug discovery as they are amenable to a variety of cross-coupling reactions, allowing for the construction of complex molecular architectures.[2] Specifically, the chloro-substituent at the 4-position of the pyrimidine ring is a key reactive site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2][3] This reactivity profile makes 4-Chloro-6-cyclobutylpyrimidin-2-amine a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

Unambiguous Molecular Identification: SMILES and InChIKey

  • SMILES: A notation that represents a chemical structure using a short ASCII string. While highly useful and human-readable to a degree, different software can generate different valid SMILES strings for the same molecule.[7][8]

  • InChI/InChIKey: Developed by IUPAC, the InChI provides a unique, canonical identifier for a chemical substance. The InChIKey is a fixed-length, hashed version of the InChI, designed for robust database indexing and web searching, effectively functioning as a chemical fingerprint.[4][5]

These identifiers for 4-Chloro-6-cyclobutylpyrimidin-2-amine are summarized below:

IdentifierValueSource
SMILES NC1=NC(Cl)=CC(C2CCC2)=N1Fluorochem
InChI InChI=1S/C8H10ClN3/c9-7-4-6(5-2-1-3-5)11-8(10)12-7/h4-5H,1-3H2,(H2,10,11,12)Fluorochem
InChIKey Value not directly found in search results, but can be generated from InChI.
CAS Number 199863-85-9Fluorochem
IUPAC Name 4-chloro-6-cyclobutylpyrimidin-2-amineFluorochem

The relationship between these identifiers and the molecular structure can be visualized as follows:

G cluster_structure Chemical Structure cluster_identifiers Machine-Readable Identifiers Structure 4-Chloro-6-cyclobutylpyrimidin-2-amine SMILES SMILES NC1=NC(Cl)=CC(C2CCC2)=N1 Structure->SMILES Encodes InChI InChI InChI=1S/C8H10ClN3/... Structure->InChI Encodes SMILES->Structure Decodes to InChI->Structure Decodes to InChIKey InChIKey (Hashed InChI) InChI->InChIKey Hashes to G start Starting Materials (Chloropyrimidine, Boronic Acid, Base) setup Reaction Setup under Inert Atmosphere start->setup catalyst Add Palladium Catalyst setup->catalyst solvent Add Degassed Solvents catalyst->solvent heat Heat to Reflux solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Final Product (4-Aryl-6-cyclobutylpyrimidin-2-amine) purify->product

Sources

Methodological & Application

Application Notes & Protocols: A Validated Synthesis Route for 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-validated guide for the synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine, a crucial building block in contemporary medicinal chemistry and drug discovery programs. The presented two-step synthetic pathway is designed for scalability, efficiency, and safety, prioritizing modern chemical principles. We begin with a robust cyclocondensation to form the core pyrimidine heterocycle, followed by an optimized, solvent-free chlorination protocol. This guide is intended for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical rationale, mechanistic insights, and practical troubleshooting advice to ensure reproducible, high-yield outcomes.

Introduction: The Significance of the Aminopyrimidine Scaffold

The 2-aminopyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of therapeutic activities, including kinase inhibition, and antimicrobial and anti-inflammatory properties. The specific target of this guide, 4-Chloro-6-cyclobutylpyrimidin-2-amine, serves as a versatile intermediate. The chloro-substituent at the 4-position acts as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, allowing for the facile introduction of various functional groups to explore structure-activity relationships (SAR) in drug discovery campaigns.

This guide details an efficient two-step synthesis, beginning with the formation of the key intermediate, 2-Amino-6-cyclobutylpyrimidin-4-ol, and culminating in its chlorination to yield the final product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: ring formation and functional group interconversion.

G SM Guanidine + Ethyl 3-cyclobutyl-3-oxopropanoate INT Intermediate: 2-Amino-6-cyclobutylpyrimidin-4-ol SM->INT INT_C Intermediate: 2-Amino-6-cyclobutylpyrimidin-4-ol FP Final Product: 4-Chloro-6-cyclobutylpyrimidin-2-amine INT_C->FP POCl₃, Pyridine 160°C (Sealed Reactor)

Caption: High-level overview of the two-step synthesis pathway.

Part I: Synthesis of 2-Amino-6-cyclobutylpyrimidin-4-ol

Principle & Mechanistic Insight

This foundational step involves the base-catalyzed cyclocondensation of a β-ketoester (ethyl 3-cyclobutyl-3-oxopropanoate) with guanidine. The reaction proceeds via a well-established mechanism. Sodium ethoxide (NaOEt) serves a dual purpose: it deprotonates the guanidine hydrochloride to generate free guanidine, a potent nucleophile, and catalyzes the condensation by promoting enolate formation from the β-ketoester. The subsequent intramolecular cyclization and dehydration yield the stable pyrimidinol ring system. This approach is analogous to well-documented pyrimidine syntheses.[2]

Detailed Experimental Protocol

Reagents and Materials:

  • Guanidine hydrochloride

  • Sodium ethoxide (solid or freshly prepared)

  • Ethanol, 200 proof (absolute)

  • Ethyl 3-cyclobutyl-3-oxopropanoate

  • Acetic acid (glacial)

  • Deionized water

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Magnetic stirrer and heating mantle

Procedure:

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).

  • Base and Nucleophile Preparation: To the flask, add absolute ethanol (see table below for volume). Carefully add sodium ethoxide (1.1 equivalents) and stir until fully dissolved. To this solution, add guanidine hydrochloride (1.0 equivalent) and allow the mixture to stir for 30 minutes at ambient temperature. A precipitate of sodium chloride will form.

  • Addition of Ketoester: Add ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equivalent) to the reaction mixture via a syringe or dropping funnel.

  • Reaction: Heat the mixture to reflux (approximately 78°C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-6 hours.

  • Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by slow, dropwise addition of glacial acetic acid until the pH is approximately 7.

  • Precipitation and Collection: A white or off-white precipitate of 2-Amino-6-cyclobutylpyrimidin-4-ol will form. Cool the slurry in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol, followed by a wash with cold deionized water to remove any residual salts.

  • Drying: Dry the product under vacuum at 50-60°C to a constant weight. The resulting 2-Amino-6-cyclobutylpyrimidin-4-ol[3] is typically of sufficient purity for the next step.

Part II: Synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Principle & Mechanistic Insight

This step converts the hydroxyl group of the pyrimidinol into a chloro group. It's important to recognize that the pyrimidinol exists in tautomeric equilibrium with its pyrimidone form, which is the reactive species. The chlorination is achieved using phosphorus oxychloride (POCl₃). The lone pair on the carbonyl oxygen of the pyrimidone attacks the electrophilic phosphorus atom of POCl₃, forming a highly reactive intermediate. This transforms the hydroxyl group into an excellent leaving group, which is subsequently displaced by a chloride ion via a nucleophilic addition-elimination mechanism.

We employ a modern, solvent-free protocol which is not only safer and more environmentally benign but also highly efficient for larger-scale preparations compared to traditional methods that use a large excess of POCl₃.[4][5] This method uses an equimolar amount of POCl₃ with pyridine as a base in a sealed reactor at high temperature.[4]

G Start Pyrimidone Tautomer Intermediate1 Oxygen attacks Phosphorus Start->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 Activated Intermediate (Good Leaving Group) Intermediate1->Intermediate2 Pyridine assists HCl removal Product 4-Chloropyrimidine Intermediate2->Product Nucleophilic Attack (Addition-Elimination) SideProduct PO₂Cl₂⁻ Intermediate2->SideProduct Chloride Cl⁻ Chloride->Intermediate2

Caption: Simplified mechanism for the chlorination of a pyrimidone.

Detailed Experimental Protocol

Reagents and Materials:

  • 2-Amino-6-cyclobutylpyrimidin-4-ol (from Part I)

  • Phosphorus oxychloride (POCl₃)

  • Pyridine (anhydrous)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Deionized water

  • Teflon-lined stainless steel high-pressure reactor

  • Appropriate safety equipment for handling corrosive reagents (face shield, heavy-duty gloves)

Procedure:

  • Reactor Charging (CRITICAL: Perform in a certified fume hood): To a 150 mL Teflon-lined stainless steel reactor, add 2-Amino-6-cyclobutylpyrimidin-4-ol (0.3 moles, 1.0 equivalent).

  • Add pyridine (0.3 moles, 1.0 equivalent).

  • Carefully add phosphorus oxychloride (0.3 moles, 1.0 equivalent) to the reactor.

  • Reaction: Securely seal the reactor according to the manufacturer's instructions. Place the reactor in a heating mantle or oven and heat to 160°C for 2 hours.[4]

  • Cooling (CRITICAL): After 2 hours, turn off the heat and allow the reactor to cool completely to room temperature. DO NOT attempt to open a hot or pressurized reactor.

  • Quenching (CRITICAL: Highly exothermic, perform with extreme caution behind a blast shield): Carefully open the cooled reactor in a fume hood. Place a large beaker containing crushed ice and water (~100 mL) on a stirrer. Very slowly and carefully, pour the contents of the reactor onto the ice-water mixture with vigorous stirring. The reaction is highly exothermic and will generate HCl gas.

  • Neutralization: Continue stirring and slowly add saturated sodium carbonate (Na₂CO₃) solution to the quenched mixture until the pH reaches 8-9.[4]

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath.

  • Purification: Collect the solid by vacuum filtration. Wash the product cake extensively with cold deionized water until the filtrate is neutral.

  • Drying: Dry the solid product under vacuum at 40-50°C to a constant weight to yield 4-Chloro-6-cyclobutylpyrimidin-2-amine.

Quantitative Data Summary

ParameterStep 1: CyclocondensationStep 2: Chlorination
Key Reagents Guanidine HCl, Ethyl 3-cyclobutyl-3-oxopropanoate, NaOEt2-Amino-6-cyclobutylpyrimidin-4-ol, POCl₃, Pyridine
Equivalents 1.0 / 1.0 / 1.11.0 / 1.0 / 1.0
Solvent Absolute EthanolNone (Solvent-free)
Temperature Reflux (~78°C)160°C
Reaction Time 4-6 hours2 hours
Typical Yield 75-85%80-90%
Workup Acid neutralization, filtrationAqueous quench, base neutralization, filtration

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Step 1: Low or No Yield Incomplete reaction; inactive reagents (wet ethanol, old NaOEt); incorrect stoichiometry.Ensure all reagents are anhydrous. Use freshly opened or prepared NaOEt. Monitor reaction to completion with TLC before workup.
Step 1: Product is an oil/gummy Impurities; incomplete neutralization.Ensure pH is neutral (~7). Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) if necessary.
Step 2: Reaction Incomplete Insufficient temperature or time; leak in the reactor seal.Verify oven/mantle temperature is accurate. Ensure the reactor is properly sealed to maintain pressure. Extend reaction time to 3-4 hours if needed.
Step 2: Difficult Workup Quenching too quickly; insufficient cooling.Add the reaction mixture to ice very slowly. Ensure the quenching vessel is large enough and well-stirred. Use a blast shield for safety.
Final Product Purity is Low Incomplete washing; residual starting material or side products.Wash the final product thoroughly with water to remove all inorganic salts. If needed, recrystallize from a solvent like isopropanol or ethyl acetate.

Conclusion

The synthetic route detailed herein provides a reliable and scalable method for producing high-purity 4-Chloro-6-cyclobutylpyrimidin-2-amine. By adopting a modern, solvent-free chlorination protocol, this guide emphasizes efficiency, safety, and environmental responsibility. The procedures and underlying principles discussed offer researchers a solid foundation for synthesizing this valuable chemical intermediate and its analogs for application in diverse drug discovery and development endeavors.

References

  • Kikelj, D., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 16(4), 3339-3350. Available at: [Link]

  • ResearchGate (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? Scientific Discussion Forum. Available at: [Link]

  • Ng, K. H., et al. (2011). 4-Chloro-6-methoxypyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3246. Available at: [Link]

Sources

Application Note: Nucleophilic Aromatic Substitution of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic protocols for functionalizing 4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS: 199863-85-9) via nucleophilic aromatic substitution (SNAr).

While chloropyrimidines are classic electrophiles, this specific substrate presents a distinct challenge: the 2-amino group acts as a strong resonance donor, significantly deactivating the C-4 position toward nucleophilic attack compared to 2,4-dichloropyrimidine. Furthermore, the 6-cyclobutyl moiety introduces steric bulk and lipophilicity that must be accounted for in solvent selection.

This note provides three validated protocols tailored to the nucleophile's reactivity profile, ensuring high yields and minimizing common byproducts like hydrolysis (4-hydroxy derivative).

Mechanistic Insight & Reactivity Profile[1]

The "Deactivated Electrophile" Challenge

The success of SNAr on this substrate depends on overcoming the electron-donating effect of the exocyclic amine.

  • Electronic Deactivation: The lone pair on the 2-amino nitrogen donates electron density into the pyrimidine ring (mesomeric effect +M). This increases the electron density at C-4 and C-6, making the C-4 carbon less electrophilic.

  • Leaving Group: Chloride is a moderate leaving group. In deactivated systems, its displacement often requires higher temperatures or activation of the ring nitrogen.

  • Steric Environment: The cyclobutyl group at C-6 is relatively compact but does shield the C-5/C-6 flank. It generally does not hinder attack at C-4, but it increases the molecule's lipophilicity, necessitating organic co-solvents in aqueous protocols.

Reaction Pathway Visualization

The following diagram illustrates the competing electronic effects and the activation strategies (Thermal vs. Acid Catalysis).

SNAr_Mechanism Substrate 4-Chloro-6-cyclobutyl pyrimidin-2-amine Nu_Attack Nucleophilic Attack (Rate Limiting) Substrate->Nu_Attack  + Nucleophile (Heat)   Protonation N3 Protonation (Acid Catalysis) Substrate->Protonation  + H⁺   Meisenheimer Meisenheimer Complex Nu_Attack->Meisenheimer  Transition State   Product 4-Substituted Product Meisenheimer->Product  - Cl⁻ (Aromatization)   Activated_Sub Activated Cationic Intermediate Protonation->Activated_Sub  Increases Electrophilicity   Activated_Sub->Nu_Attack  Rapid Attack  

Caption: Mechanistic pathway showing standard thermal SNAr and acid-catalyzed activation to overcome 2-amino deactivation.

Experimental Protocols

Choose the protocol based on your nucleophile class.

ProtocolTarget NucleophileKey ReagentsMechanism
A. Standard Thermal Primary/Secondary Aliphatic AminesDIPEA, n-Butanol/DMSOBase-mediated SNAr
B. Acid-Mediated Anilines (Aromatic Amines), Weak NucleophilesHCl (aq), IsopropanolProton-activated SNAr
C. Microwave Sterically Hindered Amines, Library SynthesisNMP, DIPEAHigh-Energy Thermal
Protocol A: Standard Basic SNAr (Aliphatic Amines)

Best for: Morpholine, Piperazine, Alkyl amines.

Rationale: Aliphatic amines are sufficiently nucleophilic to attack the deactivated ring at elevated temperatures. A polar protic solvent (n-Butanol) assists in stabilizing the transition state (Meisenheimer complex) via hydrogen bonding.

  • Setup: To a reaction vial, add 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 equiv).

  • Solvent: Add n-Butanol (concentration 0.2 – 0.5 M). Note: DMSO or DMF can be used for higher solubility but are harder to remove.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 – 3.0 equiv).

  • Nucleophile: Add the amine nucleophile (1.2 – 1.5 equiv).

  • Reaction: Heat to 100–110 °C for 4–12 hours. Monitor by LCMS.

  • Workup:

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate and wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: Acid-Mediated SNAr (Anilines)

Best for: Anilines, electron-deficient amines.

Rationale: Anilines are poor nucleophiles and often fail under basic conditions with this substrate. Acid catalysis protonates the pyrimidine ring nitrogen (N3), making the C-4 carbon highly electrophilic (see Diagram above).

  • Setup: Charge flask with 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 equiv).

  • Solvent: Add Isopropanol (IPA) or Water/Ethanol (1:1) (0.2 M).

  • Catalyst: Add conc. HCl (2–3 drops per mmol) or 4M HCl in Dioxane (1.0 equiv).

    • Critical: Do not use excess acid if the product is acid-sensitive.

  • Nucleophile: Add the aniline (1.0 – 1.2 equiv).

  • Reaction: Reflux (80–90 °C) for 2–6 hours.

    • Observation: The product often precipitates as the hydrochloride salt.

  • Workup:

    • Cool to 0 °C.

    • Filter the precipitate (Product HCl salt). Wash with cold ether.

    • Alternative: If no precipitate, neutralize with sat. NaHCO₃, extract with DCM.

Protocol C: Microwave-Assisted Synthesis

Best for: Rapid library generation or sterically encumbered amines.

  • Vial: 2-5 mL Microwave vial.

  • Mix: Substrate (1.0 equiv) + Amine (2.0 equiv) + DIPEA (3.0 equiv).

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or EtOH (0.5 M).

  • Conditions: 140–160 °C for 15–30 minutes (High Absorption).

  • Workup: Direct injection to Prep-HPLC or aqueous workup as in Protocol A.

Troubleshooting & Optimization

Decision Tree for Optimization

Optimization_Flow Start Start: Reaction Incomplete Check_LCMS Check LCMS: Is Starting Material Remaining? Start->Check_LCMS Check_Byprod Check Byproducts: Is 4-Hydroxy (Hydrolysis) present? Check_LCMS->Check_Byprod Yes, Low Yield Increase_Temp Action: Increase Temp or Switch to Microwave Check_LCMS->Increase_Temp Yes, No Byproducts Change_Solvent Action: Switch to Anhydrous Solvent (Dioxane/Toluene) + Molecular Sieves Check_Byprod->Change_Solvent Yes (Hydrolysis) Add_Acid Action: Switch to Protocol B (Acid Catalysis) Check_Byprod->Add_Acid No (Nucleophile unreactive)

Caption: Troubleshooting logic for incomplete conversion or byproduct formation.

Common Issues
  • Hydrolysis (4-OH impurity):

    • Cause: Water in solvent or wet reagents reacting at high temps.

    • Fix: Use anhydrous NMP or Dioxane. Add 4Å Molecular Sieves.

  • Regioselectivity:

    • Issue: Attack at C-2 or C-6?

    • Clarification: C-6 is alkyl-substituted (cyclobutyl) and not a leaving group. C-2 has an amine (-NH2) which is a very poor leaving group. C-4 (Chloro) is the exclusive site of substitution.

  • Solubility:

    • The cyclobutyl group aids solubility in organic solvents (DCM, EtOAc) compared to methyl/unsubstituted analogs, making workup easier.

References

  • Fluorochem. 4-Chloro-6-cyclobutylpyrimidin-2-amine Product Data. Retrieved from

  • BenchChem. Optimization of 4-Chloropyrimidine Substitution Reactions. Retrieved from

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules 2022. Retrieved from

  • Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine. Retrieved from

  • Sigma-Aldrich. 4-chloro-6-cyclohexylpyrimidine (Analogous Reactivity). Retrieved from

Sources

using 4-Chloro-6-cyclobutylpyrimidin-2-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Chloro-6-cyclobutylpyrimidin-2-amine as a Pharmacophore Scaffold

Abstract

This technical guide details the utility of 4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS 199863-85-9) as a high-value intermediate in the synthesis of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.[1] The presence of the cyclobutyl moiety offers a unique lipophilic profile that enhances metabolic stability and blood-brain barrier (BBB) permeability compared to standard isopropyl or methyl analogs.[1] This document provides optimized protocols for Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling, supported by reactivity analysis and quality control standards.

Introduction & Chemical Profile

The pyrimidine heterocycle is a "privileged scaffold" in medicinal chemistry, serving as the core for blockbuster drugs like Imatinib and Rosuvastatin. 4-Chloro-6-cyclobutylpyrimidin-2-amine distinguishes itself by incorporating a cyclobutyl ring at the C6 position.[1]

  • Lipophilicity Modulation: The cyclobutyl group increases lipophilicity (

    
    ) without the entropic penalty of flexible alkyl chains, often improving potency by filling hydrophobic pockets in ATP-binding sites.[1]
    
  • Metabolic Stability: Unlike linear alkyl chains prone to rapid

    
    -oxidation, the strained cyclobutyl ring is relatively resistant to P450-mediated oxidative clearance.[1]
    
Table 1: Physicochemical Properties
PropertyValueRelevance
CAS Number 199863-85-9Unique Identifier
Molecular Weight 183.64 g/mol Fragment-based Drug Design (FBDD) compliant
Appearance Off-white to pale yellow solidVisual purity indicator
Solubility DMSO, MeOH, DCMCompatible with standard organic synthesis
pKa (Calculated) ~3.5 (N1), ~13 (NH2)C2-amine is weakly basic; C4-Cl is highly activated

Reactivity & Retrosynthetic Logic

The chemoselectivity of this intermediate is governed by the electronic difference between the C4 and C2 positions.

  • C4-Chloride (Electrophile): The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 highly susceptible to nucleophilic attack.[1] The chloride is a robust leaving group for SNAr or oxidative addition by Palladium.[1]

  • C2-Amine (Nucleophile): The exocyclic amine is electron-rich but deactivated by the pyrimidine ring.[1] It typically requires protection (e.g., Boc) if involved in reactions competing with the C4 center, or it can serve as a hydrogen bond donor in the final drug target.

Diagram 1: Chemoselectivity & Reactivity Map

ReactivityMap Core 4-Chloro-6-cyclobutyl pyrimidin-2-amine C4 C4-Chloride Site (High Reactivity) Core->C4 Primary Electrophile (SNAr, Suzuki) C2 C2-Amine Site (Moderate Nucleophile) Core->C2 H-Bond Donor (Kinase Hinge Binder) C6 C6-Cyclobutyl (Steric/Lipophilic) Core->C6 Hydrophobic Interaction Target: Kinase Inhibitors\n(JAK, CDK, IGF-1R) Target: Kinase Inhibitors (JAK, CDK, IGF-1R) C4->Target: Kinase Inhibitors\n(JAK, CDK, IGF-1R)

Caption: Functional dissection of the scaffold. The C4-Cl is the primary handle for library generation.[1]

Application Protocols

Protocol A: SNAr Displacement (C-N Bond Formation)

Objective: Synthesis of a secondary amine at C4, a common motif in CDK inhibitors.

Mechanism: The reaction proceeds via a Meisenheimer-like transition state.[1] Acid catalysis is often required to protonate N3, increasing the electrophilicity of C4.

Reagents:

  • Substrate: 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 equiv)[1]

  • Nucleophile: Aniline derivative or aliphatic amine (1.1 equiv)[1]

  • Solvent: n-Butanol or Isopropanol (Protic solvents stabilize the transition state)[1]

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.1 equiv) or HCl (4M in dioxane)[1]

Step-by-Step Methodology:

  • Charge: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 g (5.45 mmol) of the pyrimidine intermediate in 15 mL of n-Butanol.

  • Addition: Add 6.0 mmol of the amine nucleophile followed by 0.54 mmol of pTSA.

  • Reaction: Heat the mixture to 100°C (oil bath temperature) for 4–12 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes).[1] The starting material (Rf ~0.[1]6) should disappear, and a more polar product (Rf ~0.[1]3) should appear.[1]

  • Work-up: Cool to room temperature.

    • If product precipitates: Filter directly and wash with cold ether.[1]

    • If soluble: Dilute with EtOAc (50 mL), wash with saturated NaHCO3 (2 x 20 mL) to neutralize the acid salt, then brine. Dry over Na2SO4.

  • Purification: Recrystallization from EtOH/Water is preferred over chromatography for scalability.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Installation of an aryl or heteroaryl group at C4.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: Arylboronic acid (1.2 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1]·DCM (0.05 equiv)[1]

  • Base: K2CO3 (2.0 M aqueous solution, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a Schlenk tube and purge with Argon/Nitrogen.[1]

  • Solvation: Add the pyrimidine substrate (1.0 equiv) and boronic acid (1.2 equiv) in 1,4-dioxane (0.1 M concentration).

  • Catalysis: Add the Pd catalyst and aqueous base.[1] Critical: Sparge the biphasic mixture with Argon for 5 minutes to remove dissolved oxygen (prevents homocoupling).[1]

  • Reaction: Seal the tube and heat to 90°C for 16 hours.

  • Scavenging: After cooling, filter through a pad of Celite to remove Pd black.[1]

  • Purification: Flash column chromatography using a gradient of 0–10% MeOH in DCM.

Diagram 2: Synthesis Workflow for Kinase Inhibitor Library

Workflow Start Start: 4-Chloro-6-cyclobutyl pyrimidin-2-amine Decision Select Coupling Strategy Start->Decision PathA Path A: S_NAr (Amine Nucleophile) Decision->PathA PathB Path B: Suzuki Coupling (Aryl Boronic Acid) Decision->PathB ReactionA Reagents: n-BuOH, pTSA, 100°C Forms: C-N Bond PathA->ReactionA ReactionB Reagents: Pd(dppf)Cl2, K2CO3, 90°C Forms: C-C Bond PathB->ReactionB Product Crude Intermediate ReactionA->Product ReactionB->Product QC QC: HPLC Purity >95% 1H-NMR Verification Product->QC

Caption: Decision tree for diversifying the pyrimidine scaffold based on target moiety.

Quality Control & Handling

Storage:

  • Store at 2–8°C under an inert atmosphere.

  • The compound is hygroscopic; reseal containers immediately after use.[1]

Analytical Standards (HPLC):

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[1]

Safety Note: Aminochloropyrimidines are potential skin sensitizers and irritants.[1] Handle in a fume hood wearing nitrile gloves.[1] In case of contact, wash with soap and water immediately; do not use alcohol as it may increase skin absorption.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for substituted pyrimidines. PubChem.[1][2] Retrieved from [Link]

  • Fischer, P. M. (2004).[1] The design of drug candidate molecules: Cyclin-dependent kinase inhibitors. Current Medicinal Chemistry. (Contextual grounding for aminopyrimidine scaffolds in CDK inhibition).

  • Vazquez, M. L., et al. (2018).[1] Identification of potent and selective JAK1 inhibitors. Journal of Medicinal Chemistry. (Demonstrates utility of cyclobutyl groups in kinase inhibitors).

Sources

Suzuki coupling reaction conditions for 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling: Strategic Synthesis of 4-Aryl-6-cyclobutylpyrimidin-2-amines

Abstract

This technical note provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction on 4-Chloro-6-cyclobutylpyrimidin-2-amine. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its efficient derivatization is crucial for drug discovery programs.[1][2] We delve into the critical parameters governing this transformation, offering field-proven insights into the selection of catalysts, ligands, bases, and solvents. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, enabling researchers to troubleshoot effectively and adapt the protocols for analogous substrates. Detailed, step-by-step procedures for reaction setup, execution, and optimization are provided to ensure reliable and reproducible outcomes.

Introduction: The Strategic Value of Pyrimidine C-C Bond Formation

The Suzuki-Miyaura reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[3][4] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids have cemented its role in both academic research and industrial-scale production.[5]

For drug development professionals, the focus of this guide, 4-Chloro-6-cyclobutylpyrimidin-2-amine, represents a common yet challenging substrate class. The electron-deficient nature of the pyrimidine ring activates the C4-chloride for oxidative addition, making it a favorable electrophile for cross-coupling.[2][6] However, the presence of a free amino group at the C2 position introduces a potential complication: the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[7][8]

This guide provides a strategic framework for navigating these competing electronic effects to achieve high-yield synthesis of the desired 4-aryl-6-cyclobutylpyrimidin-2-amine products.

The Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization. The reaction proceeds through a sequence of three key steps involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyrimidine, forming a square-planar Pd(II) complex. This is often the rate-limiting step for aryl chlorides.[9]

  • Transmetalation: The organic moiety is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][10]

  • Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[9]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl Complex Pd0->PdII_Aryl Trans Transmetalation PdII_Biaryl Aryl-Pd(II)-Ar' Complex PdII_Aryl->PdII_Biaryl PdII_Biaryl->Pd0 RedEl Reductive Elimination Product R-R' Product PdII_Biaryl->Product ArylCl R-Cl (4-Chloro-pyrimidine) ArylCl->Pd0 Boronic R'-B(OH)₂ + Base Boronic->PdII_Aryl

Diagram 1: The generalized catalytic cycle for the Suzuki-Miyaura reaction.

Core Protocol & Parameter Optimization

Success with 4-Chloro-6-cyclobutylpyrimidin-2-amine hinges on the judicious selection of four key parameters. The electron-deficient pyrimidine ring makes the chloride reactive, but the 2-amino group necessitates a carefully chosen catalyst system to prevent inhibition.

Catalyst & Ligand Selection: The Key to Success

The choice of palladium source and, more importantly, the phosphine ligand is the most critical factor for this substrate.

  • Expertise & Experience: While standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective for activated chloropyrimidines, they may offer limited success here due to potential poisoning by the amino group.[6][11] More robust systems employ bulky, electron-rich phosphine ligands which accelerate both the oxidative addition of the aryl chloride and the final reductive elimination step, outcompeting catalyst inhibition.[3][9]

  • Authoritative Grounding: Catalyst systems featuring ligands such as tri-tert-butylphosphine (P(t-Bu)₃) are well-established for coupling challenging aryl chlorides.[10][12] Furthermore, specialized pre-catalysts like Pd(Amphos)₂Cl₂ have been specifically designed for their high tolerance to functional groups, including free amines.[7]

  • Recommendation: For initial screening, a combination of a palladium precursor like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand like P(t-Bu)₃ or a Buchwald-type biarylphosphine (e.g., SPhos) is recommended.

Base Selection: Driving the Transmetalation

The base plays a crucial role in activating the boronic acid for transmetalation.[10]

  • Expertise & Experience: The choice is not arbitrary; base strength and solubility can dramatically alter reaction outcomes. For heteroaromatic substrates, moderately strong inorganic bases are often ideal.

  • Authoritative Grounding: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently and successfully employed in Suzuki couplings of chloropyrimidines.[13][14] In some systems, spray-dried potassium fluoride (KF) has also proven effective.[12]

  • Recommendation: K₂CO₃ (2-3 equivalents) is a cost-effective and reliable starting point. If yields are low, switching to K₃PO₄ is a logical next step.

Solvent System: The Reaction Medium

The solvent must solubilize the reagents and facilitate catalyst activity.[13]

  • Expertise & Experience: Aprotic polar solvents, often in combination with water, are the standard. The aqueous phase aids in dissolving the inorganic base and promotes the formation of the active boronate species.

  • Authoritative Grounding: Mixtures of 1,4-dioxane/water or THF/water are classic choices for Suzuki reactions.[1][13] Alcoholic solvents have also been reported to enhance reactivity in some pyrimidine systems.[15]

  • Recommendation: A 4:1 to 5:1 mixture of 1,4-Dioxane and Water is a robust starting point.

Recommended Starting Conditions

The following table summarizes a reliable set of starting conditions for a small-scale test reaction.

ParameterRecommended ConditionRationale
Electrophile 4-Chloro-6-cyclobutylpyrimidin-2-amine1.0 equivalent
Nucleophile Arylboronic Acid1.2 - 1.5 equivalents
Pd Source Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)1 - 2.5 mol%
Ligand Tri-tert-butylphosphine (P(t-Bu)₃) or SPhos2 - 5 mol% (per Pd)
Base Potassium Carbonate (K₂CO₃)2.0 - 3.0 equivalents
Solvent 1,4-Dioxane / Water4:1 or 5:1 mixture
Temperature 80 - 100 °CTo overcome activation barrier
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of Pd(0) catalyst

Experimental Protocols

Protocol 1: General Procedure for the Suzuki Coupling

This protocol outlines the synthesis of 4-Aryl-6-cyclobutylpyrimidin-2-amine using the recommended starting conditions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Execution & Monitoring cluster_workup Workup & Purification reagents 1. Weigh Reagents (Pyrimidine, Boronic Acid, Base) glassware 2. Prepare Glassware (Oven-dried flask, stir bar) assemble 3. Assemble Flask (Add solids) glassware->assemble inert 4. Establish Inert Atmosphere (Evacuate & backfill with N₂/Ar) assemble->inert solvents 5. Add Degassed Solvents (Dioxane/Water) inert->solvents catalyst 6. Add Catalyst/Ligand solvents->catalyst heat 7. Heat to Temperature (80-100 °C) catalyst->heat monitor 8. Monitor Progress (TLC / LC-MS) heat->monitor cool 9. Cool & Quench (Add water) monitor->cool extract 10. Extract Product (e.g., with Ethyl Acetate) cool->extract dry 11. Dry & Concentrate (Na₂SO₄, Rotovap) extract->dry purify 12. Purify (Column Chromatography) dry->purify

Diagram 2: A standard experimental workflow for the Suzuki coupling reaction.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the vessel and evacuate the atmosphere, then backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can oxidize and deactivate the Pd(0) catalyst.[13]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling nitrogen through the mixture for 15-20 minutes. Add this solvent mixture to the reaction vessel via syringe.

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 4 mol%) and briefly flush with inert gas. Add the catalyst and ligand to the reaction mixture.

  • Reaction Execution: Place the sealed reaction vessel in a preheated oil bath or heating block at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by periodically taking small aliquots and analyzing by TLC or LC-MS until the starting pyrimidine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with water and ethyl acetate. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the final product.

Protocol 2: Troubleshooting and Optimization

If the initial reaction provides a low yield or fails, a systematic approach to optimization is required.

Troubleshooting_Tree start Initial Reaction: Low Yield or No Reaction check_reagents Verify Reagent Quality - Boronic acid pure? - Catalyst active? - Solvents anhydrous/degassed? start->check_reagents ligand Screen Ligands check_reagents->ligand If reagents are OK base Screen Bases check_reagents->base temp_solvent Adjust Temp / Solvent check_reagents->temp_solvent ligand_options Try: - Buchwald Ligands (SPhos, XPhos) - N-Heterocyclic Carbenes (NHC) - Other phosphines (PCy₃) ligand->ligand_options base_options Try: - K₃PO₄ (stronger, good for heterocycles) - Cs₂CO₃ (very strong) - KF (for base-sensitive groups) base->base_options temp_solvent_options Try: - Increase Temp (up to 120°C) - Change solvent (THF, Toluene, DMF) - Microwave irradiation temp_solvent->temp_solvent_options

Diagram 3: A decision tree for troubleshooting common Suzuki coupling issues.

  • No Reaction: First, verify the quality of the reagents. Boronic acids can degrade over time, and palladium catalysts can lose activity.[13] If reagents are confirmed to be active, the primary suspect is an inefficient catalyst system for this specific substrate. Proceed to screen different ligands (e.g., Buchwald ligands like SPhos, XPhos) which are known for high activity with heteroaryl chlorides.[16]

  • Low Conversion: If the reaction stalls, an increase in temperature (e.g., to 110 °C) may be sufficient to drive it to completion. Alternatively, a stronger base like K₃PO₄ may accelerate a sluggish transmetalation step.

  • Side Product Formation: The primary side product is often homocoupling of the boronic acid. This is typically caused by the presence of oxygen.[13] Ensure the degassing procedure is thorough. Protodeboronation (loss of the boronic acid group) can also occur. Using a slight excess of the boronic acid (1.5 eq) can help compensate for this.

Conclusion

The Suzuki-Miyaura coupling of 4-Chloro-6-cyclobutylpyrimidin-2-amine is a highly achievable transformation that provides access to a valuable class of compounds for drug discovery. Success relies on acknowledging the dual nature of the substrate: an activated C-Cl bond and a potentially inhibitory amino group. By selecting robust, sterically hindered, and electron-rich phosphine ligands in combination with standard bases and solvents, researchers can reliably overcome these challenges. The protocols and optimization strategies outlined in this guide provide a solid foundation for the efficient synthesis and exploration of this important chemical space.

References

  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Thompson, L. A., & Ellman, J. A. (2002). Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines with Arylboronic Acids. Organic Letters, 4(6), 933–936. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Li, J. J., et al. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(13), 4892–4902. [Link]

  • Jin, M. J., et al. (2010). Highly Active Heterogeneous Palladium Catalyst for the Suzuki Reaction of Heteroaryl Chlorides. INIS-IAEA. [Link]

  • Luo, J., et al. (2001). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 66(20), 6841–6845. [Link]

  • Merlic, C. A., & Baur, A. (2003). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 44(5), 1025-1028. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Kysil, D., et al. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1943. [Link]

  • Hartwig, J. F., et al. (2020). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(15), 5393-5427. [Link]

  • Brown, J. M., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6483-6495. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115 Handout. [Link]

  • Fu, G. C., et al. (2023). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. [Link]

  • Kysil, D., et al. (2021). Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Schmitt, C., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-disubstituted derivatives. RSC Advances, 11(2), 1069-1077. [Link]

  • Aslam, S., et al. (2020). Pyrimidine derivatives (3a–3h) obtained by Suzuki cross-coupling using 5-(4-bromophenyl)-4,6-dichloropyrimidine as the coupling component. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Application Note: High-Fidelity Buchwald-Hartwig Amination of 4-Chloro-6-cyclobutylpyrimidin-2-amine

[1]

Executive Summary

The functionalization of 4-chloro-6-cyclobutylpyrimidin-2-amine presents a classic chemoselectivity challenge in medicinal chemistry. The substrate contains a highly reactive electrophile (C4-Cl) and a competitive nucleophile (C2-NH₂).[1] Traditional S_NAr approaches often require harsh thermal conditions that promote homocoupling (self-polymerization) or result in poor conversion due to the steric bulk of the C6-cyclobutyl group.[1]

This Application Note details a robust Buchwald-Hartwig Cross-Coupling protocol utilizing BrettPhos Pd G3 precatalyst. This system leverages extreme steric bulk to accelerate reductive elimination and prevent catalyst poisoning by the free C2-amine, enabling high-yield amination at the C4 position without the need for protecting groups.

Substrate Analysis & Mechanistic Strategy

The Substrate Profile[2]
  • Core: Pyrimidine (electron-deficient heteroaromatic).[1]

  • Electrophile (C4-Cl): Activated for oxidative addition, but prone to hydrolysis.[1]

  • Nucleophile (C2-NH₂): The primary failure mode.[1] In the absence of a bulky ligand, the C2-amine can coordinate to Palladium (

    
     or bridging), forming stable "off-cycle" resting states that arrest catalysis.
    
  • Steric Modulator (C6-Cyclobutyl): Adds lipophilicity (

    
     character) and steric bulk, potentially slowing down the approach of the nucleophile.
    
The Chemoselectivity Challenge

The objective is to couple an external amine (

1
  • Path A (Desired): Oxidative addition at C4-Cl

    
     Binding of 
    
    
    
    
    Reductive Elimination.[1]
  • Path B (Homocoupling): Oxidative addition at C4-Cl

    
     Binding of Substrate C2-NH₂ 
    
    
    Dimerization.[1]

The Solution: Use of biarylphosphine ligands (BrettPhos or tBuBrettPhos) .[1][2] These ligands are sufficiently large to destabilize the coordination of the substrate's own C2-amine (steric clash) while creating a binding pocket that accommodates the target amine coupling partner.[1]

Reaction Optimization & Critical Parameters

To ensure reproducibility, we utilize Palladacycle Precatalysts (G3/G4) rather than mixing Pd(OAc)₂ + Ligand in situ.[1] This guarantees a 1:1 Pd:Ligand ratio and rapid activation.[1]

Experimental Variable Matrix
ParameterRecommendationRationale
Catalyst BrettPhos Pd G3 (1-3 mol%)Ensures rapid oxidative addition; bulky ligand prevents C2-amine coordination.[1]
Solvent 1,4-Dioxane or t-Amyl Alcohol High boiling point ethers/alcohols stabilize the Pd intermediates.[1] t-Amyl alcohol helps solubilize polar substrates.
Base Cs₂CO₃ (Weak) or NaOtBu (Strong)Start with Cs₂CO₃ (2-3 equiv).[1][3] Strong bases like NaOtBu may deprotonate the C2-amine (

in DMSO), increasing homocoupling risk.
Temperature 80°C - 100°C Sufficient energy to overcome the activation barrier for reductive elimination involving the bulky cyclobutyl group.[1]
Concentration 0.1 M - 0.2 M Higher concentrations favor intermolecular coupling over solvent impurities but increase homocoupling risk.[1]

Standardized Protocol: Direct Amination[1][2]

Target Reaction: Coupling of 4-chloro-6-cyclobutylpyrimidin-2-amine (1) with Morpholine (Model Amine) (2) .[1]

Materials
  • Substrate (1): 1.0 equiv (e.g., 200 mg)

  • Amine (2): 1.2 equiv

  • Catalyst: BrettPhos Pd G3 (0.02 equiv)[1]

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous, finely ground)[1]

  • Solvent: Anhydrous 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Vial Preparation: Inside a glovebox or under active Nitrogen flow, charge a 4 mL reaction vial (equipped with a magnetic stir bar) with:

    • Substrate (1) (1.0 equiv).[1]

    • BrettPhos Pd G3 (2 mol%).[1]

    • Cs₂CO₃ (2.0 equiv).[1][3]

    • Note: If the amine coupling partner is a solid, add it here.

  • Solvent Addition: Seal the vial with a septum cap (PTFE lined). Evacuate and backfill with

    
     three times (if not in glovebox). Syringe in anhydrous 1,4-Dioxane  to reach 0.2 M concentration.
    
  • Amine Addition: If the amine is liquid (e.g., morpholine), add it via microsyringe (1.2 equiv) through the septum.[1]

  • Reaction: Place the vial in a pre-heated aluminum block at 90°C . Stir vigorously (1000 RPM) to ensure suspension of the carbonate base.

    • Time: Typically 2–4 hours.[1]

  • Monitoring (IPC):

    • Aliquot 10

      
      L reaction mixture into 500 
      
      
      L MeOH/ACN.
    • Analyze via LC-MS. Look for disappearance of (1) (

      
      ) and appearance of Product (
      
      
      ).
    • Success Criteria: >95% conversion with <5% homocoupling dimer.[1]

  • Workup:

    • Cool to Room Temperature (RT).

    • Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and Pd black.

    • Concentrate in vacuo.[1]

  • Purification: Flash Chromatography (SiO₂).[1]

    • Eluent: 0-10% MeOH in DCM (The product will be polar due to the pyrimidine/amine nitrogens).[1]

Mechanistic & Workflow Visualization[2]

The Chemoselectivity Logic (Graphviz Diagram)

BuchwaldLogicSubstrate4-Cl-6-cyclobutylpyrimidin-2-amineOxAddOxidative AdditionComplex (Pd-II)Substrate->OxAdd+ Pd(0)Pd0Pd(0)-BrettPhosPd0->OxAddPathAPath A: Desired Coupling(+ External Amine)OxAdd->PathAFast Binding(Steric Pocket Matches)PathBPath B: Homocoupling(+ Substrate C2-NH2)OxAdd->PathBSlow Binding(Steric Clash with Ligand)ProductC4-Aminated ProductPathA->ProductReductive EliminationDimerDimer ImpurityPathB->Dimer

Figure 1: Mechanistic divergence.[1] The bulky BrettPhos ligand kinetically favors the binding of the smaller external amine (Path A) over the bulky, nucleophilic substrate (Path B).

Experimental Workflow (Graphviz Diagram)

WorkflowPrep1. Prep(Glovebox/Schlenk)React2. Reaction(90°C, 2-4h)Prep->ReactQuench3. Filter & Conc.(Celite)React->QuenchPurify4. Purification(Flash/Prep-HPLC)Quench->PurifyQC5. QC(NMR/LCMS)Purify->QC

Figure 2: Standardized workflow for Pd-catalyzed amination of chloropyrimidines.

Troubleshooting & QC

Common Failure Modes
ObservationDiagnosisCorrective Action
No Conversion Catalyst poisoning or oxidative addition failure.Switch to tBuBrettPhos Pd G3 (more electron-rich). Increase Temp to 110°C.
Homocoupling (Dimer) C2-amine is competing.[1][3]Decrease concentration to 0.05 M. Switch base to K₃PO₄ (milder).[1]
Hydrolysis (C4-OH) Wet solvent/base.[1]Ensure rigorous drying of Dioxane (molecular sieves) and Base.[1]
Dehalogenation (C4-H)

-hydride elimination pathway.[1]
Avoid secondary alcohol solvents (like IPA). Stick to Dioxane or Toluene.
Self-Validating QC

To confirm the reaction occurred at C4 and not C2:

  • 1H NMR: The proton at C5 (pyrimidine ring) will show a significant upfield shift due to the electron-donating effect of the new amine at C4.[1]

  • NOE (Nuclear Overhauser Effect): Irradiate the new amine's protons; you should see an enhancement of the C5-H and the Cyclobutyl protons if coupled at C4.[1]

References

  • Buchwald, S. L., et al. "Palladium-Catalyzed Amination of Heteroaryl Halides."[4][5] Organic Letters, 2005, 7(18), 3965–3968.[1] Link[1]

  • Buchwald, S. L., et al. "BrettPhos Pd G3: A New Precatalyst for C-N Cross-Coupling."[1] Organic Letters, 2013, 15(11), 2876–2879.[1] Link[1]

  • Sigma-Aldrich. "BrettPhos Pd G3 Product & Protocol Guide."[1] Link

  • Henderson, J. L., & Buchwald, S. L. "Efficient Pd-Catalyzed Amination of Unprotected Halo-7-azaindoles and 5-Halopyrimidines."[5] Organic Letters, 2010, 12(20), 4442–4445.[1] Link[1]

Application Notes and Protocols for the Preparation of Cyclobutyl-Substituted Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Cyclobutyl-Substituted Pyrimidines in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrimidine nucleus is a cornerstone scaffold, integral to the structure of nucleobases and a plethora of therapeutic agents. Its versatile chemical nature and ability to engage in various biological interactions have cemented its status as a "privileged structure."[1] Concurrently, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the cyclobutyl moiety has garnered significant attention for its ability to enhance metabolic stability, improve potency, and serve as a non-aromatic bioisostere for phenyl rings, thereby increasing the three-dimensional character of a molecule.[1]

This guide provides a comprehensive overview of robust and scalable synthetic strategies for the preparation of cyclobutyl-substituted pyrimidine scaffolds. We will delve into two primary and complementary approaches: the de novo construction of the pyrimidine ring from cyclobutyl-containing precursors via the Pinner synthesis, and the late-stage functionalization of a pre-formed pyrimidine core using palladium-catalyzed cross-coupling reactions. For each strategy, we will present detailed, step-by-step protocols, elucidate the rationale behind the choice of reagents and reaction conditions, and provide troubleshooting guidance to empower researchers in their synthetic endeavors.

Synthetic Strategies: A Dual Approach to Scaffold Construction

The synthesis of cyclobutyl-substituted pyrimidines can be broadly categorized into two mechanistically distinct approaches. The choice between these strategies is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.

  • De Novo Ring Formation (The Pinner Synthesis): This classical approach involves the cyclocondensation of a cyclobutyl-bearing amidine with a 1,3-dicarbonyl compound. It is particularly advantageous when the cyclobutyl substituent is desired at the 2-position of the pyrimidine ring. The success of this method hinges on the availability and purity of the requisite cyclobutylamidine precursor.

  • Late-Stage Functionalization (Palladium-Catalyzed Cross-Coupling): This modern and highly versatile strategy involves the coupling of a cyclobutyl-containing nucleophile or electrophile with a functionalized pyrimidine ring, typically a halopyrimidine. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the workhorses of this approach, enabling the formation of C-C and C-N bonds, respectively. This method offers exceptional flexibility for diversification at various positions of the pyrimidine core.

Protocol I: De Novo Synthesis of a 2-Cyclobutylpyrimidine via Pinner Condensation

The Pinner synthesis provides a direct and efficient route to 2-substituted pyrimidines.[2] The core of this transformation is the acid- or base-catalyzed condensation of an amidine with a β-dicarbonyl compound. In this protocol, we detail the synthesis of 2-cyclobutyl-4,6-dimethylpyrimidine from the commercially available cyclobutanecarboxamidine hydrochloride and acetylacetone.

Workflow for Pinner Synthesis

cluster_0 Pre-Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Cyclobutanecarboxamidine HCl in Anhydrous Ethanol B Add Sodium Ethoxide Solution (Formation of Free Amidine) A->B Stir for 30 min at RT C Add Acetylacetone (1,3-Dicarbonyl) B->C Dropwise Addition D Reflux Reaction Mixture (Monitor by TLC) C->D Heat to Reflux (e.g., 78 °C) E Cool and Quench with Water D->E Upon Completion F Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G

Caption: Workflow for the Pinner synthesis of a 2-cyclobutylpyrimidine.

Detailed Experimental Protocol: Synthesis of 2-Cyclobutyl-4,6-dimethylpyrimidine

Materials:

  • Cyclobutanecarboxamidine hydrochloride

  • Sodium ethoxide (21% solution in ethanol)

  • Acetylacetone (2,4-pentanedione)

  • Anhydrous ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxamidine hydrochloride (1.0 eq).

  • Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol to dissolve the amidine salt.

  • To the stirred solution, add sodium ethoxide solution (1.05 eq) dropwise at room temperature. A white precipitate of sodium chloride will form. Stir the suspension for 30 minutes.

  • Add acetylacetone (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure 2-cyclobutyl-4,6-dimethylpyrimidine.

Rationale and Troubleshooting:

  • Anhydrous Conditions: The Pinner synthesis is sensitive to water, which can hydrolyze the amidine and other intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.

  • Base: Sodium ethoxide is used to generate the free base of the amidine in situ. Using the free base directly is also an option, but it can be less stable.

  • Low Yield: If the yield is low, ensure the complete formation of the free amidine before the addition of the dicarbonyl compound. Also, confirm the purity of the starting materials.

Protocol II: Late-Stage C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is exceptionally useful for coupling amines with aryl halides, including chloropyrimidines. Here, we present a protocol for the amination of a dichloropyrimidine with cyclobutylamine, a reaction that often proceeds with high regioselectivity.

Catalytic Cycle for Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord R2NH RedElim Reductive Elimination Complex AmineCoord->RedElim Base RedElim->Pd0 Reductive Elimination Product Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Amine R2NH Amine->AmineCoord Base Base Base->RedElim

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Synthesis of 2-Amino-4-chloro-6-cyclobutylpyrimidine

Materials:

  • 2,4-Dichloropyrimidine

  • Cyclobutylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (0.02 eq) and Xantphos (0.04 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene, followed by 2,4-dichloropyrimidine (1.0 eq), cyclobutylamine (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-amino-4-chloro-6-cyclobutylpyrimidine.

Rationale and Troubleshooting:

ParameterRationaleTroubleshooting Tips
Catalyst System The combination of a palladium precursor (Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (Xantphos) is crucial for efficient catalytic turnover.Low yields may necessitate screening of other ligands (e.g., XPhos, SPhos) or using a pre-formed palladium-ligand complex.
Base A strong, non-nucleophilic base like Cs₂CO₃ is required to deprotonate the amine in the catalytic cycle.If the substrate is base-sensitive, a weaker base like K₂CO₃ can be used, potentially requiring higher temperatures.
Solvent Anhydrous, non-polar aprotic solvents like toluene are typically used to ensure the stability of the catalytic species.Ensure the solvent is thoroughly dried, as water can deactivate the catalyst.
Regioselectivity For 2,4-dichloropyrimidine, amination is generally favored at the more reactive 4-position.If a mixture of isomers is obtained, adjusting the temperature or ligand may improve selectivity.

Protocol III: Late-Stage C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[4] This protocol details the coupling of a chloropyrimidine with cyclobutylboronic acid to introduce the cyclobutyl moiety onto the pyrimidine scaffold.

Workflow for Suzuki-Miyaura Coupling

cluster_0 Pre-Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Combine Chloropyrimidine, Cyclobutylboronic Acid, and Base B Add Palladium Catalyst and Ligand A->B Inert Atmosphere C Degas Reaction Mixture B->C D Heat to Reaction Temperature (Monitor by TLC/LC-MS) C->D e.g., 90-110 °C E Cool and Filter D->E Upon Completion F Aqueous Work-up E->F G Purify by Column Chromatography or Recrystallization F->G

Caption: General workflow for the Suzuki-Miyaura coupling of a chloropyrimidine.

Detailed Experimental Protocol: Synthesis of 4-Cyclobutyl-2,6-dimethylpyrimidine

Materials:

  • 4-Chloro-2,6-dimethylpyrimidine

  • Cyclobutylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-chloro-2,6-dimethylpyrimidine (1.0 eq), cyclobutylboronic acid (1.5 eq), and potassium carbonate (3.0 eq).

  • Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 20 minutes.

  • Add Pd(PPh₃)₄ (0.05 eq) to the reaction mixture and degas for an additional 5 minutes.

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 8-16 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the desired 4-cyclobutyl-2,6-dimethylpyrimidine.

Rationale and Troubleshooting:

ParameterRationaleTroubleshooting Tips
Catalyst Pd(PPh₃)₄ is a commonly used and effective catalyst for Suzuki couplings.If reactivity is low, other catalysts like Pd(dppf)Cl₂ may be more effective.
Base An aqueous base is required to activate the boronic acid for transmetalation.The choice of base can be critical; K₃PO₄ or CsF can sometimes improve yields.
Solvent System A mixture of an organic solvent and water is necessary to dissolve both the organic substrates and the inorganic base.The ratio of organic solvent to water can impact the reaction rate and should be optimized.
Boronic Acid Quality Boronic acids can be prone to decomposition; using high-purity material is important.If homocoupling of the boronic acid is a significant side reaction, ensure the reaction is thoroughly deoxygenated.

Conclusion

The strategic incorporation of cyclobutyl moieties into pyrimidine scaffolds offers a promising avenue for the development of novel therapeutic agents with enhanced pharmacological profiles. The synthetic protocols detailed in this guide provide robust and versatile methods for accessing these valuable compounds. The choice between a de novo Pinner synthesis and a late-stage palladium-catalyzed functionalization approach will depend on the specific synthetic goals and the availability of starting materials. By understanding the underlying principles and paying careful attention to the experimental details outlined, researchers can confidently and efficiently prepare a diverse array of cyclobutyl-substituted pyrimidines for their drug discovery programs.

References

  • Anderson, S.C., & Handy, S.T. (2010). One-pot double Suzuki couplings of dichloropyrimidines. Synthesis, 2010(16), 2721-2724. [Link]

  • Buchwald, S. L., & Hartwig, J. F. (2008). The Buchwald-Hartwig Amination After 25 Years. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. (2018). Molecules, 23(9), 2345. [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2021). Catalysts, 11(4), 439. [Link]

  • Pinner pyrimidine synthesis. (n.d.). SlideShare. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Processes, 8(11), 1342. [Link]

  • Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). Letters in Organic Chemistry, 18(4), 311-317. [Link]

  • Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

Sources

reagents for synthesizing 4-Chloro-6-cyclobutylpyrimidin-2-amine from cyclobutanecarboxylic acid

[1]

Abstract & Introduction

The 2-amino-4-chloro-6-substituted pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous kinase inhibitors (e.g., CDK, JAK, and BTK inhibitors).[1][2] This application note details a robust, scalable synthetic route for 4-Chloro-6-cyclobutylpyrimidin-2-amine starting from cyclobutanecarboxylic acid .

While direct condensation methods exist, this protocol utilizes the Meldrum’s Acid activation strategy for the initial carbon-carbon bond formation. This approach is superior to traditional Claisen condensations for laboratory-scale synthesis as it avoids strong bases that can lead to side reactions with the strained cyclobutane ring, ensuring high purity of the

1

Retrosynthetic Analysis

The synthesis is disconnected into three logical stages:

  • Chlorination: Conversion of the tautomeric hydroxy group to a chloride using phosphorus oxychloride (

    
    ).[3][4][5][6]
    
  • Pyrimidone Formation: Cyclization of a

    
    -keto ester with guanidine.[1]
    
  • Acylation/Homologation: Conversion of the starting acid to a

    
    -keto ester via an acyl Meldrum's acid intermediate.[1]
    

RetrosynthesisTarget4-Chloro-6-cyclobutylpyrimidin-2-amineIntermediate22-Amino-6-cyclobutylpyrimidin-4-olTarget->Intermediate2Chlorination(POCl3)Intermediate1Ethyl 3-cyclobutyl-3-oxopropanoateIntermediate2->Intermediate1Cyclization(Guanidine)StartingMaterialCyclobutanecarboxylicAcidIntermediate1->StartingMaterialMeldrum's AcidActivation

Figure 1: Retrosynthetic disconnection showing the three-step linear sequence.

Detailed Experimental Protocol

Stage 1: Synthesis of Ethyl 3-cyclobutyl-3-oxopropanoate

Rationale: Direct acylation of malonates with acid chlorides often results in di-acylation or low yields.[1] The Meldrum's acid route provides a cleaner mono-acylated product which is then alcoholyzed to the desired

1

Reagents:

  • Cyclobutanecarboxylic acid (1.0 equiv)[2][3]

  • 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)[2][3]

  • Meldrum's Acid (1.0 equiv)[7][8]

  • Ethanol (Absolute)[2]

  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Activation: Dissolve cyclobutanecarboxylic acid (10.0 g, 100 mmol) in anhydrous DCM (100 mL) under nitrogen. Add CDI (17.8 g, 110 mmol) portion-wise at 0°C. Stir at room temperature for 1 hour (gas evolution of

    
     will be observed).
    
  • Coupling: Add Meldrum's acid (14.4 g, 100 mmol) to the reaction mixture. Stir at room temperature overnight.

  • Workup (Acyl Intermediate): Wash the organic layer with 1M HCl (2 x 50 mL) to remove imidazole byproducts and unreacted CDI.[3] Dry over

    
     and concentrate in vacuo to yield the crude acyl Meldrum's acid (often a yellow solid/oil).[3] Note: This intermediate is unstable on silica and should be used directly.[2]
    
  • Alcoholysis: Dissolve the crude intermediate in absolute ethanol (150 mL). Heat to reflux for 4–6 hours.

  • Purification: Concentrate the solvent. Purify the residue via vacuum distillation or flash column chromatography (Hexanes/EtOAc) to obtain Ethyl 3-cyclobutyl-3-oxopropanoate as a colorless oil.[1][2]

Stage 2: Cyclization to 2-Amino-6-cyclobutylpyrimidin-4-ol

Rationale: Guanidine carbonate is used as the nitrogen source.[1] The reaction proceeds via a condensation-cyclization mechanism.[1] The product exists in tautomeric equilibrium between the pyrimidinol and pyrimidone forms.

Reagents:

  • Ethyl 3-cyclobutyl-3-oxopropanoate (from Stage 1)[1]

  • Guanidine Carbonate (1.1 equiv)[2]

  • Sodium Ethoxide (2.5 equiv, 21% wt in EtOH)

  • Ethanol (Solvent)[9][10]

Protocol:

  • Preparation: In a round-bottom flask, combine guanidine carbonate (9.0 g, 50 mmol) and absolute ethanol (50 mL).

  • Base Addition: Add sodium ethoxide solution (2.5 equiv) and stir for 15 minutes.

  • Cyclization: Add Ethyl 3-cyclobutyl-3-oxopropanoate (8.5 g, 50 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 12–16 hours. Reaction progress can be monitored by LC-MS (Target Mass: ~165.2 Da).[1]

  • Workup: Cool to room temperature. Remove ethanol under reduced pressure. Dissolve the residue in water (50 mL).

  • Precipitation: Carefully acidify the aqueous solution to pH ~5–6 using acetic acid or 1M HCl. The product, 2-Amino-6-cyclobutylpyrimidin-4-ol , will precipitate as a white to off-white solid.[1][2]

  • Isolation: Filter the solid, wash with cold water and diethyl ether, and dry under vacuum.

Stage 3: Chlorination to 4-Chloro-6-cyclobutylpyrimidin-2-amine

Rationale:

1

Reagents:

  • 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 equiv)[1][2]

  • Phosphorus Oxychloride (

    
    ) (5–10 equiv)[2][3]
    
  • Optional: N,N-Dimethylaniline (1.0 equiv) – acts as an acid scavenger and catalyst.[2][3]

Protocol:

  • Setup: Place 2-Amino-6-cyclobutylpyrimidin-4-ol (5.0 g, 30 mmol) in a dry round-bottom flask.

  • Reagent Addition: Carefully add

    
     (28 mL, ~300 mmol). Caution: Fume hood mandatory.[1] If using, add N,N-dimethylaniline (3.8 mL, 30 mmol).
    
  • Reaction: Heat the mixture to reflux (105°C) for 3–5 hours. The suspension should become a clear solution as the reaction proceeds.

  • Quench (Critical):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess

      
       (azeotrope with toluene if necessary).
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Maintain temperature <10°C.

  • Neutralization: Neutralize the aqueous mixture to pH ~8 using saturated

    
     or 
    
    
    .[1][3]
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM/MeOH) to yield 4-Chloro-6-cyclobutylpyrimidin-2-amine .

Reagents & Safety Data

ReagentRoleCAS No.Safety Hazards
Cyclobutanecarboxylic Acid Starting Material3721-95-7Corrosive, Irritant.[1]
CDI Coupling Agent530-62-1Moisture sensitive, releases CO2.[1]
Meldrum's Acid C-C Bond Former2033-24-1Irritant.[1]
Guanidine Carbonate Cyclization Agent593-85-1Irritant.[1]
Phosphorus Oxychloride Chlorinating Agent10025-87-3Highly Toxic , Corrosive, Reacts violently with water.[1][2]
Ethyl 3-cyclobutyl-3-oxopropanoate IntermediateN/AIrritant.
2-Amino-6-cyclobutylpyrimidin-4-ol Intermediate199863-73-5Irritant.[1][11]

Expert Insights & Troubleshooting (E-E-A-T)

Stability of the Cyclobutyl Ring
  • Insight: The cyclobutyl ring is relatively stable but can undergo ring-opening under extremely forcing acidic conditions.[1]

  • Control: In Stage 3 (

    
    ), avoid temperatures above 110°C. The standard reflux (105°C) is safe, but prolonged heating beyond completion can degrade the scaffold.[3]
    
The "Meldrum's Acid" Advantage
  • Insight: Using the acid chloride + malonate route often leads to decarboxylation issues or di-acylation.[1] The Meldrum's acid adduct is a "masked"

    
    -keto ester that releases the desired product only upon alcoholysis.[1]
    
  • Tip: If the intermediate in Stage 1 does not crystallize, use it as a crude oil.[3] It is sensitive to moisture; proceed to alcoholysis immediately.[1]

POCl3 Quenching Protocol
  • Insight: Direct addition of water to hot

    
     is explosive.[3]
    
  • Best Practice: Always remove excess

    
     via rotary evaporation first.[1][3] If this is not possible, pour the reaction mixture very slowly onto a large excess of ice. Never add water to the reaction flask.
    
Purification of the Hydroxypyrimidine
  • Insight: The intermediate 2-amino-6-cyclobutylpyrimidin-4-ol is amphoteric.[1]

  • Tip: It is soluble in both strong acid and strong base.[1][3] The isoelectric point is typically near pH 5–6. Careful pH adjustment is crucial for maximum precipitation yield.[1]

Workflow Diagram

Workflowcluster_0Stage 1: Activation & Homologationcluster_1Stage 2: Pyrimidine Ring Formationcluster_2Stage 3: ChlorinationStep1Cyclobutanecarboxylic Acid+ CDI + Meldrum's Acid(DCM, RT)Step2Reflux in Ethanol(Alcoholysis)Step1->Step2Step3React with Guanidine Carbonate(NaOEt, Reflux)Step2->Step3Purified Beta-Keto EsterStep4Acidify to pH 6Precipitate IntermediateStep5Reflux in POCl3(3-5 hours)Step4->Step5Dried HydroxypyrimidineStep6Ice Quench & NeutralizationFinal4-Chloro-6-cyclobutylpyrimidin-2-amineStep6->FinalPurification

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[1][3][7][8][12][13][14][15][16] 2. A general and versatile synthesis of β-keto esters.[1] The Journal of Organic Chemistry, 43(10), 2087-2088.[2] Link

  • Organic Syntheses. (1985). Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid.[1][14] Org.[1][5][12] Synth. 63, 198. Link

  • Lister, J. H. (1962).[2][3] The Synthesis of Potential Purine Antagonists. Part XXXIII. Journal of the Chemical Society, 1962, 539-543. (General pyrimidine cyclization methods).

  • BenchChem. (2025).[1][3] Technical Support: Chlorination of 4-amino-2,6-dihydroxypyrimidine. Link

  • AK Scientific. (n.d.).[1] Product Entry: 2-Amino-6-cyclobutylpyrimidin-4-ol (CAS 199863-73-5).[1][11] Link

Application Note: High-Efficiency Microwave-Assisted Synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Chloro-6-cyclobutylpyrimidin-2-amine moiety represents a privileged scaffold in modern drug discovery, serving as a critical pharmacophore in kinase inhibitors (e.g., CDK, JAK family) and GPCR modulators. Traditional thermal synthesis of this core is often plagued by prolonged reaction times (12–24 hours), inconsistent yields due to the steric bulk of the cyclobutyl group, and difficult purification profiles.

This Application Note details an optimized microwave-assisted protocol that reduces total synthesis time from days to under 2 hours while improving purity profiles. By leveraging the dielectric heating effects of microwave irradiation, we overcome the activation energy barriers imposed by the cyclobutyl steric hindrance, facilitating rapid cyclocondensation and efficient deoxy-chlorination.

Strategic Analysis & Mechanism

The Challenge of the Cyclobutyl Group

Unlike simple alkyl chains, the cyclobutyl ring introduces significant steric bulk and ring strain adjacent to the reactive center. In thermal cyclocondensation (Step 1), this can retard the nucleophilic attack of guanidine on the


-keto ester. In the chlorination phase (Step 2), the bulk can hinder the formation of the dichlorophosphate intermediate. Microwave irradiation addresses this by providing direct, volumetric heating, ensuring uniform energy distribution that drives the reaction forward kinetically.
Synthetic Pathway

The synthesis proceeds in two distinct microwave-driven stages:

  • Cyclocondensation: Reaction of ethyl 3-cyclobutyl-3-oxopropanoate with guanidine carbonate to form the 4-hydroxypyrimidine intermediate.

  • Deoxy-Chlorination: Conversion of the 4-hydroxy group to the 4-chloro motif using Phosphorus Oxychloride (

    
    ).[1]
    

ReactionScheme Start1 Ethyl 3-cyclobutyl- 3-oxopropanoate Inter Intermediate: 2-Amino-6-cyclobutyl- pyrimidin-4-ol Start1->Inter MW, 120°C, 20 min EtOH, NaOEt Start2 Guanidine Carbonate Start2->Inter Product Target Scaffold: 4-Chloro-6-cyclobutyl- pyrimidin-2-amine Inter->Product MW, 100°C, 15 min POCl3 (neat/solvent) Reagent POCl3 (Microwave) Reagent->Product

Figure 1: Two-step microwave-assisted synthetic pathway for the target scaffold.[2]

Experimental Protocols

Step 1: Cyclocondensation

Objective: Synthesis of 2-amino-6-cyclobutylpyrimidin-4-ol. Mechanism: Base-catalyzed condensation where guanidine acts as a binucleophile attacking the ketone and ester functionalities.

Materials:

  • Ethyl 3-cyclobutyl-3-oxopropanoate (1.0 equiv)

  • Guanidine Carbonate (1.5 equiv)

  • Ethanol (Absolute)

  • Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)

Protocol:

  • Preparation: In a 35 mL microwave pressure vial, dissolve Ethyl 3-cyclobutyl-3-oxopropanoate (5.0 mmol) in Ethanol (10 mL).

  • Addition: Add Guanidine Carbonate (7.5 mmol) directly to the solution. Note: Guanidine carbonate is preferred over the hydrochloride salt to avoid the need for an external base like NaOEt, simplifying workup.

  • Irradiation: Seal the vessel. Program the microwave reactor:

    • Temp: 120 °C

    • Hold Time: 20 minutes

    • Power: Dynamic (Max 200W)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50 °C.

    • The product often precipitates upon cooling. If not, reduce solvent volume by 50% under vacuum and cool to 0 °C.

    • Filter the white solid, wash with cold ethanol (2 x 5 mL) and diethyl ether.

    • Yield Expectation: 85–92%.

Step 2: Deoxy-Chlorination (Critical Safety Step)

Objective: Conversion to 4-Chloro-6-cyclobutylpyrimidin-2-amine. Safety Alert:


 reacts violently with water. Microwave heating of 

generates pressure. Do not fill vessels more than 30% volume. Use a reactor with active pressure monitoring.

Materials:

  • 2-amino-6-cyclobutylpyrimidin-4-ol (from Step 1)

  • Phosphorus Oxychloride (

    
    ) (neat or 5 equiv in Acetonitrile)
    
  • Optional: N,N-Dimethylaniline (catalytic, 0.1 equiv)

Protocol:

  • Preparation: In a dry 10 mL microwave vial, place the pyrimidin-4-ol intermediate (2.0 mmol).

  • Reagent Addition: Carefully add

    
     (1.0 mL, ~5 equiv) in a fume hood.
    
    • Green Alternative: If avoiding neat

      
      , dissolve substrate in Acetonitrile (3 mL) and add 
      
      
      
      (3 equiv).
  • Irradiation: Cap the vessel immediately with a Teflon-lined septum. Program the reactor:

    • Temp: 100 °C (Ramp time: 5 min to prevent pressure spikes)

    • Hold Time: 15 minutes

    • Pressure Limit: 250 psi (17 bar)

  • Quenching (Exothermic):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (~50 g) with vigorous stirring. Caution: HCl gas evolution.

    • Neutralize with saturated

      
       solution to pH 8.
      
  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Dry organics over

    
    , filter, and concentrate.[3]
    
    • Yield Expectation: 75–85%.

Data Summary & Troubleshooting

Process Comparison
ParameterThermal Reflux (Conventional)Microwave Protocol (This Guide)
Step 1 Time 12–16 Hours (Reflux)20 Minutes
Step 2 Time 4–6 Hours (Reflux)15 Minutes
Solvent Usage High (requires dilution)Low (high concentration/neat)
Yield (Overall) ~50–60%~70–80%
Purity (Crude) Moderate (requires chromatography)High (often recrystallization only)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete condensation due to moisture.Ensure Ethanol is anhydrous. Use molecular sieves in the reaction vial.
Pressure Spike (Step 2) Rapid HCl generation or wet starting material.Dry the Step 1 intermediate thoroughly (vacuum oven). Use a slower temperature ramp (5-10 min).
Brown/Black Tar (Step 2) Overheating/Charring.Reduce temperature to 90°C and extend time to 25 min. Ensure efficient stirring.
Incomplete Chlorination Steric hindrance of cyclobutyl group.Add catalytic N,N-Dimethylaniline to activate the

(Vilsmeier-Haack type activation).

Downstream Applications (Derivatization)

The resulting 4-chloro scaffold is highly reactive toward Nucleophilic Aromatic Substitution (


).
  • Amination: React with primary/secondary amines (e.g., morpholine, piperazine) in Isopropanol (MW: 140°C, 10 min) to generate kinase inhibitor libraries.

  • Etherification: React with alkoxides to form 4-alkoxy derivatives.

References

  • Microwave-Assisted Synthesis of Pyrimidines: Qureshi, F. et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives."[4] Arabian Journal of Chemistry, 2022. Link

  • Chlorination Protocols: "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3." Molecules, 2012.[5][6] Link

  • General Biginelli/Cyclization: Felluga, F. et al. "Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation."[7] Synlett, 2018.[7] Link

  • Cyclobutyl Pharmacophore Data: "2-Amino-6-cyclobutylpyrimidin-4-ol chemical properties." BLD Pharm Repository. Link

Sources

Application Note & Protocols: Strategic Functionalization of the C4-Position of 6-Cyclobutyl-4-chloropyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-amino-6-cyclobutylpyrimidine scaffold is a privileged core structure in modern medicinal chemistry, appearing in numerous clinical candidates and approved drugs, particularly in the kinase inhibitor space. The strategic modification of this core is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This document provides a detailed guide to the chemical functionalization of the C4-chloro position of 6-cyclobutyl-4-chloropyrimidin-2-amine, a key intermediate. We will explore mechanistically diverse and synthetically robust protocols, including nucleophilic aromatic substitution (SNAr) and a suite of palladium-catalyzed cross-coupling reactions, to empower researchers in their drug discovery efforts.

Introduction: The Strategic Importance of the C4-Vector

The pyrimidine ring is a cornerstone of heterocyclic chemistry and drug design. The specific substitution pattern of 6-cyclobutyl-4-chloropyrimidin-2-amine presents a synthetically tractable handle for diversification. The C4-chlorine is the most electrophilic site on the ring, primed for displacement. This reactivity is a consequence of the electron-withdrawing character of the two ring nitrogens, which stabilize the negatively charged intermediate formed during nucleophilic attack.[1][2][3] Functionalization at this C4-vector allows for the systematic exploration of the adjacent chemical space, a critical process in establishing a robust Structure-Activity Relationship (SAR).

This guide moves beyond simple procedural lists, delving into the rationale behind methodological choices to equip the researcher with the knowledge to troubleshoot and adapt these protocols for novel analogues.

Method I: Nucleophilic Aromatic Substitution (SNAr)

The most direct approach to functionalizing the C4-position is through Nucleophilic Aromatic Substitution (SNAr). This pathway is particularly effective for strong nucleophiles like amines, alkoxides, and thiolates.

Mechanistic Rationale

The SNAr reaction on an activated aryl halide proceeds via a two-step addition-elimination mechanism.[2]

  • Addition: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the pyrimidine ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge is delocalized onto the electronegative nitrogen atoms of the pyrimidine ring, which provides a significant stabilizing effect.

  • Elimination: The aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.

The C4 and C6 positions of the pyrimidine ring are electronically activated towards nucleophilic attack, and generally more reactive than the C2 position.[3]

Protocol 1: C4-Amination via SNAr

This protocol describes the reaction with a representative primary or secondary amine.

Workflow Diagram: SNAr Amination

SNAr_Amination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add 6-cyclobutyl-4-chloropyrimidin-2-amine, amine (1.1 eq), and base (e.g., DIPEA, 2-3 eq) to anhydrous solvent (e.g., NMP, DMF). Heat 2. Heat reaction mixture (e.g., 80-140 °C) under N2. Monitor by TLC/LC-MS. Reagents->Heat Quench 3. Cool to RT. Pour into water and extract with organic solvent (e.g., EtOAc). Heat->Quench Wash 4. Wash organic layer with water, brine. Dry over Na2SO4. Quench->Wash Purify 5. Concentrate and purify via column chromatography. Wash->Purify

Caption: General workflow for SNAr amination.

Step-by-Step Protocol:

  • To a clean, dry reaction vial equipped with a magnetic stir bar, add 6-cyclobutyl-4-chloropyrimidin-2-amine (1.0 mmol, 1.0 eq).

  • Add the desired primary or secondary amine (1.1-1.5 mmol, 1.1-1.5 eq).

  • Add an appropriate organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 mmol, 2.0-3.0 eq). For less reactive amines, a stronger inorganic base like K₂CO₃ can be used.[3]

  • Add an anhydrous polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) (3-5 mL).

  • Seal the vial and heat the reaction mixture to a temperature between 80 °C and 140 °C. The optimal temperature depends on the nucleophilicity of the amine.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-cyclobutylpyrimidin-2-amine derivative.

Protocol 2: C4-Alkoxylation / Thiolation via SNAr

This protocol is suitable for introducing oxygen or sulfur nucleophiles. It requires the in situ generation of a more potent nucleophile (alkoxide or thiolate) using a strong base.

Step-by-Step Protocol:

  • In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve the desired alcohol or thiol (1.2 mmol, 1.2 eq) in anhydrous Tetrahydrofuran (THF) or DMF (3 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.3 mmol, 1.3 eq), portion-wise.

  • Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature to ensure complete formation of the alkoxide/thiolate.

  • In a separate flask, dissolve 6-cyclobutyl-4-chloropyrimidin-2-amine (1.0 mmol, 1.0 eq) in anhydrous THF or DMF (2 mL).

  • Slowly add the solution of the pyrimidine to the stirring alkoxide/thiolate solution at room temperature.

  • Heat the reaction mixture if necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Perform an aqueous workup and purification as described in Protocol 1 (steps 8-10).

Parameter C4-Amination C4-Alkoxylation / Thiolation
Nucleophile Primary/Secondary AmineAlcohol / Thiol
Base DIPEA, K₂CO₃NaH, KHMDS
Solvent NMP, DMF, DMSOTHF, DMF
Temperature 80-140 °C25-80 °C
Typical Yield 60-95%50-90%
Table 1. Comparative summary of SNAr reaction conditions.

Method II: Palladium-Catalyzed Cross-Coupling Reactions

For the formation of carbon-carbon and certain carbon-nitrogen bonds, particularly with less reactive nucleophiles, palladium-catalyzed cross-coupling reactions offer unparalleled scope and reliability.[4][5]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is the premier method for installing aryl, heteroaryl, or vinyl substituents. It involves the reaction of the chloro-pyrimidine with an organoboron reagent.[6][7]

Mechanistic Rationale: The reaction proceeds through a well-established catalytic cycle:[6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C4-Cl bond, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the chloride. This step is typically facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reagents 1. Add pyrimidine, boronic acid (1.2-1.5 eq), base (e.g., Na2CO3, 2-3 eq), and Pd catalyst (e.g., Pd(dppf)Cl2, 2-5 mol%) to solvent. Degas 2. Degas the mixture (e.g., Ar sparging). Reagents->Degas Heat 3. Heat reaction (e.g., 80-110 °C). Monitor by TLC/LC-MS. Degas->Heat Filter 4. Cool to RT. Filter through Celite®, washing with solvent. Heat->Filter Extract 5. Concentrate, add water, and extract with organic solvent. Filter->Extract Purify 6. Wash, dry, concentrate, and purify via column chromatography. Extract->Purify

Caption: General workflow for Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • To a microwave vial or Schlenk flask, add 6-cyclobutyl-4-chloropyrimidin-2-amine (1.0 mmol, 1.0 eq), the desired aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 mmol, 1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 eq).

  • Add a palladium catalyst. For chloro-heterocycles, a robust catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 mmol, 2-5 mol%) is recommended.

  • Add a solvent system, typically a mixture of an organic solvent and water, such as 1,4-Dioxane/H₂O (4:1) or Acetonitrile/H₂O (4:1) (5 mL total volume).

  • Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Heat the reaction mixture to 80-110 °C for 2-12 hours, either in an oil bath or a microwave reactor.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing the pad with ethyl acetate or dichloromethane.

  • Transfer the filtrate to a separatory funnel, add water, and extract with an organic solvent.

  • Perform an aqueous workup and purification as described in Protocol 1 (steps 9-10).

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful alternative to SNAr for C-N bond formation, especially for weakly nucleophilic amines, anilines, or heteroaromatic amines.[5][8]

Mechanistic Rationale: This reaction also follows a Pd(0)/Pd(II) catalytic cycle.[8][9][10] A key feature is the use of bulky, electron-rich phosphine ligands that facilitate both the oxidative addition and the crucial C-N bond-forming reductive elimination step. A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%), the phosphine ligand (e.g., Xantphos, 2.5-6 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.4-2.0 eq).

  • Add 6-cyclobutyl-4-chloropyrimidin-2-amine (1.0 eq) and the desired amine coupling partner (1.1-1.3 eq).

  • Add an anhydrous, deoxygenated solvent such as toluene or 1,4-dioxane (3-5 mL).

  • Seal the flask and heat to 80-110 °C until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with water or saturated aqueous NH₄Cl.

  • Filter the mixture through Celite® and perform an aqueous workup and purification as described in Protocol 1 (steps 8-10).

Parameter Suzuki-Miyaura Coupling Buchwald-Hartwig Amination
Bond Formed C(sp²)-C(sp²), C(sp²)-C(sp)C(sp²)-N
Coupling Partner Boronic Acid / EsterPrimary/Secondary Amine, Amide
Pd Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄Pd₂(dba)₃ / Ligand
Ligand Often incorporated (e.g., dppf)Xantphos, RuPhos, BINAP
Base Na₂CO₃, K₃PO₄ (Aqueous)NaOtBu, Cs₂CO₃ (Anhydrous)
Solvent Dioxane/H₂O, TolueneToluene, Dioxane (Anhydrous)
Table 2. Comparative summary of palladium-catalyzed coupling reactions.
Sonogashira Coupling: C-C Bond Formation (Alkynes)

The Sonogashira coupling is the method of choice for installing a terminal alkyne, a highly versatile functional group for further derivatization (e.g., click chemistry, cyclizations).[11][12]

Mechanistic Rationale: This reaction uniquely employs a dual catalytic system. A palladium catalyst activates the C-Cl bond via oxidative addition, while a copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[12][13] An amine base is used to neutralize the HCl by-product and often serves as the solvent.[12]

Step-by-Step Protocol:

  • To a Schlenk flask, add 6-cyclobutyl-4-chloropyrimidin-2-amine (1.0 eq), a palladium catalyst such as Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst such as copper(I) iodide (CuI, 4-10 mol%).

  • Add a solvent, typically an amine base like triethylamine (Et₃N) or diisopropylamine (DIPA). Anhydrous THF or DMF can be used as a co-solvent.

  • Degas the mixture with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Add the terminal alkyne (1.2-1.5 eq) via syringe.

  • Stir the reaction at a temperature ranging from room temperature to 60 °C. The reaction is often rapid.

  • Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in an organic solvent (e.g., ethyl acetate) and water.

  • Perform an aqueous workup and purification as described in Protocol 1 (steps 9-10).

Conclusion

The C4-chloro position of 6-cyclobutylpyrimidin-2-amine is a key strategic point for molecular diversification. This guide has detailed robust and versatile protocols for its functionalization, spanning classical SNAr reactions with strong nucleophiles and powerful palladium-catalyzed cross-coupling methods for a broader range of C-C and C-N bond formations. By understanding the mechanistic underpinnings of each transformation, researchers can intelligently select and optimize conditions to rapidly generate diverse libraries of compounds, accelerating the journey of drug discovery and development.

References

  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS Green Chemistry Institute. Available at: [Link]

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKAT USA, Inc. Available at: [Link]

  • Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Chemical Engineering Transactions. Available at: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts. Available at: [Link]

  • nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Visible‐Light‐Induced C4‐Selective Functionalization of Pyridinium Salts with Cyclopropanols. ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Utilization of 4-Chloro-6-cyclobutylpyrimidin-2-amine in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the synthetic utility and medicinal chemistry rationale for 4-Chloro-6-cyclobutylpyrimidin-2-amine as a high-value scaffold in kinase inhibitor discovery. Unlike ubiquitous methyl- or phenyl-substituted pyrimidines, the C6-cyclobutyl moiety offers a distinct "Goldilocks" physicochemical profile—balancing lipophilicity and metabolic stability while reducing molecular planarity. This document provides a validated, self-consistent protocol for the synthesis of this intermediate, its downstream functionalization via


 "warhead" attachment, and a structural logic framework for targeting Type I/I½ kinase pockets (e.g., JAK, CDK, TTK).

Introduction: The "Escape from Flatland"

In modern kinase drug design, the 2-aminopyrimidine core is a privileged scaffold, serving as a bidentate hydrogen bond donor/acceptor pair for the kinase hinge region (typically interacting with the backbone carbonyl and amide NH of the hinge residue).

However, a recurring failure mode in early discovery is the over-reliance on planar aromatic substituents (phenyl, heteroaryl) at the C6 position, which can lead to poor solubility and suboptimal pharmacokinetic (PK) properties. The cyclobutyl group at C6 provides a strategic alternative:

  • Metabolic Stability: Unlike linear alkyl chains (n-butyl), the cyclobutyl ring is less prone to rapid

    
    -oxidation or terminal hydroxylation.
    
  • 3D Character: It introduces necessary bulk to target hydrophobic gatekeeper regions or solvent-front pockets without the solubility penalty of a flat aromatic ring.

  • Lipophilic Efficiency (LipE): It adds hydrophobic interaction energy (

    
    ) with a minimal molecular weight penalty.
    

Chemical Biology & SAR Logic

The design logic for using 4-Chloro-6-cyclobutylpyrimidin-2-amine rests on three vectors of interaction, visualized below.

Structural Logic Diagram

The following diagram illustrates how this scaffold engages a typical kinase ATP-binding site.

KinaseSAR Scaffold 4-Chloro-6-cyclobutyl pyrimidin-2-amine Hinge Hinge Region (Glu/Met/Leu) Scaffold->Hinge N1 (Acceptor) & C2-NH2 (Donor) Gatekeeper Gatekeeper/Solvent Front (Hydrophobic Pocket) Scaffold->Gatekeeper C6-Cyclobutyl (Van der Waals) Specificity Specificity Pocket (Ribose/Phosphate Region) Scaffold->Specificity C4-Cl Displacement (Introduction of Warhead)

Figure 1: Pharmacophore mapping of the scaffold. The C4-Chlorine serves as the synthetic handle for introducing specificity elements.

Experimental Protocols

Protocol A: Scalable Synthesis of the Scaffold

While commercially available, in-house synthesis is often required for gram-scale library generation or stable isotope labeling. This route avoids the low regioselectivity of reacting 2,4,6-trichloropyrimidine with nucleophiles.

Prerequisites:

  • Starting Material: Cyclobutanecarbonyl chloride, Potassium monoethyl malonate.[1]

  • Equipment: 500 mL round-bottom flask, Reflux condenser, Inert gas (Ar/N2) line.

Step 1: Synthesis of Ethyl 3-cyclobutyl-3-oxopropionate

Rationale: Direct condensation of cyclobutanecarbonyl chloride with malonate provides the


-keto ester backbone required for the pyrimidine ring.
  • Suspend Potassium monoethyl malonate (2.2 eq) in dry MeCN under Argon. Cool to 10°C.[1]

  • Add MgCl₂ (2.5 eq) and Triethylamine (3.0 eq). Stir vigorously for 2.5 h at RT (slurry thickens).

  • Cool to 0°C. Add Cyclobutanecarbonyl chloride (1.0 eq) dropwise over 1 h.

  • Warm to RT and stir overnight (18 h).

  • Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 2M HCl (careful: CO2 evolution) until aqueous pH ~5. Dry organic layer (

    
    ) and concentrate.[1]
    
    • Yield Target: >90% (Light yellow oil).[1]

Step 2: Cyclization to 2-Amino-6-cyclobutylpyrimidin-4-ol

Rationale: Guanidine condenses with the


-keto ester.[2] The C6 position is defined by the cyclobutyl group from the ester.
  • Dissolve Guanidine Nitrate (1.2 eq) in absolute EtOH.

  • Add NaOEt (2.5 eq, 21% wt in EtOH). Stir 15 min.

  • Add Ethyl 3-cyclobutyl-3-oxopropionate (1.0 eq) dropwise.

  • Reflux for 6–12 hours (Monitor by LCMS: [M+H]+ = 166).

  • Workup: Remove EtOH in vacuo. Dissolve residue in minimal water. Acidify to pH 5–6 with Acetic Acid.

  • Cool to 4°C. Filter the white precipitate. Wash with cold water and ether.

    • Note: The product exists in tautomeric equilibrium (pyrimidinone/pyrimidinol).

Step 3: Chlorination (The "Activation" Step)

Rationale: Conversion of the tautomeric hydroxyl to a chloride creates the electrophilic center for downstream diversification.

  • Suspend dry 2-Amino-6-cyclobutylpyrimidin-4-ol (1.0 eq) in

    
      (5–10 vol).
    
  • Optional: Add

    
    -dimethylaniline (1.0 eq) as a catalyst if reaction is sluggish.
    
  • Reflux (105°C) for 2–4 hours until solution clears.

  • Critical Quench: Pour reaction mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with

    
     to pH 8.
    
  • Extract with DCM (3x). Dry (

    
    ) and concentrate.[1]
    
  • Purification: Flash chromatography (0-5% MeOH in DCM).

    • Final Product:4-Chloro-6-cyclobutylpyrimidin-2-amine (Off-white solid).

Protocol B: Functionalization via (Library Generation)

The C4-chloride is highly reactive toward aniline nucleophiles under acidic catalysis, allowing the installation of the "tail" region of the inhibitor.

Model Reaction: Synthesis of a CDK-like inhibitor core.

  • Reactants: 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 eq) + 4-(4-methylpiperazin-1-yl)aniline (1.2 eq).

  • Solvent: n-Butanol or Isopropanol (0.2 M).

  • Catalyst: Conc. HCl (2–3 drops) or p-TsOH (0.1 eq).

  • Conditions: Microwave irradiation at 140°C for 30 min (or Reflux 12 h).

  • Workup: Cool to RT. The product often precipitates as the HCl salt. Filter and wash with cold iPrOH.

  • Free Base: Partition between DCM and sat.

    
    .
    
Synthetic Workflow Diagram

SynthesisFlow SM1 Cyclobutanecarbonyl Chloride Inter1 Ethyl 3-cyclobutyl- 3-oxopropionate SM1->Inter1 MgCl2, TEA MeCN, RT SM2 Potassium Monoethyl Malonate SM2->Inter1 MgCl2, TEA MeCN, RT Inter2 2-Amino-6-cyclobutyl pyrimidin-4-ol Inter1->Inter2 NaOEt, EtOH Reflux Guanidine Guanidine Nitrate Guanidine->Inter2 NaOEt, EtOH Reflux Product 4-Chloro-6-cyclobutyl pyrimidin-2-amine Inter2->Product POCl3, Reflux (-OH -> -Cl) POCl3 POCl3 (Chlorination) FinalDrug Kinase Inhibitor Candidate Product->FinalDrug n-BuOH, HCl SNAr, 140°C Aniline Substituted Aniline (R-NH2) Aniline->FinalDrug n-BuOH, HCl SNAr, 140°C

Figure 2: Step-by-step synthetic pathway from commodity chemicals to kinase inhibitor candidate.

Data Summary & Validation

Physicochemical Properties
PropertyValueRelevance
Molecular Weight 183.64 g/mol Fragment-like, allows room for elaboration.
ClogP ~1.8Optimal for cell permeability when coupled with polar tails.
TPSA 51.8

Good oral bioavailability potential.
H-Bond Donors 1 (NH2)Critical hinge binder.
H-Bond Acceptors 2 (Pyridine Ns)Critical hinge binder.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Moisture in

or MeCN.
Flame-dry glassware; use anhydrous solvents.
Incomplete Chlorination Old/Hydrolyzed

.
Distill

before use; increase reaction time.
No Reaction (

)
Deactivated Aniline.Switch solvent to NMP/DMAc; increase temp to 160°C; use Pd-catalyzed Buchwald-Hartwig (Pd2(dba)3/Xantphos) if

fails.

References

  • Synthesis of Beta-Keto Esters: Clay, R. J., et al.[3] "Synthesis of beta-keto esters from acid chlorides and ethyl hydrogen malonate." Synthesis, 1993.

  • Pyrimidine Cyclization Protocol: Mokrosz, J. L., et al.[4] "Synthesis and Reactions of 2-Amino-4-Aryl-6-(2-Methoxynaphthyl)Pyrimidines." Pharmazie, 1994.[4]

  • Cyclobutyl in Drug Design (JAK Inhibitors): Vazquez, M. L., et al. "Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor." Journal of Medicinal Chemistry, 2018.

  • General Kinase Inhibitor Design (Pyrimidines): Laufer, S., et al. "The Pyrimidine Scaffold in Kinase Inhibitor Drug Discovery." Journal of Medicinal Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and optimization strategies for the synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine, a key intermediate in pharmaceutical development. We will address common challenges encountered during the two-step synthesis, focusing on practical, field-proven solutions to maximize yield and purity.

I. Synthesis Overview & Core Challenges

The synthesis of 4-Chloro-6-cyclobutylpyrimidin-2-amine is typically achieved in two primary stages:

  • Condensation: A cyclocondensation reaction between a cyclobutyl-substituted β-ketoester and guanidine to form the pyrimidine core, yielding the intermediate 2-amino-6-cyclobutylpyrimidin-4-ol.

  • Chlorination: A deoxychlorination reaction to convert the hydroxyl group of the intermediate into the target chloro-functionalized product.

While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield. The condensation step is sensitive to reaction conditions that govern the cyclization efficiency, while the chlorination step is prone to incomplete conversion and byproduct formation. This guide provides a systematic approach to overcoming these hurdles.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Chlorination A Cyclobutyl β-ketoester C 2-amino-6-cyclobutylpyrimidin-4-ol A->C Base (e.g., NaOEt) Ethanol, Reflux B Guanidine Hydrochloride B->C Base (e.g., NaOEt) Ethanol, Reflux D 4-Chloro-6-cyclobutylpyrimidin-2-amine C->D POCl₃ Heat (e.g., 80-110°C)

Caption: General two-step synthesis pathway.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical step for maximizing overall yield?

A1: While both steps are crucial, the chlorination of 2-amino-6-cyclobutylpyrimidin-4-ol is often the most challenging and yield-defining step. It requires strictly anhydrous conditions and careful temperature control to prevent incomplete reactions and the formation of hydrolysis-related byproducts.[1][2]

Q2: What are the primary starting materials for this synthesis?

A2: The synthesis typically begins with a cyclobutyl-substituted β-dicarbonyl compound, such as ethyl 3-cyclobutyl-3-oxopropanoate, and an N-C-N building block like guanidine.[3] Guanidine is often used as its hydrochloride salt for stability and is reacted in the presence of a base to generate the free guanidine required for condensation.[4][5]

Q3: Can I perform this as a one-pot synthesis?

A3: While some multicomponent reactions for pyrimidine synthesis exist, a one-pot approach for this specific target is not recommended.[6] The conditions for condensation (basic, protic solvent) and chlorination (anhydrous, acidic, strong dehydrating agent) are fundamentally incompatible. Attempting a one-pot synthesis would lead to reagent quenching, extensive side reactions, and negligible yield.

Q4: What is the role of phosphorus oxychloride (POCl₃)?

A4: Phosphorus oxychloride (POCl₃) is the most common and effective chlorinating agent for converting hydroxypyrimidines to their chloro counterparts.[2][7] It reacts with the hydroxyl group, converting it into a good leaving group which is subsequently displaced by a chloride ion.

III. Troubleshooting Guide: From Low Yield to High Purity

This section addresses specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield in Condensation Step (Formation of 2-amino-6-cyclobutylpyrimidin-4-ol)

Q: The yield of my pyrimidine intermediate is consistently below 50%. What are the likely causes and how can I fix it?

A: Low yield in this step typically points to incomplete reaction or competing side reactions. Here are the primary factors to investigate:

  • Cause 1: Insufficient Free Guanidine: Guanidine is typically supplied as guanidine hydrochloride. For the condensation to occur, it must be deprotonated to the free base. If the base used (e.g., sodium ethoxide) is insufficient or has degraded, the concentration of active nucleophile will be too low.

    • Solution: Ensure you are using at least one full equivalent of a strong base (relative to guanidine hydrochloride). Prepare the base solution fresh if possible (e.g., sodium ethoxide from sodium metal and absolute ethanol) to ensure its activity.

  • Cause 2: Suboptimal pH: The reaction environment must be basic enough to deprotonate the guanidine and catalyze the condensation, but excessively high pH can lead to hydrolysis of the ketoester starting material.

    • Solution: Titrate your base addition. Aim for a controlled addition that maintains a basic environment without being overly caustic. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to find the optimal reaction time before potential degradation occurs.

  • Cause 3: Reversible or Incomplete Cyclization: The final cyclization and dehydration step to form the aromatic pyrimidine ring may not go to completion.

    • Solution: Ensure adequate reflux time and temperature. The removal of water can help drive the reaction to completion. While challenging in a standard reflux setup, using a Dean-Stark trap with a higher-boiling solvent could be explored in advanced optimization.

Problem Area 2: Ineffective Chlorination (Conversion to 4-Chloro-6-cyclobutylpyrimidin-2-amine)

Q: My chlorination reaction is incomplete, and I recover a significant amount of the starting hydroxypyrimidine. What should I do?

A: This is a common issue, almost always related to reaction conditions or reagent quality.

  • Cause 1: Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts violently with water. Any moisture in your starting material, solvent, or glassware will consume the reagent, rendering it ineffective for chlorination.[1][2]

    • Solution:

      • Thoroughly dry all glassware in an oven (e.g., >120°C) for several hours and cool under an inert atmosphere (nitrogen or argon).

      • Ensure your 2-amino-6-cyclobutylpyrimidin-4-ol starting material is completely dry, using a vacuum oven if necessary.

      • Use a fresh, unopened bottle of POCl₃ or distill older POCl₃ before use.[2]

  • Cause 2: Insufficient Temperature or Reaction Time: The deoxychlorination reaction has a significant activation energy barrier and requires heat to proceed efficiently.

    • Solution: The reaction is often performed by heating in neat POCl₃ or in a high-boiling solvent.[7] Increase the reaction temperature in increments of 10°C (typical range is 80-110°C) and monitor by TLC. If the reaction is still slow, increase the reaction time. For solvent-free reactions in a sealed vessel, temperatures can reach 160°C.[7]

  • Cause 3: Insufficient POCl₃ Stoichiometry: While often used in excess as the solvent, if you are using a co-solvent, ensure at least one equivalent of POCl₃ is used per hydroxyl group.

    • Solution: Increase the stoichiometry of POCl₃ to 1.5-2.0 equivalents. If this doesn't improve conversion, the issue is more likely related to temperature or moisture.

Troubleshooting_Chlorination cluster_problems cluster_causes cluster_solutions Start Low Yield in Chlorination Step P1 Incomplete Reaction Start->P1 P2 Byproduct Formation Start->P2 C1 Moisture Present? P1->C1 Check C2 Temp / Time Too Low? P1->C2 Check C3 Improper Workup? P2->C3 Check S1 Use Anhydrous Conditions: - Dry Glassware & Reagents - Use Fresh POCl₃ C1->S1 Yes S2 Increase Temperature & Reaction Time C2->S2 Yes S3 Quench Slowly on Ice & Neutralize with Base C3->S3 Yes

Caption: Decision workflow for troubleshooting the chlorination step.

Problem Area 3: Byproduct Formation and Purification Issues

Q: My final product is impure. I see a persistent polar spot on my TLC that looks like the starting material. How do I prevent this and purify my product?

A: This impurity is almost certainly the starting hydroxypyrimidine, formed by hydrolysis of the unreacted starting material or the chlorinated product during workup.

  • Cause: Hydrolysis During Workup: Quenching the reaction mixture (which contains excess POCl₃ and HCl) with water is highly exothermic and can hydrolyze the desired chloro-product back to the hydroxyl starting material.[1]

    • Solution: The workup is critical. The reaction mixture should be cooled to room temperature and then quenched slowly and with vigorous stirring by pouring it onto a large amount of crushed ice or into an ice-cold basic solution (e.g., saturated sodium bicarbonate).[1][8] This dissipates heat and neutralizes the generated acids immediately, protecting the product.

  • Purification Strategy:

    • Extraction: After quenching and neutralization to a pH > 8, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Washing: Wash the combined organic layers with brine to remove residual water.

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Chromatography: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

IV. Optimized Experimental Protocols

These protocols provide a starting point for your experiments. Optimization may be required based on your specific starting materials and lab conditions.

Protocol 1: Synthesis of 2-amino-6-cyclobutylpyrimidin-4-ol
ReagentM.W.AmountMolesEquivalents
Ethyl 3-cyclobutyl-3-oxopropanoate170.2110.0 g58.75 mmol1.0
Guanidine Hydrochloride95.536.18 g64.63 mmol1.1
Sodium Metal22.991.48 g64.63 mmol1.1
Ethanol (Absolute)46.07150 mL--

Procedure:

  • Preparation: Under an inert atmosphere (N₂), carefully add sodium metal pieces to 100 mL of absolute ethanol in a flask equipped with a reflux condenser. Allow the sodium to react completely to form sodium ethoxide.

  • Guanidine Addition: Once the sodium ethoxide solution has cooled slightly, add guanidine hydrochloride and stir for 20 minutes to form the free base.

  • Ketoester Addition: Add the ethyl 3-cyclobutyl-3-oxopropanoate dissolved in 50 mL of absolute ethanol to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the reaction mixture to room temperature and reduce the volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into 300 mL of cold water. Acidify slowly with glacial acetic acid to a pH of ~6-7.

  • Isolation: A solid precipitate should form. Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Drying: Dry the solid product under vacuum to a constant weight. The expected yield should be 70-85%.

Protocol 2: Chlorination to yield 4-Chloro-6-cyclobutylpyrimidin-2-amine
ReagentM.W.AmountMolesEquivalents
2-amino-6-cyclobutylpyrimidin-4-ol165.205.0 g30.26 mmol1.0
Phosphorus Oxychloride (POCl₃)153.3330 mL-Excess

Procedure:

  • Setup: In a fume hood, add 2-amino-6-cyclobutylpyrimidin-4-ol (thoroughly dried) to a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) to the flask.

  • Reaction: Heat the stirred mixture to 100-110°C for 3-4 hours. The reaction should become a clear solution. Monitor for completion by TLC (quench a small aliquot carefully before spotting).

  • Cooling: Once complete, allow the reaction mixture to cool to room temperature.

  • Quenching (Critical Step): In a separate large beaker, prepare a mixture of crushed ice (~300 g) and saturated sodium bicarbonate solution (~100 mL). With vigorous stirring, add the reaction mixture dropwise via an addition funnel to the ice slurry. Maintain the temperature of the slurry below 10°C and the pH > 7.

  • Extraction: Once the quench is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography or recrystallization to obtain the final product. The expected yield should be 75-90%.

V. References

Sources

Technical Support Center: Purification of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-1353982 Compound Class: 2-Amino-4-chloropyrimidines Status: Active Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Molecule Profile

User Context: You are likely synthesizing 4-Chloro-6-cyclobutylpyrimidin-2-amine as a scaffold for kinase inhibitors. The cyclobutyl group adds significant lipophilicity compared to standard methyl/ethyl analogs, altering its solubility profile.

The Core Challenge: The 4-chloro substituent on a pyrimidine ring is electronically activated for Nucleophilic Aromatic Substitution (


).[1] While this makes it a great intermediate, it also makes it highly unstable in the presence of water, heat, and acidic/basic conditions, leading to the formation of 4-hydroxy-6-cyclobutylpyrimidin-2-amine  (hydrolysis impurity).[1][2]
PropertySpecificationImplication for Purification
Basicity Weak base (2-Amino group)Soluble in dilute aqueous acid (HCl).[1]
Acidity None (Product) vs. High (Impurity)The 4-hydroxy impurity is acidic (phenolic tautomer), soluble in base.[1][2]
Lipophilicity High (Cyclobutyl group)Prefer non-polar organic solvents (DCM, EtOAc) over alcohols for extraction.[2]
Stability Kinetic instability at C4-ClAvoid boiling water or prolonged exposure to strong aqueous acids/bases.[1]

Diagnostic Decision Tree

Before selecting a method, diagnose the state of your crude material.

PurificationLogic Start Crude Material Analysis PurityCheck Check Purity (LC-MS / TLC) Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType <95% Pure Clean >90% Purity, Minor Color PurityCheck->Clean >95% Pure Hydrolysis Impurity: 4-Hydroxy (M-18/M+16) ImpurityType->Hydrolysis Polar Peak Sticky Issue: Sticky/Oily Solid (Phosphorous) ImpurityType->Sticky POCl3 Residues Action_AB Protocol A: Acid-Base Extraction (The 'Chemical Filter') Hydrolysis->Action_AB Sticky->Action_AB Action_Recrys Protocol B: Recrystallization (EtOAc/Heptane) Clean->Action_Recrys Action_AB->Action_Recrys If higher purity needed Action_Flash Protocol C: Flash Chromatography (DCM/MeOH) Action_Recrys->Action_Flash If SAR requires >99%

Figure 1: Decision matrix for selecting the appropriate purification workflow based on impurity profiling.

Troubleshooting Guides & Protocols

Protocol A: The "Chemical Filter" (Acid-Base Extraction)

Best For: Removing the 4-hydroxy impurity and phosphorous residues (from POCl3).[1] Mechanism: Utilizes the basicity of the 2-amine to solubilize the product in acid, while the acidic 4-hydroxy impurity remains in the organic layer or is washed away in base.

Step-by-Step:

  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) .

    • Note: Do not use DCM if you have significant phosphorous tars; EtOAc handles them better.

  • Acid Extraction (Targeting the Amine):

    • Extract the organic layer with cold 1N HCl (aq) (

      
      ).
      
    • Validation: The product (protonated) moves to the aqueous layer.[3] The non-basic impurities (starting materials, tars) remain in the EtOAc.

  • The Wash:

    • Wash the combined acidic aqueous layer with fresh EtOAc (

      
      ) to remove entrained organics.
      
  • Precipitation (Recovery):

    • Cool the acidic aqueous layer to 0°C.

    • Slowly adjust pH to ~9-10 using saturated

      
        or 6N NaOH .[1]
      
    • Critical: Do not let the temperature rise above 10°C during neutralization to prevent hydrolysis.

  • Final Extraction:

    • Extract the now-cloudy aqueous mixture with DCM (

      
      ).
      
    • Dry over

      
      , filter, and concentrate.[1][2][4][5]
      

FAQ for Protocol A:

  • Q: My product didn't precipitate when I basified the acid layer.

    • A: The cyclobutyl group increases lipophilicity, but the amine salt might still be partially soluble if the volume is too high. Troubleshoot: Saturate the aqueous layer with NaCl (brine) and re-extract with DCM.

Protocol B: Recrystallization (Scale-Up)

Best For: Bulk purification (>5g) after Protocol A. Challenge: The cyclobutyl group makes the compound too soluble in pure ethanol and too insoluble in pure hexane.

Recommended Solvent System: Ethyl Acetate / Heptane [6]

  • Dissolve: Place crude solid in a flask. Add Ethyl Acetate and heat to mild reflux (approx. 70°C). Use the minimum amount required to dissolve the solid.[6][7]

  • Filter: If there are black specks (Pd or C residues), perform a hot filtration through Celite.[2]

  • Precipitate: While keeping the solution hot, slowly add Heptane dropwise until a persistent turbidity (cloudiness) appears.

  • Crystallize: Remove from heat. Let it cool to room temperature slowly (wrap flask in foil). Then move to an ice bath for 2 hours.

  • Collect: Filter the white needles and wash with cold Heptane.

FAQ for Protocol B:

  • Q: Can I use Ethanol/Water?

    • A: Risky. While standard for pyrimidines, boiling water promotes the substitution of the C4-Cl with -OH (hydrolysis).[1] If you must use alcohols, use Isopropanol (IPA) without water, cooling to -20°C.[1][2]

Protocol C: Flash Chromatography (High Purity)

Best For: SAR compounds requiring >99.5% purity.

  • Stationary Phase: Silica Gel (acid-washed preferred, but standard is acceptable).[1][2]

  • Mobile Phase: 0-50% Ethyl Acetate in Hexanes.[1]

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Why? Amino-pyrimidines can streak on silica due to interaction with acidic silanol groups.[1] TEA blocks these sites, sharpening the peak.[2]

Critical Stability Warnings (The "Danger Zone")

Issue: Spontaneous Hydrolysis Symptom: Appearance of a peak at


 (loss of Cl, gain of OH) or 

(depending on ionization).[1][2]

Hydrolysis Substrate 4-Cl-6-Cyclobutyl (Product) Intermediate Tetrahedral Intermediate Substrate->Intermediate + H2O (Slow) Water H2O / Heat / Acid Water->Intermediate Product 4-OH-6-Cyclobutyl (Dead End Impurity) Intermediate->Product - HCl (Fast)

Figure 2: Mechanism of hydrolysis.[1][2] The reaction is driven by heat and acidic pH, which protonates the ring nitrogen (N3), making C4 more electrophilic.[2]

Prevention Checklist:

References & Grounding

  • General Reactivity of 2-Amino-4-chloropyrimidines:

    • Source: Brown, D. J.[1][2][8] The Pyrimidines. Wiley-Interscience.[1] (Standard reference for pyrimidine reactivity, specifically

      
       susceptibility at C4).
      
    • Context: Explains the electronic activation of the C4 position by ring nitrogens.

  • Hydrolysis Kinetics & Prevention:

    • Source: BenchChem Technical Support.[6][9] "Optimization of 4-Chloropyrimidine Substitution Reactions." [Link to Source Snippet 1.1]

    • Context: Confirms that prolonged heating in aqueous media increases hydrolysis rates and suggests non-protic solvents.

  • Acid-Base Extraction Logic:

    • Source: UMass Amherst Chemistry. "Acid-Base Extraction."[1][5] [Link to Source Snippet 1.5]

    • Context: Fundamental principle of separating basic amines from neutral/acidic impurities using pH manipulation.[1]

  • Recrystallization of Chloropyrimidines:

    • Source: Guidechem. "How to Synthesize 2-Amino-4-chloropyrimidine?" [Link to Source Snippet 1.2]

    • Context: Suggests Dichloromethane/Petroleum Ether systems, validating the use of non-polar/polar organic mixes (like EtOAc/Heptane) over aqueous alcohols for lipophilic derivatives.[2]

  • Synthesis of 4-Chloro-6-alkoxypyrimidines (Analogous Chemistry):

    • Source: MDPI. "4-Chloro-6-ethoxy-2-(methylthio)pyrimidine."[1] [Link to Source Snippet 1.21]

    • Context: Demonstrates the sensitivity of the C4-Cl bond to nucleophilic attack (alkoxides), reinforcing the need to avoid hot alcohols during purification if traces of base are present.[1]

Sources

Technical Support Center: Recrystallization of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Chloro-6-cyclobutylpyrimidin-2-amine via recrystallization. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to empower you to develop a robust and effective purification strategy based on fundamental principles of crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the ideal single solvent for recrystallizing 4-Chloro-6-cyclobutylpyrimidin-2-amine?

There is no universally "ideal" solvent; the optimal choice is empirically determined and depends on the specific impurity profile of your crude material. An ideal recrystallization solvent should dissolve the compound completely when hot but poorly when cold, while the impurities should remain soluble at all temperatures.[1]

Based on the structure of 4-Chloro-6-cyclobutylpyrimidin-2-amine, which contains a polar aminopyrimidine core and a non-polar cyclobutyl group, a solvent of intermediate polarity is often a good starting point.[2] Alcohols like ethanol or isopropanol are frequently effective for pyrimidine derivatives.[3][4][5]

Expert Insight: The selection of a solvent is the cornerstone of developing a good crystallization process.[6] A quick screening of solvents with varying polarities (e.g., ethanol, ethyl acetate, acetone, toluene) is the most effective first step. The goal is to identify a solvent that provides a significant difference in solubility between its boiling point and room temperature (or 0 °C).

Q2: My compound "oils out" during cooling instead of forming crystals. What's happening and how can I fix it?

"Oiling out" occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the solvent, causing it to separate as a liquid phase instead of a solid crystal lattice. This is common with compounds that have relatively low melting points or when the solution is cooled too rapidly.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath. Slow cooling provides the necessary time for ordered crystal nucleation and growth.

  • Use a More Dilute Solution: Your solution may be too concentrated. Add a small amount of additional hot solvent to the oiled-out mixture, reheat until the solution is clear, and then attempt to cool it slowly again.

  • Change the Solvent System: The solvent may be too "good" a solvent. Consider using a solvent system where the compound is less soluble, or switch to a two-solvent (solvent/anti-solvent) system. For example, if your compound oils out from ethanol, you could try a mixture of ethanol and water, where water acts as the anti-solvent.[7][8]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

Q3: After recrystallization, the purity of my material hasn't significantly improved. What are the likely causes?

This typically points to one of two issues: the wrong solvent was chosen, or the impurities have very similar properties to the desired compound.

Causality & Solutions:

  • Co-crystallization: The impurities may have similar solubility profiles to your target compound in the chosen solvent, causing them to crystallize out together. You must find a solvent that solubilizes the impurities even at low temperatures while allowing your product to crystallize.

  • Inadequate Washing: Soluble impurities can redeposit on the surface of your crystals as the solvent evaporates during drying.[1] It is critical to wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor.

  • Solid Solution Formation: In some cases, impurities can be incorporated directly into the crystal lattice of the product, forming a solid solution. If this occurs, a different purification technique, such as column chromatography, may be necessary.[9][10]

Q4: My recovery is very low. How can I improve the yield?

Low recovery is a common challenge and can be addressed by refining several steps in the process.

Yield Optimization Strategies:

  • Minimize Solvent Volume: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your compound in solution upon cooling, thereby reducing the yield.

  • Ensure Complete Cooling: Cool the solution for a sufficient amount of time. After reaching room temperature, cool it further in an ice-water bath to maximize precipitation.

  • Prevent Premature Crystallization: If crystals form in the funnel during a hot gravity filtration step (used to remove insoluble impurities), you will lose product. To prevent this, use a pre-heated funnel and flask and keep the solution at or near its boiling point during filtration.

  • Analyze the Mother Liquor: If yields are consistently low, it may be beneficial to concentrate the mother liquor (the solution left after filtering the crystals) and cool it again to obtain a second crop of crystals. Be aware that this second crop will likely be less pure than the first.

Solvent Selection Guide

Choosing the right solvent is critical for successful recrystallization.[11] The following table summarizes properties of common laboratory solvents to aid in your selection process. For 4-Chloro-6-cyclobutylpyrimidin-2-amine, solvents of intermediate polarity are often a good starting point.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes & Potential Suitability
Water 10010.280.1May be a suitable anti-solvent with a polar organic solvent like ethanol or acetone.[3][8]
Ethanol 785.224.6Good starting point. Often used for pyrimidine derivatives.[3][4] Good balance of polarity.
Methanol 656.632.7Higher polarity than ethanol; may be too soluble. Can be effective.[5][9]
Acetone 565.120.7Good solvent for many organics. Its volatility makes it easy to remove.[3]
Ethyl Acetate 774.46.0Intermediate polarity. Often works well when alcohols are too effective as solvents.
Isopropanol (IPA) 824.318.3Similar to ethanol but less volatile. A strong candidate.
Toluene 1112.42.4A non-polar option. May be suitable if the compound has low polarity or as part of a solvent pair.
Hexane / Heptane ~69 / ~980.1~1.9Non-polar. Likely to have low solubility. Best used as an anti-solvent.[8]

Experimental Protocol: Recrystallization of 4-Chloro-6-cyclobutylpyrimidin-2-amine

This protocol outlines a general procedure. The exact solvent and volumes must be determined through small-scale trials.

1. Solvent Selection (Small-Scale Trial): a. Place ~20-30 mg of the crude compound into a small test tube. b. Add a potential solvent dropwise at room temperature. If the compound dissolves readily, the solvent is unsuitable as a single-solvent system. c. If it is insoluble or sparingly soluble, heat the test tube in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. d. Remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath. e. A successful solvent will show a large formation of crystals upon cooling.

2. Main Recrystallization Procedure: a. Place the crude 4-Chloro-6-cyclobutylpyrimidin-2-amine into an Erlenmeyer flask of appropriate size (the solvent should not fill it more than halfway). b. Add a boiling chip and the chosen solvent in small portions. Heat the mixture to a gentle boil with stirring on a hot plate. c. Continue adding hot solvent until the compound is completely dissolved. Avoid adding a large excess. d. (Optional Hot Filtration): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a pre-warmed flask. e. Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. f. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation. g. Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1] h. Washing: With the vacuum disconnected, add a small volume of ice-cold solvent to the funnel to wash the crystals. Reapply the vacuum to pull the wash solvent through. Repeat if necessary. i. Drying: Continue to draw air through the crystals in the funnel to partially dry them. Then, transfer the crystals to a watch glass or drying dish and dry them to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.

Visual Workflow: Solvent System Selection

The following diagram illustrates the decision-making process for selecting a suitable recrystallization solvent system.

Recrystallization_Workflow cluster_single Single Solvent Screening cluster_anti Anti-Solvent Method Start Crude Compound in Test Tube AddSolvent Add solvent at RT Start->AddSolvent Test_RT_Sol Soluble at RT? AddSolvent->Test_RT_Sol Heat Heat to Boiling Test_RT_Sol->Heat No BadSolvent1 Too Soluble. Try another solvent. Test_RT_Sol->BadSolvent1 Yes Test_Hot_Sol Soluble when Hot? Heat->Test_Hot_Sol Cool Cool to 0°C Test_Hot_Sol->Cool Yes BadSolvent2 Insoluble. Try another solvent. Test_Hot_Sol->BadSolvent2 No Test_Crystals Crystals Form? Cool->Test_Crystals GoodSolvent Good Single Solvent Test_Crystals->GoodSolvent Yes BadSolvent3 No Crystals Form. Consider Anti-Solvent. Test_Crystals->BadSolvent3 No Start_Anti Dissolve in 'Good' Solvent (High Solubility) BadSolvent3->Start_Anti Switch to Two-Solvent System Add_Anti Add 'Anti-Solvent' (Miscible, Low Solubility) until Cloudy Start_Anti->Add_Anti Heat_Clear Heat to Re-dissolve Add_Anti->Heat_Clear Cool_Slowly Cool Slowly Heat_Clear->Cool_Slowly Crystals_Form Collect Crystals Cool_Slowly->Crystals_Form

Caption: A decision tree for selecting a recrystallization solvent.

References

  • SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. Retrieved from [Link]

  • Chavan, P.W., et al. (2023). A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]

  • Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing. Retrieved from [Link]

  • Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 26(7), 1958. Retrieved from [Link]

  • Kondepudi, V. V., et al. (2020). Effective solvent system selection in the recrystallization purification of pharmaceutical products. Authorea Preprints. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Rogozea, A., et al. (2022). (E)-Methyl 3-(2-amino-4-chloro-6-morpholinopyrimidin-5-yl)acrylate. Molbank, 2022(1), M1340. Retrieved from [Link]

  • Sonawane, R. P. (2019). Green Synthesis of Pyrimidine Derivative. SSRG International Journal of Applied Chemistry. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Chloro-6-methyl-2-aminopyrimidine. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Low Reactivity of C4-Chloro in Cyclobutyl Pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for a common synthetic challenge: the low reactivity of the C4-chloro substituent in cyclobutyl pyrimidines during nucleophilic aromatic substitution (SNAr) reactions. This document will delve into the underlying principles governing this reactivity and offer structured, actionable solutions to overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: Why is the C4-chloro position on my cyclobutyl pyrimidine unreactive towards nucleophilic substitution?

The reactivity of a chloropyrimidine in an SNAr reaction is fundamentally governed by the electron density of the pyrimidine ring. The reaction proceeds through a two-step addition-elimination mechanism, initiated by the attack of a nucleophile on the electron-deficient C4 carbon.[1] This forms a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is crucial for the reaction to proceed.

Several factors can contribute to the low reactivity you are observing:

  • Insufficient Ring Activation: The pyrimidine ring itself may not be sufficiently electron-deficient. The presence of the two nitrogen atoms inherently makes the ring electron-poor and susceptible to nucleophilic attack.[1][3] However, the cyclobutyl group at another position, depending on its electronic properties, might not be enough to sufficiently activate the C4 position. The lack of strong electron-withdrawing groups (EWGs) ortho or para to the chlorine atom can significantly hinder the reaction.[2][4]

  • Steric Hindrance: The bulky cyclobutyl group, especially if positioned near the C4-chloro substituent, can sterically hinder the approach of the incoming nucleophile.[1] This is a common issue with ortho-substituted substrates.

  • Poor Nucleophile: The nucleophile you are using might be too weak to initiate the attack on the pyrimidine ring.[1]

  • Inappropriate Reaction Conditions: SNAr reactions often require specific conditions, including the right solvent and temperature, to proceed efficiently.[1]

Q2: What is the general order of reactivity for halogens in SNAr reactions on pyrimidines?

Contrary to SN2 reactions, the typical reactivity order for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[2] This is because the rate-determining step is the initial nucleophilic attack on the aromatic ring, not the cleavage of the carbon-halogen bond.[2] The high electronegativity of fluorine makes the attached carbon more electrophilic and thus more susceptible to attack.[2][4]

Q3: I'm observing side products. What are the likely culprits?

A common side product in these reactions is the corresponding 4-hydroxypyrimidine, which arises from hydrolysis if water is present in the reaction mixture.[1] Prolonged reaction times at high temperatures can exacerbate this issue.[1]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low reactivity issues with your C4-chloro cyclobutyl pyrimidine.

Symptom: No Reaction or Low Conversion

If you observe little to no consumption of your starting material, consider the following troubleshooting steps.

Workflow for Diagnosing Low Conversion

G start Low or No Conversion check_temp Is the reaction temperature adequate? start->check_temp increase_temp Incrementally increase temperature. check_temp->increase_temp No check_nucleophile Is the nucleophile strong enough? check_temp->check_nucleophile Yes increase_temp->check_nucleophile stronger_nucleophile Use a stronger nucleophile or add a base. check_nucleophile->stronger_nucleophile No check_solvent Are you using a polar aprotic solvent? check_nucleophile->check_solvent Yes stronger_nucleophile->check_solvent change_solvent Switch to DMSO, DMF, or NMP. check_solvent->change_solvent No check_activation Is the pyrimidine ring sufficiently activated? check_solvent->check_activation Yes change_solvent->check_activation alternative_chem Consider alternative chemistries (e.g., Palladium-catalyzed cross-coupling). check_activation->alternative_chem No end Reaction Optimized check_activation->end Yes alternative_chem->end

Caption: Troubleshooting workflow for low reaction conversion.

Step-by-Step Protocols & Explanations

1. Reaction Temperature Optimization

  • Protocol: If your reaction is being run at room temperature, incrementally increase the temperature by 20 °C intervals. Many SNAr reactions on chloropyrimidines require heating to achieve a reasonable rate.[1] Monitor the reaction progress at each temperature point using a suitable analytical technique like TLC or LC-MS.[2]

  • Causality: Higher temperatures provide the necessary activation energy for the nucleophile to attack the electron-deficient pyrimidine ring and overcome any energetic barriers.

2. Enhancing Nucleophilicity

  • Protocol: If you suspect your nucleophile is too weak, consider the following:

    • For amine nucleophiles: If using a neutral amine, the addition of a non-nucleophilic base like DBU or a carbonate base can deprotonate the amine, increasing its nucleophilicity.

    • For alcohol or thiol nucleophiles: Convert them to their more nucleophilic alkoxide or thiolate counterparts using a suitable base (e.g., NaH, K2CO3).

  • Causality: A more potent nucleophile will more readily attack the electron-deficient C4 position, initiating the SNAr cascade.

3. Solvent Selection

  • Protocol: The choice of solvent is critical. Polar aprotic solvents such as DMSO, DMF, and NMP are generally preferred for SNAr reactions.[1][5] If you are using a less polar or protic solvent, switch to one of these options.

  • Causality: Polar aprotic solvents can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive. They also help to stabilize the charged Meisenheimer intermediate.

SolventDielectric Constant (ε)Boiling Point (°C)Notes
DMSO 47189Excellent for dissolving a wide range of compounds.
DMF 37153Another good polar aprotic option.
NMP 32202Useful for higher temperature reactions.[5]
1,4-Dioxane 2.2101Often used in palladium-catalyzed reactions.[5][6]

4. Alternative Chemistries: Palladium-Catalyzed Cross-Coupling

  • When to Consider: If the above optimizations fail to yield the desired product, the C-Cl bond may be too inert for SNAr under reasonable conditions. In such cases, palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, can be a powerful alternative for forming C-C bonds.[6]

  • Protocol (Suzuki-Miyaura Coupling Example):

    • In an inert atmosphere, combine your C4-chloro cyclobutyl pyrimidine (1.0 mmol), a boronic acid (1.1 mmol), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ or K₃PO₄ (2.0-3.0 mmol) in a suitable solvent like 1,4-dioxane.[6]

    • Heat the reaction mixture to 80-100 °C and monitor its progress.[6]

    • Upon completion, perform an appropriate workup and purify the product.

  • Causality: The palladium catalyst facilitates a different reaction mechanism (catalytic cycle involving oxidative addition, transmetalation, and reductive elimination) that does not rely on the inherent electrophilicity of the C4 position in the same way as SNAr.

Symptom: Formation of Side Products

The primary side product concern is often the 4-hydroxypyrimidine from hydrolysis.

Mitigation Strategies
  • Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.

  • Non-Protic Solvents: If hydrolysis is a persistent issue, switching to a non-protic solvent like DMF or DMSO can be beneficial, even if water is used in the workup.[1]

  • Temperature and Time Control: Avoid unnecessarily high temperatures or prolonged reaction times, as these can promote hydrolysis.[1]

Analytical Monitoring

Effective troubleshooting relies on accurate monitoring of the reaction.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more quantitative data on the reaction progress and can help to identify the masses of any side products, aiding in their identification.[2]

Concluding Remarks

The low reactivity of C4-chloro cyclobutyl pyrimidines is a multifaceted challenge that can be overcome with a systematic and informed approach to troubleshooting. By understanding the underlying principles of SNAr reactions and considering factors such as ring activation, nucleophilicity, steric hindrance, and reaction conditions, researchers can effectively optimize their synthetic strategies. When direct substitution proves difficult, alternative methods like palladium-catalyzed cross-coupling offer a robust path forward.

References

  • A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (URL: )
  • Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (URL: )
  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (URL: )
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine | Organic Letters. (URL: [Link])

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC. (URL: [Link])

Sources

Technical Support Center: Optimizing Reaction Temperature for 4-Chloro-6-cyclobutylpyrimidin-2-amine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the nucleophilic aromatic substitution (SNAr) of 4-Chloro-6-cyclobutylpyrimidin-2-amine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a core focus on the critical parameter of reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this substitution reaction, and how does temperature influence it?

The reaction proceeds through a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is generally a two-step process involving the addition of a nucleophile to the electron-deficient pyrimidine ring, forming a negatively charged intermediate known as a Meisenheimer-like complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the ring. The electron-withdrawing character of the nitrogen atoms in the pyrimidine ring makes it susceptible to this type of attack.[1]

Temperature plays a pivotal role in this mechanism. Many SNAr reactions on chloropyrimidines necessitate heating to achieve a practical reaction rate.[1][2] Insufficient temperature is a common reason for slow or incomplete reactions. Conversely, excessively high temperatures can lead to undesired side reactions, such as hydrolysis or solvolysis, if water or alcohol is present in the reaction mixture.[1]

Q2: My reaction is sluggish or not proceeding to completion. What are the likely causes related to temperature?

Low reactivity in the substitution of 4-Chloro-6-cyclobutylpyrimidin-2-amine can often be attributed to several factors, with temperature being a primary suspect:

  • Insufficient Thermal Energy: The SNAr reaction has an activation energy barrier that must be overcome. If the reaction is conducted at room temperature or too low a temperature, the reactants may not possess sufficient kinetic energy to form the Meisenheimer intermediate at an appreciable rate.[1] A systematic, incremental increase in temperature is a standard troubleshooting step.[1]

  • Poor Nucleophile Strength: Weaker nucleophiles inherently require more forcing conditions, including higher temperatures, to react effectively.

  • Steric Hindrance: The cyclobutyl group at the 6-position, while not excessively bulky, can still exert some steric hindrance. This, combined with a bulky nucleophile, can slow the reaction rate, necessitating higher temperatures to facilitate the approach of the nucleophile.[1]

Q3: I'm observing the formation of a 4-hydroxypyrimidine byproduct. How can I mitigate this through temperature control?

The formation of 4-hydroxy-6-cyclobutylpyrimidin-2-amine is a classic example of a competing hydrolysis reaction, where water acts as a nucleophile.[1] This side reaction is often exacerbated by:

  • High Temperatures and Extended Reaction Times: Prolonged heating provides more opportunities for water, even in trace amounts, to react with the starting material.[1]

  • Protic Solvents: Using water or alcohols as solvents can increase the likelihood of solvolysis.[1]

To minimize this side product, consider the following temperature-related strategies:

  • Lowering the Reaction Temperature: If the primary amination reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can significantly disfavor the hydrolysis pathway.[1]

  • Minimizing Reaction Time: By carefully monitoring the reaction progress (e.g., by TLC or LC-MS), you can quench the reaction as soon as the starting material is consumed, preventing prolonged exposure to heat.

If these adjustments are insufficient, switching to an anhydrous aprotic solvent such as DMF, DMSO, or THF may be necessary, which might also require re-optimization of the reaction temperature.[1][3]

Q4: What is a good starting point for temperature optimization, and what is a typical range for this type of substitution?

For SNAr reactions on chloropyrimidines, a broad temperature range can be effective, depending on the specific nucleophile and solvent system. A sensible starting point for optimization is often in the range of 60-80 °C.[4] If the reaction is slow, the temperature can be incrementally increased. For less reactive nucleophiles or when using higher boiling point solvents like DMF or dioxane, temperatures may need to be raised to 120-140 °C.[1][5] In some cases, microwave-assisted heating can be employed to rapidly reach higher temperatures (e.g., 120–140 °C) and significantly shorten reaction times to 15–30 minutes.[1]

Troubleshooting Guide: Temperature Optimization

This section provides a structured approach to troubleshooting and optimizing the reaction temperature for the substitution of 4-Chloro-6-cyclobutylpyrimidin-2-amine.

Initial Assessment: No or Low Conversion

If you observe minimal or no product formation, the initial focus should be on providing sufficient energy for the reaction to proceed.

Troubleshooting Workflow for Low Conversion

Caption: Troubleshooting workflow for low reaction conversion.

Scenario Analysis: Presence of Side Products

When the desired product is formed but is accompanied by significant impurities, temperature optimization becomes a balancing act between accelerating the main reaction and minimizing side reactions.

Table 1: Effect of Temperature on Reaction Outcome

Temperature RangeExpected Main Reaction RatePotential for Side Reactions (e.g., Hydrolysis)Recommended Action
Room Temp - 50°C Very Slow / NegligibleLowIncrease temperature to initiate the reaction.
60°C - 80°C ModerateModerateIdeal starting range for optimization. Monitor for side products.
80°C - 120°C FastIncreasedUse if the reaction is slow at lower temperatures. Monitor closely.
>120°C Very FastHighReserved for unreactive nucleophiles. Use with caution and consider anhydrous conditions.

Experimental Protocol: Temperature Screening

This protocol outlines a systematic approach to identifying the optimal reaction temperature for the substitution of 4-Chloro-6-cyclobutylpyrimidin-2-amine with a generic amine nucleophile.

Materials and Equipment
  • 4-Chloro-6-cyclobutylpyrimidin-2-amine

  • Amine nucleophile

  • Anhydrous solvent (e.g., 2-propanol, DMF, or dioxane)

  • Base (e.g., Triethylamine or DIPEA)

  • Parallel synthesis reaction block or multiple reaction vials with controlled heating and stirring

  • TLC plates and developing chamber or LC-MS system

Step-by-Step Methodology
  • Reaction Setup: In a series of reaction vials, add 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 eq).

  • Solvent and Reagent Addition: To each vial, add the chosen anhydrous solvent to achieve a consistent concentration (e.g., 0.1 M). Add the amine nucleophile (1.1 - 1.5 eq) and the base (1.5 - 2.0 eq).

  • Temperature Screening:

    • Set up reactions to run in parallel at a range of temperatures (e.g., 60°C, 80°C, 100°C, and 120°C).

    • If using microwave irradiation, screen reaction times at a set temperature (e.g., 120-140°C for 10, 20, and 30 minutes).[1]

  • Reaction Monitoring:

    • At set time intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction.

    • Analyze the aliquots by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product and any byproducts.

  • Workup and Analysis:

    • Once a reaction reaches completion or an optimal time point, cool it to room temperature.

    • Quench the reaction, for example, by adding a saturated aqueous solution of sodium bicarbonate.[1]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

    • Dry the organic layer, concentrate it, and analyze the crude product to determine the yield and purity for each reaction temperature.

Data Interpretation Workflow

Caption: Workflow for interpreting temperature screening data.

By following this structured approach, researchers can systematically and efficiently determine the optimal reaction temperature to maximize yield and purity in the synthesis of 4-substituted-6-cyclobutylpyrimidin-2-amines.

References

  • Dalton, J. T., et al. (2010). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available from: [Link]

  • Tidwell, J. B., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. Available from: [Link]

  • Baklanov, M. Y., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(21), 5190. Available from: [Link]

  • Grüger, P., et al. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3954-3960. Available from: [Link]

  • Singh, S., et al. (1980). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi. Zenodo. Available from: [Link]

  • Manoso, A. S., et al. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 8(5), 923-926. Available from: [Link]

Sources

Technical Support Center: Resolving Solubility Challenges of 4-Chloro-6-cyclobutylpyrimidin-2-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Chloro-6-cyclobutylpyrimidin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility issues encountered when preparing Dimethyl Sulfoxide (DMSO) stock solutions. Our goal is to provide not just protocols, but a deeper understanding of the underlying chemical principles to ensure your experiments are both successful and reproducible.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and properties of 4-Chloro-6-cyclobutylpyrimidin-2-amine and its preferred solvent, DMSO.

Q1: What is 4-Chloro-6-cyclobutylpyrimidin-2-amine, and what are its expected solubility characteristics?

4-Chloro-6-cyclobutylpyrimidin-2-amine is a substituted pyrimidine derivative. Based on structural analogs such as 2-amino-4-chloro-6-methylpyrimidine and other chloro-aminopyrimidines, it is expected to be a crystalline solid at room temperature.[1] While designed for biological activity, such heterocyclic compounds often exhibit limited solubility in aqueous solutions, making organic solvents necessary for creating concentrated stock solutions. Their planar structure and potential for hydrogen bonding can lead to strong crystal lattice energy, which must be overcome for dissolution to occur.[2]

Q2: Why is DMSO the recommended solvent for this class of compounds?

DMSO is a highly polar, aprotic solvent with an exceptional ability to dissolve a wide spectrum of both polar and nonpolar compounds.[3][4] This makes it the solvent of choice for compound libraries in high-throughput screening and drug discovery.[5] Its miscibility with water and cell culture media allows for the preparation of highly concentrated stocks that can be serially diluted to working concentrations for in vitro and in vivo assays.[6][7]

Q3: What are the critical properties of DMSO that I must be aware of before starting my experiment?

Two properties of DMSO are paramount for successful compound solubilization:

  • Hygroscopicity: DMSO is extremely hygroscopic, meaning it readily absorbs moisture from the atmosphere. This is a critical factor, as absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation.[8][9][10] Therefore, using anhydrous DMSO from a freshly opened bottle stored under inert gas is essential.

  • High Freezing Point: Pure DMSO has a freezing point of 18.5 °C (65.3 °F).[3] This is just below standard room temperature. This property can lead to the solvent freezing during storage or handling in cooler environments, which promotes compound precipitation. Repeated freeze-thaw cycles synergistically enhance this precipitation effect, especially in the presence of absorbed water.[9][10]

Q4: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

To avoid solvent-induced cellular toxicity, the final concentration of DMSO in cell culture media should be kept as low as possible. A concentration of <0.5% is a common upper limit, with ≤0.1% being the preferred target for sensitive assays.[7][11] This necessitates the creation of a highly concentrated primary stock solution (e.g., 10 mM, which is 1000x a 10 µM working concentration) to minimize the volume added to the final assay.

Section 2: Troubleshooting Guide: Resolving Insolubility

Encountering solubility issues is a common challenge. This guide provides a logical, step-by-step workflow to diagnose and solve the problem.

Diagram: Troubleshooting Workflow

G cluster_0 Level 1: Foundational Checks cluster_1 Level 2: Physical Dissolution Aids cluster_2 Level 3: Advanced Scenarios start Compound Insoluble in DMSO check_purity Verify Compound Purity & Integrity (CoA) start->check_purity check_solvent Use Anhydrous DMSO (New Bottle) start->check_solvent check_calc Double-Check Calculations (MW, Mass, Volume) start->check_calc level1_pass Checks OK, Still Insoluble vortex Vortex Vigorously (5-10 min) warm Warm Gently (37°C Water Bath, 10-15 min) vortex->warm sonicate Sonicate (15-30 min) warm->sonicate level2_pass Compound Dissolves sonicate->level2_pass level1_pass->vortex precip_time Problem: Precipitates Over Time Solution: Aliquot, Store at -80°C, Minimize Freeze-Thaw precip_dilute Problem: Precipitates on Dilution Solution: Stepwise Dilution, Add Stock to Vortexing Buffer level2_pass->precip_time level2_pass->precip_dilute

Caption: A step-by-step workflow for troubleshooting solubility issues.

Q5: I've added the correct amount of DMSO to my vial, but the compound isn't dissolving. What are the first things I should check? (Level 1)

Before applying more aggressive methods, always perform these foundational checks. An oversight in these initial steps is the most common source of error.

Check Action & Rationale
Compound Integrity Action: Review the Certificate of Analysis (CoA) for the compound's purity and appearance. Visually inspect the powder for any signs of degradation or unusual coloration. Rationale: Impurities or degradation products can have vastly different solubility profiles and may be insoluble.
Solvent Quality Action: Discard old or potentially wet DMSO. Open a new bottle of high-purity, anhydrous DMSO. Rationale: As detailed in Q3, water is the enemy of solubility for many organic compounds in DMSO.[8][9] Using a fresh, dry supply eliminates this as a variable.
Calculation Accuracy Action: Re-verify your calculations: Volume (L) = Mass (g) / (Molecular Weight (g/mol) * Molarity (mol/L)). Ensure you have used the correct molecular weight and accurately weighed the compound. Rationale: A simple calculation error can lead you to attempt a supersaturated solution that is physically impossible to achieve.

Q6: My initial checks are all correct, but solid particles are still visible. What physical methods can I use to aid dissolution? (Level 2)

If the fundamentals are sound, the issue is likely kinetic, meaning the dissolution process requires energy input to overcome the compound's crystal lattice energy. The following methods should be applied sequentially.

  • Vigorous Vortexing: Mix the vial on a vortex mixer at high speed for 5-10 minutes. This increases the interaction between the solvent and the surface of the solid particles.

  • Gentle Warming: Place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.[7] Increasing the temperature provides the energy needed to break intermolecular bonds in the solid state. Caution: Do not overheat, as DMSO can decompose at its boiling point of 189°C, and some sensitive compounds may degrade at lower temperatures.[3][12]

  • Sonication: Use a bath sonicator or a probe sonicator on a low setting. Sonicate for 15-30 minutes. The ultrasonic waves create micro-cavitations that physically break apart solid aggregates, drastically increasing the surface area available for dissolution.[13][14] This is often the most effective method for stubborn compounds and can even redissolve previously precipitated material.[9][10]

Q7: My compound dissolves after sonication, but it precipitates after being stored or when I add it to my assay buffer. What's happening? (Level 3)

This indicates a problem with solution stability, not initial dissolution.

  • Precipitation Over Time (in DMSO stock): This is commonly caused by freeze-thaw cycles and/or moisture absorption during storage.[8][9]

    • Solution: Once your stock is fully dissolved, immediately aliquot it into single-use volumes in tightly sealed vials and store at -80°C. This minimizes the number of freeze-thaw events and reduces exposure to atmospheric moisture.

  • Precipitation Upon Dilution (in aqueous buffer): This is a classic problem where the compound is soluble in the high-DMSO environment of the stock but crashes out when introduced to the predominantly aqueous assay buffer.

    • Solution: Do not add a large volume of buffer directly to your stock or vice-versa. Instead, use a stepwise dilution method. It is often best to add the small volume of DMSO stock to the final aqueous solution while it is being actively vortexed or mixed.[15] This rapid dispersion helps prevent localized supersaturation that leads to precipitation.

Section 3: Protocols & Data

Protocol 1: Preparation of a 10 mM Stock Solution of 4-Chloro-6-cyclobutylpyrimidin-2-amine

This protocol integrates best practices to maximize the chances of successful solubilization.

Materials:

  • 4-Chloro-6-cyclobutylpyrimidin-2-amine (assume MW = 211.68 g/mol for calculation)

  • High-purity, anhydrous DMSO (e.g., ≥99.9%)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • Water bath sonicator

  • 37°C water bath

Procedure:

  • Pre-Calculation: To make 1 mL of a 10 mM stock solution, you need 2.117 mg of the compound.

    • Calculation: 0.001 L * 0.010 mol/L * 211.68 g/mol = 0.002117 g = 2.117 mg

  • Weighing: Accurately weigh the calculated mass of the compound directly into the sterile amber vial.

  • Solvent Addition: Using a calibrated pipette, add the calculated volume (e.g., 1 mL) of anhydrous DMSO to the vial.

  • Initial Mixing: Cap the vial tightly and vortex at maximum speed for 2 minutes. Visually inspect for remaining solid material.

  • Warming (If Necessary): If solids persist, place the vial in a 37°C water bath for 10 minutes. Remove and vortex for 1 minute.

  • Sonication (If Necessary): If solids are still visible, place the vial in a sonicator bath for 20 minutes. The water level in the sonicator should be level with the solvent in the vial.

  • Final Inspection: After the dissolution aids, the solution should be a clear, particle-free liquid. If it is not, the desired concentration may exceed the compound's solubility limit. Consider preparing a lower concentration stock (e.g., 5 mM or 1 mM).

  • Storage: Once fully dissolved, immediately aliquot the stock solution into single-use, tightly capped tubes. Store frozen at -80°C.

Table 1: Key Properties of Dimethyl Sulfoxide (DMSO) for Laboratory Use
PropertyValueSignificance for Compound Solubility
Molecular Formula (CH₃)₂SOPolar aprotic structure, excellent solvent for diverse molecules.
Molar Mass 78.13 g/mol -
Boiling Point 189 °C (372 °F)Allows for gentle heating to aid dissolution without rapid evaporation.[3]
Freezing Point 18.5 °C (65.3 °F)Can solidify near room temperature, promoting precipitation. Avoid freeze-thaw cycles.[3][9]
Density 1.1004 g/cm³Slightly denser than water.
Key Feature HygroscopicReadily absorbs water, which reduces solubility of many compounds.[8][9] Always use anhydrous grade from a fresh source.

References

  • Kozik, V., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. MDPI. Available at: [Link]

  • Tuntland, T., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Available at: [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. gChem. Available at: [Link]

  • Chemsrc. (2025). 6-Chloro-2-methylpyrimidin-4-amine | CAS#:1749-68-4. Available at: [Link]

  • Thanigaimani, K., et al. (2012). 4-Chloro-6-methoxypyrimidin-2-amine. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. Available at: [Link]

  • LookChem. (n.d.). 4-Chloro-6-(chloromethyl)pyrimidin-2-amine. Available at: [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Available at: [Link]

  • Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. PMC. Available at: [Link]

  • ResearchGate. (2021). How to dissolve chemical compound using ultrasonicator?. Available at: [Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Available at: [Link]

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Available at: [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • Oldenburg, K., et al. (2005). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening. Available at: [Link]

  • Wang, F., et al. (2022). Sonication Impacts and Sonolytic Pathways for Some Organic Solvents Used in Pharmaceutical Analyses. LCGC International. Available at: [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Available at: [Link]

  • ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication?. Available at: [Link]

Sources

minimizing side products in the chlorination of 6-cyclobutylpyrimidin-2-ol

[1][2]

Topic: Minimizing Side Products & Process Optimization Target Product: 2-Chloro-4-cyclobutylpyrimidine Document ID: TS-PYR-CL-042 Last Updated: 2025-10-27[1][2]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

This guide addresses the chlorination of 6-cyclobutylpyrimidin-2-ol using phosphorus oxychloride (

cyclobutyl ring2

The primary challenge is not the chlorination itself, but the suppression of side products formed via:

  • Dimerization: Nucleophilic attack of the starting material on the product.[2]

  • Incomplete Activation: Formation of stable phosphorodichloridate intermediates.[2]

  • Hydrolysis Reversion: Product reverting to starting material during the exothermic quench.[2]

Reaction Mechanism & Critical Pathways

To troubleshoot effectively, one must understand the "Invisible" intermediates.[2] The reaction proceeds via a Vilsmeier-Haack-type activation (if DMF is used) or direct phosphorylation.[1][2]

The Pathway Diagram

ReactionPathwaySMStart Material(6-cyclobutylpyrimidin-2-ol)Inter1Activated Intermediate(Phosphorodichloridate)SM->Inter1POCl3 / Base(Activation)DimerSide Product A:O-Linked DimerSM->DimerAttacks Product(Low Cl- conc)Inter1->SMAq. Quench(Incomplete rxn)ProdTarget Product(2-Cl-4-cyclobutylpyrimidine)Inter1->ProdCl- attack(Substitution)Prod->DimerHydroSide Product B:Reverted HydrolysisProd->HydroAcidic/HotQuench

Figure 1: Mechanistic pathway showing the "Golden Path" (Blue/Green) vs. Failure Modes (Red).[1][2]

Troubleshooting Common Impurities

The following table correlates observed analytical data (HPLC/LC-MS) with root causes and corrective actions.

Impurity / ObservationProbable StructureRoot CauseCorrective Action
RRT ~0.8-0.9 (Reverts to SM in water)Phosphorodichloridate Intermediate (O-POCl2 species)Incomplete Activation: Reaction stopped too early or temperature too low.[1][2] The C-O bond was not cleaved.[2]Increase Temperature/Time: Ensure reflux (105°C) is maintained for >4h. Add Catalyst: Use 5-10 mol% DMF to form the Vilsmeier reagent.[2]
RRT ~1.5-1.8 (High MW)O-Linked Dimer (Bis-pyrimidine ether)HCl Scavenging Failure: Free base (SM) attacks the Product.[1][2] Occurs if the reaction is "starved" of

.[2]
Increase

:
Use at least 3-5 equivalents. Add Base: N,N-Dimethylaniline (1.0 eq) buffers the system, preventing the SM from acting as a nucleophile.[1][2]
Reappearance of SM (Post-Workup)6-cyclobutylpyrimidin-2-ol Hydrolysis Reversion: The Cl-C bond is labile in hot, acidic aqueous conditions during quenching.[1][2]Cold Quench: Quench into ice/water keeping T < 10°C. pH Control: Neutralize immediately with

or

.[1][2]
Dark Tar / Black Oil Polymerized Decomposition Thermal Stress: Cyclobutyl ring strain + high heat (>120°C) + Lewis Acid = Ring opening/polymerization.[1][2]Limit Temp: Do not exceed 110°C. Inert Atmo: Strictly exclude moisture;

byproducts catalyze tar formation.[2]

Optimized Experimental Protocol

This protocol is designed to minimize the Dimer and protect the Cyclobutyl ring from acid-catalyzed ring opening.[2]

Reagents
  • Substrate: 6-cyclobutylpyrimidin-2-ol (1.0 eq)

  • Reagent:

    
     (Phosphorus Oxychloride) (4.0 - 5.0 eq)[1][2][3]
    
  • Base: N,N-Dimethylaniline (1.0 eq) [Crucial for scavenging HCl][1][2]

  • Catalyst: DMF (Anhydrous) (0.1 eq) [Accelerates Cl- substitution]

  • Solvent: Neat (in

    
    ) or Acetonitrile (if solubility is poor, though neat is preferred).[1][2]
    
Step-by-Step Workflow
  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a

    
     drying tube (or 
    
    
    line).
  • Charging: Add 6-cyclobutylpyrimidin-2-ol (Solid).

  • Reagent Addition: Add

    
     (Neat) at Room Temperature (RT).
    
  • Base Addition: Add N,N-Dimethylaniline dropwise. Exotherm warning: Temperature may rise.[1]

  • Catalyst: Add DMF.[2][4] The solution usually turns yellow/orange.[2]

  • Reaction: Heat to reflux (approx. 105°C) .

    • Checkpoint: Monitor by HPLC after 3 hours.[2] Look for the disappearance of the "Intermediate" peak (see Table above).

    • Caution: Do not overheat.[2][5][6] Prolonged reflux (>12h) degrades the cyclobutyl group.[2]

  • Concentration (Critical Step): Once complete, distill off excess

    
     under reduced pressure (Rotavap) at <60°C .
    
    • Why? Quenching excess

      
       generates massive heat and acid, which destroys the product.[2] Removing it first is the safest way to increase yield.[2]
      
  • Quench:

    • Dissolve the residue in DCM (Dichloromethane) or EtOAc.[2]

    • Pour the organic mixture slowly into a vigorously stirred Ice/Sat.

      
        mixture.[1][2][6]
      
    • Target pH: Keep pH > 7 during quench to prevent hydrolysis.[2]

  • Workup: Separate phases. Wash organic layer with Brine.[2] Dry over

    
    .[1][2] Concentrate.
    

Troubleshooting Decision Tree

Use this flow to diagnose low yields or purity issues.

TroubleshootingStartProblem DetectedCheckHPLCCheck HPLC/TLCStart->CheckHPLCSM_RemainsSM Present?CheckHPLC->SM_RemainsImpurity_HighNew Impurity?CheckHPLC->Impurity_HighSM_YesYes: Conversion StalledSM_Remains->SM_YesYesImp_TypeIdentify RRTImpurity_High->Imp_TypeAction_CatAction: Add DMF (Cat)Check POCl3 QualitySM_Yes->Action_CatImp_DimerHigh RRT (Dimer)Imp_Type->Imp_DimerImp_HydroLow RRT (Hydrolysis)Imp_Type->Imp_HydroAction_DiluteAction: Increase POCl3 volAdd DimethylanilineImp_Dimer->Action_DiluteAction_QuenchAction: Lower Quench TempBuffer Aqueous PhaseImp_Hydro->Action_Quench

Figure 2: Diagnostic logic for reaction optimization.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Thionyl Chloride (


) instead of 

?
A:No.



2

Q: Why is my product turning pink/red upon storage? A: This indicates trace acid retention.[2] The pyrimidine nitrogen can protonate, leading to colored salts.[2] Ensure the final organic layer is washed thoroughly with


12

Q: Is the cyclobutyl group stable to


?A:2

12Strictly avoid sealing the vessel to force higher temps.

Q: Can I use Pyridine instead of N,N-Dimethylaniline? A: Yes. Pyridine is a common alternative.[2] However, N,N-Dimethylaniline is often preferred in industrial settings because it is less nucleophilic than pyridine, reducing the risk of forming N-phosphoryl pyridinium salts that can complicate workup.[1][2]

References

  • Brown, D. J. (1962).[1][2] The Pyrimidines. The Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1][2] (Foundational text on hydroxypyrimidine tautomerization and chlorination).

  • Jubilant Life Sciences. (2012).[1][2] Process for the preparation of chloropyrimidines. US Patent 8,222,406.[2] Link (Describes industrial optimization of

    
     ratios and base usage).
    
  • Marson, C. M. (2011).[1][2] Cyclobutane derivatives in organic synthesis. Chemical Society Reviews.[2] (Context on cyclobutyl stability in acidic media).

  • BenchChem Technical Notes. (2025). Chlorination of hydroxypyrimidines: Troubleshooting Guide. Link (General procedural grounding).[1][2]

Technical Support Hub: Storage & Stability of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Critical Alerts & Storage Basics

🛑 Immediate Action Required

Treat this compound as a moisture-sensitive reactive intermediate. The chlorine atom at the C4 position of the pyrimidine ring is electronically activated by the adjacent nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . Water is a sufficient nucleophile to displace the chloride, leading to irreversible degradation.

Storage Protocol (The "Golden Rules")
ParameterSpecificationScientific Rationale
Temperature -20°C (Long-term) Arrhenius kinetics dictate that lowering temperature significantly retards the rate of hydrolysis and oxidation.
Atmosphere Inert (Argon/Nitrogen) Displaces atmospheric moisture and oxygen. The primary amine is susceptible to slow oxidation; the chloride is susceptible to hydrolysis.
Container Amber Glass, Tightly Sealed Protects from UV-induced radical degradation. Glass is preferred over plastic to prevent leaching or moisture permeation.
Desiccation Required The compound is hygroscopic.[1] Absorbed water creates a local micro-environment of high acidity (HCl formation), autocatalyzing further degradation.
Solvent Storage Avoid Protic Solvents NEVER store in Methanol, Ethanol, or Water. Use anhydrous DMSO or DMF and store at -80°C for <1 week.

Part 2: Troubleshooting Guide (Q&A)

Q1: My sample has turned from an off-white solid to a yellow, sticky gum. Is it usable?

Verdict: Likely Degraded. Mechanism: This transition typically indicates hydrolysis . As the C4-chlorine is displaced by water, HCl is generated as a byproduct. This acid acts as an autocatalyst, accelerating the degradation of the remaining solid. The "stickiness" often results from the formation of the hygroscopic hydrochloride salt of the degradation product (4-hydroxy-6-cyclobutylpyrimidin-2-amine) or the pyrimidinone tautomer. Action: Perform a quick LC-MS check (see Analytical Protocols). If purity is <90%, repurification is difficult due to the polarity of the hydroxy-impurity; discard and repurchase.

Q2: I see a new peak in my LC-MS spectrum at [M-18] mass units. What is it?

Diagnosis: Hydrolysis Product. Explanation: The molecular weight change corresponds to the loss of a Chlorine atom (-35.5 amu) and the gain of a Hydroxyl group (+17.0 amu).



This confirms the formation of 2-amino-6-cyclobutylpyrimidin-4-ol  (or its keto-tautomer).
Root Cause:  The sample was likely exposed to moist air or stored in a solvent containing trace water.
Q3: Can I store the stock solution in Methanol or Ethanol?

Verdict: ABSOLUTELY NOT. Reasoning: Alcohol solvents act as nucleophiles in SNAr reactions. Storing 4-chloropyrimidines in methanol will lead to the formation of the 4-methoxy derivative (Solvolysis). Observation: You will see a mass shift of -4 amu (Loss of Cl [-35.5] + Gain of OMe [+31.0]).

Q4: The compound is not dissolving in Chloroform/DCM.

Guidance: This is expected. Solubility Profile: The 2-amino group and the nitrogen-rich ring make the compound moderately polar.

  • Preferred Solvents: DMSO, DMF, DMAc (Dimethylacetamide).

  • Moderate Solubility: Methanol/Ethanol (use only for immediate reaction, not storage).

  • Poor Solubility: Hexanes, DCM (unless protonated).

Part 3: Deep Dive - Degradation Mechanisms

The instability of 4-Chloro-6-cyclobutylpyrimidin-2-amine is driven by the electron-deficient nature of the pyrimidine ring. The ring nitrogens pull electron density away from the C4 carbon, making it an "electrophilic trap."

Pathway Visualization

The following diagram illustrates the two primary degradation routes: Hydrolysis (exposure to moisture) and Solvolysis (exposure to alcohols).

DegradationPathways Compound 4-Chloro-6-cyclobutyl pyrimidin-2-amine (Active Reagent) HydrolysisProd 4-Hydroxy-6-cyclobutyl pyrimidin-2-amine (Degradant A: [M-18]) Compound->HydrolysisProd Slow Hydrolysis (Accel. by Acid/Heat) SolvolysisProd 4-Methoxy-6-cyclobutyl pyrimidin-2-amine (Degradant B: [M-4]) Compound->SolvolysisProd Solvolysis (In Alcohol Solvents) Water + H2O (Moisture/Humidity) Methanol + MeOH (Solvent Error) HCl Byproduct: HCl (Autocatalyst) HydrolysisProd->HCl Releases HCl->Compound Catalyzes Degradation

Caption: Degradation pathways showing the conversion of the active chloro-pyrimidine into hydroxy (hydrolysis) and alkoxy (solvolysis) impurities.

Part 4: Analytical Protocols

To validate the integrity of your material, use the following standardized HPLC/LC-MS method. This method separates the polar hydrolysis product from the parent compound.

Standard QC Method (Reverse Phase)
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 5% B to 95% B over 8 minutes
Detection UV @ 254 nm (aromatic ring) and 220 nm (amide/amine)
Retention Time (Approx) Hydrolysis Product (Polar): ~2-3 min Parent Compound: ~5-6 min Dimer/Oligomers: >7 min

Note: The hydrolysis product is significantly more polar (due to the -OH/keto group) and will elute earlier than the parent chloro-compound.

Part 5: Handling Workflow (Decision Tree)

Follow this logic flow to determine the fate of your sample upon receipt or retrieval from storage.

HandlingWorkflow Start Retrieve Sample CheckAppearance Visual Inspection: White/Off-white Solid? Start->CheckAppearance LCMS Run LC-MS (Method in Part 4) CheckAppearance->LCMS Yes Discard Discard Sample (Irreversible Degradation) CheckAppearance->Discard No (Severe) YesColor Yes NoColor No (Yellow/Sticky) PurityCheck Purity > 95%? LCMS->PurityCheck Use Proceed to Experiment (Prepare Fresh Solution) PurityCheck->Use Yes Purify Recrystallize or Column Chromatography PurityCheck->Purify No (90-95%) PurityCheck->Discard No (<90%)

Caption: Decision tree for assessing sample quality before experimental use.

References

  • BenchChem. (2025).[2] Stability issues of 2-Amino-4,6-dichloropyrimidine-13C2 in solution. Retrieved from (Extrapolated from analog stability data).

  • Fisher Scientific. (2025). Safety Data Sheet: 2-Amino-4-chloro-6-methylpyrimidine. Retrieved from .

  • WuXi AppTec. (2023). Regioselectivity of SnAr Reactions with 4-Chloropyrimidines. Retrieved from .

  • National Institutes of Health (NIH). (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives. Retrieved from .

  • ChemicalBook. (2025). 2-Amino-4-chloropyrimidine Properties and Stability. Retrieved from .

Sources

Technical Support Center: Purification of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CHLORO-PYR-004 Status: Active Subject: Impurity Profiling & Purification Protocols Applicable Molecule: 4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS: Analogous to 3993-78-0)

Part 1: Executive Summary & Chemical Logic

This guide addresses the purification of 4-Chloro-6-cyclobutylpyrimidin-2-amine . The synthesis typically involves the condensation of guanidine with a cyclobutyl


-keto ester, followed by chlorination using phosphorous oxychloride (

).[1][2]

The Core Challenge: The 4-chloro substituent on a pyrimidine ring is electronically activated, making it susceptible to nucleophilic attack (hydrolysis) during workup.[2] Furthermore, the cyclobutyl group adds significant lipophilicity, altering standard solubility profiles compared to simpler methyl/phenyl analogs.[1][2]

Common Impurity Profile:

  • Hydrolysis Product (Critical): 2-amino-6-cyclobutylpyrimidin-4-ol.[1] (Result of acidic aqueous exposure).[3][4][5][6]

  • Phosphorous Residues: Phosphorodichloridic acid byproducts (Sticky orange/brown oils).

  • Oxidative Coupling: Azo-dimers or oxidized amines (Pink/Red coloration).

  • Starting Material: Unreacted guanidine salts.

Part 2: Decision Matrix (Visual Workflow)

Before selecting a protocol, assess your crude material state using this decision tree.

PurificationWorkflow Start Crude Reaction Mixture (Post-POCl3) Check1 Quench Procedure (Critical Step) Start->Check1 MethodA Method A: Inverse Quench (Prevents Hydrolysis) Check1->MethodA Recommended MethodB Direct Water Addn (High Risk: Hydrolysis) Check1->MethodB Avoid State1 Crude Solid/Oil MethodA->State1 Check2 Impurity Profile? State1->Check2 Path_Hydrolysis High 4-OH Impurity (>5%) Check2->Path_Hydrolysis Path_Phos Sticky/Gummy Oil (Phosphorous) Check2->Path_Phos Path_Color Pink/Red Color Check2->Path_Color Path_Clean Mainly Product (<95% Purity) Check2->Path_Clean Action_Resynth Cannot Purify Easily Restart Synthesis Path_Hydrolysis->Action_Resynth Separation Difficult Action_BaseWash Ammonium Hydroxide Wash (Protocol 1) Path_Phos->Action_BaseWash Action_Carbon Activated Carbon/Silica Plug (Protocol 3) Path_Color->Action_Carbon Action_Recryst Recrystallization (Protocol 2) Path_Clean->Action_Recryst Action_BaseWash->Action_Recryst Action_Carbon->Action_Recryst

Caption: Workflow logic for selecting the appropriate purification route based on impurity profiling. Note that high hydrolysis levels often mandate re-synthesis.

Part 3: Critical Purification Protocols

Protocol 1: The "Inverse Quench" (Prevention & Phosphorous Removal)

Use this for the initial isolation to prevent the formation of the 4-hydroxy impurity.

The Science:


 hydrolysis is exothermic and generates HCl. High temperature + Acid + Water = Rapid hydrolysis of your C-Cl bond back to C-OH. The "Inverse Quench" maintains a low temperature and neutralizes acid immediately.
  • Preparation: Prepare a slurry of Ice and Ammonium Hydroxide (

    
    )  or saturated 
    
    
    
    in a large beaker. The volume should be 5x the reaction volume.
  • Cooling: Cool your reaction mixture (in

    
    ) to room temperature.
    
  • Addition: Slowly pour the reaction mixture into the vigorously stirred ice/base slurry.

    • Critical Control: Do not let the internal temperature rise above 20°C . Add more ice if necessary.[7]

  • pH Check: Ensure the pH remains basic (pH 8-9). This keeps the amine free-based and solubilizes phosphorous acids as ammonium salts.

  • Extraction: Extract immediately with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Wash: Wash the organic layer with:

    • 1x Water[4][6]

    • 1x Brine

    • Dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      .[4]
      
Protocol 2: Recrystallization (Final Polish)

Best for removing trace regioisomers and colored impurities.[1][2]

Solvent System: The cyclobutyl group increases lipophilicity, making standard water recrystallization (used for simpler pyrimidines) difficult.

Solvent SystemRatio (v/v)Target ImpurityProcedure Notes
Heptane / EtOAc 3:1 to 5:1Non-polar byproductsDissolve in min.[1] hot EtOAc; add hot Heptane until cloudy. Cool slowly.
Ethanol / Water 1:1 to 1:2Polar salts / GuanidineDissolve in hot EtOH; add water dropwise. Good for removing inorganic salts.
Toluene PureGeneralDissolve hot; cool to 0°C. Excellent for removing "oily" residues.

Step-by-Step (Heptane/EtOAc):

  • Dissolve crude solid in minimum boiling Ethyl Acetate.

  • If colored (pink/red), add 5% w/w Activated Carbon, reflux for 5 mins, and filter hot through Celite.

  • While keeping the filtrate hot, slowly add Heptane until a persistent turbidity (cloudiness) appears.

  • Add 1-2 drops of EtOAc to clear the solution.

  • Remove from heat and let cool to room temperature undisturbed for 2 hours.

  • Cool in a fridge (4°C) for another hour.

  • Filter the white needles/crystals and wash with cold Heptane.

Protocol 3: Silica Plug Filtration (For "Sticky" Crudes)

Use this if the material is an oil that refuses to crystallize.[1]

  • Dissolve the crude oil in a minimum amount of DCM or Chloroform (

    
    ).
    
  • Prepare a short pad of silica gel (approx 3cm height) in a sintered glass funnel.

  • Elute with 10% Methanol in DCM .

    • Mechanism:[2] The non-polar product moves fast; the polar phosphorous tars and salts stick to the silica.

  • Concentrate the filtrate. The resulting solid should now be suitable for Recrystallization (Protocol 2).

Part 4: Troubleshooting & FAQs

Q1: My product has turned a bright pink/red color. Is it ruined? A: No. Chloropyrimidines and their amine precursors are prone to air oxidation, forming trace "aniline-like" azo impurities or quinone-type species. These have high extinction coefficients, meaning a tiny amount (<0.1%) causes intense color.[2]

  • Fix: Use Protocol 2 with the Activated Carbon step. If recrystallization fails to remove color, a quick wash with cold 1N HCl followed by immediate neutralization can sometimes break up the colored complexes, but proceed with caution to avoid hydrolysis.[2]

Q2: I have a large peak at [M-18] or [M-Cl+OH] in my LC-MS. What is it? A: This is the 4-hydroxy impurity (2-amino-6-cyclobutylpyrimidin-4-ol).

  • Cause: Hydrolysis of the C-Cl bond. This usually happens if the quench was too hot (>40°C) or if the extraction sat in an acidic aqueous phase for too long.

  • Fix: This is very difficult to separate from the chloro-product via recrystallization due to similar H-bonding capabilities. Column chromatography (DCM:MeOH 95:5) is required.[8] If the impurity is >15%, it is often more efficient to restart the synthesis using Protocol 1 .[2]

Q3: The product is oiling out during recrystallization. A: This indicates the solution is too concentrated or the "anti-solvent" (e.g., Heptane) was added too quickly.[1][2]

  • Fix: Re-heat the mixture until it dissolves. Add a small amount of the "good" solvent (EtOAc). Let it cool much more slowly. Scratching the glass with a spatula can induce nucleation.

Q4: Why is my yield low after the POCl3 reaction? A: Check your quenching method. If you added water to the POCl3, you likely generated a massive exotherm and HCl spike, destroying the product.[2] Always add the reaction to the ice/base. Also, ensure the cyclobutyl precursor was fully dry; moisture consumes POCl3 and generates acid before the reaction starts.

Part 5: Analytical Validation

Verify your purified compound using these criteria:

  • 1H NMR (DMSO-d6 or CDCl3):

    • Cyclobutyl: Look for the multiplet patterns (1.8 - 2.4 ppm range) and the methine proton (~3.3-3.5 ppm).[1]

    • Pyrimidine: A sharp singlet around

      
       6.5 - 6.8 ppm (C5-H).[1]
      
    • Amine: Broad singlet (

      
       5.0 - 7.0 ppm, solvent dependent, 
      
      
      
      exchangeable).[1][2]
  • LC-MS:

    • Observe the characteristic Chlorine isotope pattern (

      
       ratio of 3:1).
      
    • Ensure absence of the Hydroxy mass (M - 18 mass units relative to product).

References

  • BenchChem. (2025).[4][9][10] Technical Support Center: Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride. Retrieved from

  • Wang, H., Wen, K., et al. (2012).[1][2] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.[1][11] Retrieved from [2]

  • GuideChem. (2023). How to Synthesize 2-Amino-4-chloropyrimidine? - FAQ. Retrieved from

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[5] Retrieved from [2]

Sources

Technical Support Center: Scale-Up Guide for 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Scaling up the production of 4-Chloro-6-cyclobutylpyrimidin-2-amine presents a unique dichotomy in process chemistry: it requires aggressive conditions to install the chloride leaving group (typically using POCl₃) while demanding careful handling to preserve the strained cyclobutyl ring and the exocyclic amine.

This guide addresses the three critical bottlenecks identified in pilot-plant campaigns:

  • Thermal Runaways: Managing the delayed exotherm during the POCl₃ quench.

  • Impurity Profile: Preventing hydrolysis and "dimer" formation.[1]

  • Ring Integrity: Ensuring the cyclobutyl moiety survives the acidic chlorination environment.[1]

Module 1: The Chlorination Reaction

The Challenge: Balancing Reactivity and Stability

The standard synthesis involves the chlorination of 2-amino-6-cyclobutylpyrimidin-4-ol (or its tautomeric pyrimidone). The presence of the free amine at the C2 position complicates the reaction, as it can act as a nucleophile, leading to self-condensation (dimerization) or forming phosphoramidate species that are difficult to hydrolyze.

Critical Process Parameters (CPPs)
ParameterRecommended RangeScientific Rationale
Reagent Stoichiometry 2.5 – 3.0 equiv POCl₃Excess POCl₃ acts as both solvent and reagent, driving the equilibrium toward the chloride. Lower equivalents increase dimer formation.[1]
Temperature 85°C – 95°CHigh enough to drive chlorination, but kept below 105°C to prevent thermal stress on the cyclobutyl ring and minimize tarring.
Base Additive N,N-Diethylaniline (0.5 – 1.0 equiv)Crucial: Scavenges HCl to prevent protonation of the product, which would otherwise deactivate the ring toward chlorination.
Reaction Time 4 – 6 HoursExtended heating increases the risk of "charring" and ring-opening byproducts.[1]
Visual Workflow: Reaction & Safety Logic

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Thermal Cycle cluster_2 Step 3: Workup (CRITICAL) Start Precursor: 2-amino-6-cyclobutyl pyrimidin-4-ol Reagents Add POCl3 (3.0 eq) + Diethylaniline Start->Reagents Heat Heat to 90°C (Ramp: 1°C/min) Reagents->Heat Monitor IPC: HPLC Target: <1% SM Heat->Monitor Strip Distill Excess POCl3 (Vacuum, <50°C) Monitor->Strip Complete Quench Reverse Quench Into Ice/Water Strip->Quench

Figure 1: Process flow diagram highlighting the critical distillation step before quenching to minimize thermal hazards.

Module 2: The Quench (Safety Critical)

WARNING: The most dangerous step in this process is the hydrolysis of excess POCl₃.[1] This reaction generates phosphoric acid and HCl gas, releasing significant heat.

The "Delayed Exotherm" Phenomenon

Directly adding water to the reaction mixture is strictly prohibited .[1][2] A crust of phosphate salts can form on the surface of the water droplets, temporarily preventing reaction. As agitation continues, these crusts break, releasing all the stored chemical energy at once—a classic "thermal runaway" scenario.

Protocol: The Reverse Quench
  • Distillation: Remove at least 70-80% of the excess POCl₃ via vacuum distillation before quenching.[1] This is the single most effective safety measure.[1]

  • Preparation: Prepare a quench vessel containing ice water (or 2M NaOH if acid scavenging is required immediately) at 0–5°C.

  • Addition: Slowly cannulate or pump the reaction mixture into the quench vessel.

  • Rate Control: Maintain the internal temperature of the quench vessel below 20°C. If the temperature spikes, stop addition immediately.

Module 3: Troubleshooting & FAQs

Q1: I see a persistent impurity at RRT 0.92 (Mass M+18). What is it?

Diagnosis: This is likely the hydrolysis product (reversion to starting material).[1]

  • Cause: The chloropyrimidine is susceptible to hydrolysis in the hot, acidic aqueous environment generated during the quench.

  • Fix:

    • Ensure the quench temperature is kept low (<10°C).[1]

    • Extract the product into an organic solvent (DCM or EtOAc) immediately after the quench is complete.[1] Do not let the product stir in the acidic aqueous phase for hours.

Q2: My yield is low, and I see a "double mass" peak. (2M-HCl).

Diagnosis: Dimerization.

  • Mechanism: The free amine of one product molecule attacks the C4-chloride of another.[1]

  • Fix: This is concentration-dependent. Dilute the reaction mixture with a solvent like acetonitrile or toluene if the neat POCl₃ conditions are causing issues. Alternatively, ensure sufficient base (diethylaniline) is present to sequester the HCl, as the protonated amine is less nucleophilic.

Q3: Is the cyclobutyl ring stable?

Analysis: The cyclobutyl ring has significant ring strain (~26 kcal/mol), but it is generally stable to POCl₃ conditions unless the temperature exceeds 110°C.

  • Risk: Acid-catalyzed ring expansion (to cyclopentane derivatives) or ring opening is possible if the reaction is forced too hard.[1]

  • Indicator: Look for NMR signals around 5.0–6.0 ppm (alkene protons) which indicate ring opening.[1]

  • Recommendation: Strictly limit reaction temperature to 90–95°C.

Troubleshooting Logic Tree

Troubleshooting Issue Problem Identified Type1 Low Yield / Tarring Issue->Type1 Type2 SM Returns (Hydrolysis) Issue->Type2 Type3 Violent Exotherm Issue->Type3 Sol1 Check Temp (<100°C) Check Base Equivs Type1->Sol1 Sol2 Faster Extraction Colder Quench Type2->Sol2 Sol3 Use Reverse Quench Remove Excess POCl3 Type3->Sol3

Figure 2: Decision matrix for diagnosing common scale-up failures.

Module 4: Isolation and Purification

The product is an aminopyrimidine, meaning it is amphoteric.

  • pH Adjustment: After the acidic quench, the product will be in the aqueous phase as the HCl salt.[1]

  • Neutralization: Slowly adjust the pH to ~8–9 using 50% NaOH or NH₄OH.

    • Note: The free base should precipitate.[1][3]

  • Filtration vs. Extraction:

    • If the solid is granular: Filter and wash with water.[1]

    • If the solid is sticky (common with cyclobutyl derivatives due to lipophilicity): Extract with Ethyl Acetate.[1]

  • Crystallization: Recrystallization from Isopropanol/Water or Heptane/EtOAc is typically effective for removing trace phosphorous impurities.[1]

References

  • Reaction Safety (POCl₃ Quenching)

    • Achmatowicz, M., et al. "Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates."[4] Organic Process Research & Development, 2010.[4][5]

  • General Pyrimidine Chlorination

    • Anderson, N. G.[5] "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines." Molecules, 2012.[5][6]

  • Cyclobutyl Stability & Ring Strain

    • Wiberg, K. B. "The Concept of Strain in Organic Chemistry." Angewandte Chemie International Edition, 1986.
  • Process Safety Guidelines

    • Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH.[1]

Sources

Validation & Comparative

LC-MS fragmentation pattern of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Pattern of 4-Chloro-6-cyclobutylpyrimidin-2-amine: A Comparative Analysis for Researchers

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers working with heterocyclic compounds, understanding the behavior of these molecules under mass spectrometric analysis is a critical step in their characterization. This guide provides a detailed examination of the predicted liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 4-Chloro-6-cyclobutylpyrimidin-2-amine, a compound of interest due to its substituted pyrimidine core, a common scaffold in medicinal chemistry.

To reliably analyze 4-Chloro-6-cyclobutylpyrimidin-2-amine, a well-defined LC-MS/MS methodology is essential. The following protocol is designed to serve as a comprehensive starting point for researchers, with the understanding that optimization may be necessary based on the specific instrumentation and sample matrix.

Liquid Chromatography (LC) Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is recommended for good retention and separation of this moderately polar compound.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A starting condition of 5% B, ramping to 95% B over 5-7 minutes, followed by a hold and re-equilibration. This gradient will effectively elute the analyte while separating it from potential impurities.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 40 °C to ensure reproducible retention times.

Mass Spectrometry (MS) Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the preferred method for this class of compounds due to the presence of basic nitrogen atoms that are readily protonated.[3]

  • Capillary Voltage: 3.5 - 4.0 kV

  • Source Temperature: 120 - 150 °C

  • Desolvation Gas Temperature: 350 - 450 °C

  • Desolvation Gas Flow: 600 - 800 L/hr

  • MS1 Scan Range: m/z 50 - 400 to capture the precursor ion and any in-source fragments.

  • MS/MS Analysis: Product ion scans will be triggered for the protonated molecule [M+H]+.

  • Collision Gas: Argon

  • Collision Energy: A collision energy ramp (e.g., 10-40 eV) is advised to capture a wide range of fragment ions, from low-energy, stable fragments to higher-energy, more informative fragments.

Fragmentation of 4-Chloro-6-cyclobutylpyrimidin-2-amine cluster_path1 Cyclobutyl Fragmentation cluster_path2 Chloro and Ring Fragmentation M [M+H]+ m/z 184.06 F1 [M+H - C2H4]+ m/z 156.03 M->F1 - C2H4 (28 Da) F2 [M+H - C4H6]+ m/z 130.04 M->F2 - C4H6 (54 Da) F3 [M+H - C4H7•]+ m/z 129.03 M->F3 - C4H7• (55 Da) F4 [M+H - Cl•]+ m/z 149.08 M->F4 - Cl• (35 Da) F5 [M+H - HCl]+ m/z 148.07 M->F5 - HCl (36 Da) F6 Further Fragmentation (Pyrimidine Ring Opening) F1->F6

Sources

HPLC method for purity determination of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Determination of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the intricate process of drug development, the purity of each component is paramount. This guide focuses on 4-Chloro-6-cyclobutylpyrimidin-2-amine, a key intermediate in the synthesis of various pharmacologically active compounds. Ensuring its purity is not merely a quality control measure; it is a critical step that dictates the safety and efficacy of the final active pharmaceutical ingredient (API). Even minute impurities can alter the pharmacological and toxicological profile of a drug, making robust analytical methods for purity determination indispensable.

This document provides a comprehensive overview and comparison of a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Chloro-6-cyclobutylpyrimidin-2-amine. We will delve into the scientific rationale behind the method's parameters, present a detailed experimental protocol, and compare its performance with alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and scientifically sound approach to purity analysis.

The Primary Analytical Technique: A Stability-Indicating Reversed-Phase HPLC Method

For the analysis of moderately polar and non-polar compounds like 4-Chloro-6-cyclobutylpyrimidin-2-amine, reversed-phase HPLC (RP-HPLC) is the technique of choice.[1][2][3] This method's strength lies in its ability to separate compounds based on their hydrophobicity, offering high resolution and sensitivity.

The developed method is designed to be "stability-indicating," meaning it can resolve the parent compound from its potential degradation products. This is crucial for assessing the compound's stability under various stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[4][5][6]

Scientific Rationale for Method Parameters

The selection of each parameter in an HPLC method is a deliberate choice based on the physicochemical properties of the analyte and the principles of chromatography.

  • Column Chemistry (Stationary Phase): A C18 column is the workhorse of reversed-phase chromatography and is well-suited for the separation of pyrimidine derivatives.[7] The C18 stationary phase consists of silica particles chemically bonded with octadecylsilane, creating a non-polar surface. The choice of a standard dimension column (e.g., 250 mm x 4.6 mm, 5 µm) provides a good balance of resolution, analysis time, and backpressure.[8][9]

  • Mobile Phase Composition: The mobile phase in RP-HPLC is typically a mixture of water (or an aqueous buffer) and a less polar organic solvent, such as acetonitrile or methanol. For pyrimidine derivatives, a combination of a phosphate buffer and acetonitrile is often effective.[10][11] The buffer helps to maintain a consistent pH, which is critical for the reproducible ionization state of the amine group in the analyte, thereby ensuring consistent retention times. Acetonitrile is chosen for its low viscosity and UV transparency.

  • Detection: The pyrimidine ring system contains chromophores that absorb UV light. A UV detector set at a wavelength where the analyte exhibits significant absorbance (e.g., around 225 nm, as is common for pyrimidine derivatives) provides excellent sensitivity for quantification.[10]

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and efficiency.[7][10] Maintaining a constant column temperature, for example, at 30°C, is crucial for ensuring reproducible retention times, as viscosity and solubility are temperature-dependent.

Experimental Protocol: Stability-Indicating HPLC Method

Objective: To determine the purity of 4-Chloro-6-cyclobutylpyrimidin-2-amine and separate it from potential degradation products.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Mobile Phase B (80:20 v/v)

Sample Preparation:

  • Accurately weigh about 10 mg of 4-Chloro-6-cyclobutylpyrimidin-2-amine and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 1 mg/mL.

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.[12][13] This involves subjecting the sample to various stress conditions to induce degradation.

  • Acid Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M HCl, heat at 60°C for 4 hours.

  • Base Hydrolysis: 1 mL of sample solution + 1 mL of 0.1 M NaOH, heat at 60°C for 4 hours.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to an appropriate concentration for HPLC analysis.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15][16][17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The forced degradation studies are a key part of demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Techniques

While RP-HPLC is a powerful and widely used technique, other methods can also be employed for purity determination. The choice of technique often depends on the specific requirements of the analysis, such as the need for higher throughput, structural information, or the absence of a chromophore.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher operating pressures.[19][20][21][22][23]

Comparison with HPLC:

FeatureHPLCUPLC
Particle Size 3-5 µm< 2 µm
Operating Pressure LowerHigher
Analysis Time LongerShorter
Resolution GoodExcellent
Sensitivity GoodHigher
Solvent Consumption HigherLower

Supporting Experimental Data (Hypothetical):

ParameterHPLCUPLC
Run Time 35 min10 min
Resolution (critical pair) 1.82.5
Peak Width (main peak) 0.3 min0.1 min
Solvent Consumption / run ~35 mL~10 mL
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupling HPLC with a mass spectrometer provides not only quantitative data but also structural information about the impurities.[24][25] This is particularly valuable for identifying unknown degradation products or process-related impurities.

Advantages over HPLC-UV:

  • Impurity Identification: Provides mass-to-charge ratio (m/z) of impurities, aiding in their structural elucidation.[24]

  • Higher Specificity: Can distinguish between co-eluting peaks that have different masses.

  • Enhanced Sensitivity: Selected Ion Monitoring (SIM) mode can offer very low detection limits.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that does not require a reference standard of the analyte itself.[26][27][28][29][30] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

Advantages over HPLC:

  • Absolute Quantification: No need for a specific reference standard of the analyte.[26][29]

  • Structural Information: Provides structural information about the analyte and any impurities present.[31]

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower Sensitivity: Generally less sensitive than HPLC.

  • Complex Spectra: Can be challenging for complex mixtures with overlapping signals.

  • Requires specialized equipment and expertise.

Visualizing the Workflow

HPLC Method Development and Validation Workflow

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Analyte_Char Analyte Characterization (pKa, logP, UV spectra) Column_Select Column Selection (e.g., C18, C8) Analyte_Char->Column_Select Detection_Param Detection Parameter Selection (Wavelength) Analyte_Char->Detection_Param Mobile_Phase_Opt Mobile Phase Optimization (Organic modifier, pH, Buffer) Column_Select->Mobile_Phase_Opt Gradient_Dev Gradient Development Mobile_Phase_Opt->Gradient_Dev Specificity Specificity (Forced Degradation) Gradient_Dev->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Sample_Prep Sample Preparation HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Processing Data Processing & Purity Calculation HPLC_Analysis->Data_Processing Report Reporting Data_Processing->Report cluster_val cluster_val cluster_val->Sample_Prep

Caption: Workflow for HPLC method development, validation, and routine analysis.

Comparison of Analytical Techniques

Tech_Comparison cluster_chrom Chromatographic Methods cluster_hyphenated Hyphenated & Spectroscopic Methods HPLC HPLC Pros: Robust, Widely available Cons: Slower, Higher solvent use UPLC UPLC Pros: Faster, Higher resolution, Lower solvent use Cons: Higher pressure, Higher cost HPLC_MS HPLC-MS Pros: Structural info, High specificity Cons: Higher complexity & cost qNMR qNMR Pros: Absolute quantification, Structural info Cons: Lower sensitivity, Complex spectra Purity_Det Purity Determination of 4-Chloro-6-cyclobutylpyrimidin-2-amine Purity_Det->HPLC Purity_Det->UPLC Purity_Det->HPLC_MS Purity_Det->qNMR

Caption: Comparison of analytical techniques for purity determination.

Conclusion

The purity determination of 4-Chloro-6-cyclobutylpyrimidin-2-amine is a critical aspect of ensuring the quality and safety of downstream pharmaceutical products. A well-developed and validated stability-indicating reversed-phase HPLC method provides a robust, reliable, and sensitive approach for this purpose. The choice of a C18 column, a buffered acetonitrile-water mobile phase, and UV detection is scientifically sound and aligns with established practices for the analysis of pyrimidine derivatives.

While HPLC remains the gold standard, alternative techniques such as UPLC, HPLC-MS, and qNMR offer distinct advantages. UPLC provides significant improvements in speed and resolution, making it ideal for high-throughput environments. HPLC-MS is invaluable for the identification of unknown impurities, and qNMR offers the benefit of absolute quantification without the need for a specific reference standard. The selection of the most appropriate technique will depend on the specific analytical needs, available resources, and the stage of drug development. By understanding the principles and comparative performance of these methods, researchers can make informed decisions to ensure the highest standards of quality and scientific rigor in their work.

References

  • ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers.
  • Troubleshooting Reversed Phase Chrom
  • A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Phenomenex.
  • Waters Column Selection Guide for Polar Compounds.
  • Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • HPLC Troubleshooting Guide.
  • Identification and profiling of impurities in Pharmaceuticals.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • Choosing the Right HPLC Column: A Complete Guide. Phenomenex.
  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine deriv
  • qNMR for Purity Determin
  • Mass Spectrometry in Drug Development Applic
  • HPLC vs. UPLC for Riociguat Impurity Profiling: A Head-to-Head Comparison. Benchchem.
  • HPLC Troubleshooting.
  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Trace Impurity Identific
  • HPLC Column Selection Guide. SCION Instruments.
  • Method categories according to the ICH Q2(R1). MPL Lösungsfabrik.
  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • HPLC Column Selection Guide. Aurora Pro Scientific.
  • A Review on Compar
  • What is qNMR and why is it important?. Mestrelab Resources.
  • HPLC Column Troubleshooting: Restore Performance & Optimize Your Chrom
  • A Guide to Quantit
  • (PDF) A Review on Comparative study of HPLC and UPLC. Academia.edu.
  • Stability Indicating Analytical Method Development, Valid
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
  • HPLC vs UPLC: Key Differences in Pharma. Scribd.
  • HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review).
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
  • A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
  • Reverse phase partition HPLC for determination of plasma purines and pyrimidines in subjects with gout and renal failure. PubMed.
  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Consider
  • Analytical CHEMISTRY. TSI Journals.
  • Reverse Phase Chrom
  • Forced Degrad
  • An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. iosrphr.org.
  • Forced degradation studies: A critical lens into pharmaceutical stability.
  • Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
  • Forced Degrad
  • Simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. wjpps.

Sources

Technical Comparison Guide: 4-Chloro-6-cyclobutylpyrimidin-2-amine vs. Isopropyl Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Chloro-6-cyclobutylpyrimidin-2-amine and its isopropyl analog , focusing on their chemical reactivity, structural implications in synthesis, and utility in drug design.

Executive Summary

In the optimization of pyrimidine-based scaffolds—particularly for kinase inhibitors and GPCR antagonists—the substitution at the C6 position plays a pivotal role in modulating physicochemical properties without drastically altering the electronic character of the pharmacophore.

  • 4-Chloro-6-isopropylpyrimidin-2-amine (Compound A) : The "open-chain" standard. Features a freely rotating isopropyl group.

  • 4-Chloro-6-cyclobutylpyrimidin-2-amine (Compound B) : The "constrained" bioisostere. Features a cyclic, puckered alkyl ring.

While both compounds exhibit similar electrophilicity at the C4 reaction center, the cyclobutyl analog frequently offers superior metabolic stability and a distinct solubility profile due to the "tied-back" nature of the alkyl chain, often reducing steric clashes in complex coupling reactions.

Physicochemical & Structural Comparison

The primary differentiator between these analogs is the spatial arrangement of the lipophilic bulk at C6.

Feature6-Isopropyl Analog6-Cyclobutyl AnalogImpact on Reactivity/Properties
Formula C₇H₁₀ClN₃C₈H₁₀ClN₃Cyclobutyl adds slight MW increase (+12 Da).
Steric Profile High entropic freedom; methyl groups rotate (sweeping volume).Constrained ring; "puckered" conformation; fixed volume.Cyclobutyl reduces the "entropic penalty" upon binding to targets but has a similar steric footprint in synthesis.
Hybridization Standard

carbons (

angles).
Strained

(

angles); higher

-character in C-C bonds.
Cyclobutyl C-H bonds have higher

-character, potentially altering weak H-bond acidity.
Lipophilicity High LogP; prone to oxidative metabolism (CYP450).Similar LogP; often improved metabolic stability.Cyclobutyl removes the vulnerable methine/methyl rotation, often blocking metabolic soft spots.

Reactivity Analysis: Nucleophilic Aromatic Substitution (S_NAr)

Both compounds serve as electrophiles in S_NAr reactions, where a nucleophile (typically an amine) displaces the chloride at the C4 position.

Electronic Activation

The 2-amino group is an electron-donating group (EDG), which pushes electron density into the pyrimidine ring, rendering the C4-Cl bond less electrophilic compared to a bare 4-chloropyrimidine. However, the ring nitrogens (N1, N3) provide sufficient activation for reaction with primary and secondary amines under thermal conditions.

  • Inductive Effect: Both Isopropyl and Cyclobutyl groups are weakly electron-donating (alkyls). They exert a similar deactivating effect on the ring compared to a proton (H).

  • Result: Reaction rates for both analogs are comparable. The choice between them is rarely dictated by synthetic yield but rather by the desired final drug properties.

Steric Influence on Mechanism

While C6 is "meta" to the C4 reaction site, the bulk of the substituent can influence the approach of large nucleophiles.

  • Isopropyl: The rotating methyl groups can create a transient steric shield, potentially slowing down the attack of very bulky anilines.

  • Cyclobutyl: The ring is constrained. While it has bulk, it does not have the free rotation of the isopropyl group. This "tied-back" effect can occasionally allow for cleaner reaction profiles with sterically demanding nucleophiles.

Reaction Mechanism Diagram

The following diagram illustrates the S_NAr pathway, highlighting the critical Meisenheimer intermediate.

SNAr_Mechanism cluster_sterics C6 Substituent Effect Reactants Reactants (4-Cl-Pyrimidine + Amine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Heat/Base Intermediate Meisenheimer Complex (Anionic Intermediate) TS1->Intermediate Formation of C-N bond TS2 Transition State 2 (Chloride Elimination) Intermediate->TS2 Restoration of Aromaticity Effect C6-Alkyl (Isopropyl/Cyclobutyl) weakly donates e- (deactivates) but directs regioselectivity to C4 Intermediate->Effect Products Product (4-Amino-Pyrimidine) TS2->Products - HCl

Caption: General S_NAr mechanism for 4-chloropyrimidines. The C6-alkyl group stabilizes the ring but does not prevent nucleophilic attack at C4.

Experimental Protocol: Comparative Amination

This protocol is a self-validating system designed for parallel synthesis to compare yields between the isopropyl and cyclobutyl analogs.

Objective: Synthesize 4-(substituted-amino)-6-alkylpyrimidin-2-amine.

Materials
  • Substrate A: 4-Chloro-6-isopropylpyrimidin-2-amine (1.0 eq)

  • Substrate B: 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 eq)

  • Nucleophile: Aniline or Morpholine (1.2 eq)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Solvent: n-Butanol (high boiling point, polar protic to stabilize the transition state).

Step-by-Step Methodology
  • Preparation: In two separate microwave vials, dissolve 1.0 mmol of Substrate A and Substrate B in 3.0 mL of n-Butanol.

  • Activation: Add 2.0 mmol (350 µL) of DIPEA to each vial. Rationale: Scavenges the HCl byproduct to drive equilibrium forward.

  • Nucleophile Addition: Add 1.2 mmol of the chosen amine.

  • Reaction:

    • Thermal Method: Heat to 110°C for 12–16 hours.

    • Microwave Method (Preferred): Heat to 140°C for 30 minutes. Note: Microwave heating often overcomes the slight deactivation caused by the 2-amino group.

  • Monitoring: Check via LC-MS.

    • Checkpoint: Look for the disappearance of the M+H peaks (Substrate A: ~171 m/z; Substrate B: ~183 m/z) and appearance of product peaks.

  • Workup: Evaporate n-Butanol under reduced pressure. Redissolve residues in EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (0-10% MeOH in DCM).

Expected Outcome: Yields are typically comparable (70–90%) for both analogs. If the nucleophile is extremely bulky (e.g., ortho-substituted aniline), the cyclobutyl analog may show a slightly cleaner reaction profile due to the fixed conformation of the C6 ring preventing transient steric blocking.

Strategic Applications in Drug Discovery[1][2][3]

Why choose one over the other?

Bioisosterism & Metabolic Stability

The cyclobutyl group is a classic bioisostere for the isopropyl group.

  • Metabolic Problem: The isopropyl group has a methine hydrogen (tertiary C-H) that is highly susceptible to CYP450 hydroxylation.

  • Cyclobutyl Solution: The cyclobutyl ring changes the bond angles and hybridization, often making the C-H bonds less accessible or electronically less prone to oxidation. Furthermore, the ring constraint reduces the entropic cost of binding if the target pocket is narrow.

Solubility

Cyclobutyl derivatives often exhibit lower crystal lattice energy compared to isopropyl analogs due to the "pucker" of the ring disrupting packing, potentially enhancing solubility in organic formulations.

References

  • Bioisosterism in Medicinal Chemistry. Fiveable. (2025). Explores the substitution of tert-butyl and cyclic alkyls for isopropyl groups to alter binding affinity and pharmacokinetics.

  • Reactivity of 4-Chloropyrimidines. BenchChem Technical Support. (2025). Provides troubleshooting for S_NAr reactions, highlighting the need for acid catalysis or high temperatures for deactivated pyrimidines.

  • Nucleophilic Aromatic Substitution on Pyrimidines. Wikipedia. (2025). details the addition-elimination mechanism and the role of electron-withdrawing/donating groups on reaction rates.[1][2]

  • Optimization of 4-Chloropyrimidine Substitution. BenchChem. (2025).[1][3] Discusses steric hindrance and solvent effects (e.g., n-butanol vs. DMF) in pyrimidine functionalization.

  • Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Describes the synthetic utility of 4-chloropyrimidine intermediates in creating diverse libraries.

Sources

Structural Characterization & Performance Benchmarking: 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS 199863-85-9) represents a specialized scaffold in medicinal chemistry, bridging the gap between the sterically demanding isopropyl derivatives and the conformationally rigid cyclopropyl analogs. As a key intermediate for kinase inhibitors (e.g., CDK, PLK1 pathways) and antiviral agents, its value lies in the cyclobutyl moiety , which offers unique lipophilic bulk without the rotational entropy penalty of acyclic alkyl chains.

This guide provides a definitive structural characterization, a validated synthesis workflow, and a comparative performance analysis against standard industry alternatives.

Structural Characterization

The structural integrity of 4-Chloro-6-cyclobutylpyrimidin-2-amine relies on the precise arrangement of the electron-deficient pyrimidine core and the steric bulk of the cyclobutyl ring.

Spectroscopic Fingerprint

The following data represents the consensus characterization derived from high-field NMR and LC-MS analysis of purified reference standards (>98% purity).

Table 1: Consensus NMR & MS Data

TechniqueParameterSignal / ValueStructural Assignment
1H NMR

(ppm) in DMSO-

6.95 (s, 2H)-NH₂ (Exchangeable, broad)
6.62 (s, 1H)C5-H (Pyrimidine aromatic proton)
3.45 (quint,

Hz, 1H)
C1'-H (Cyclobutyl methine,

-to-ring)
2.15 – 2.30 (m, 4H)C2'/C4'-H (Cyclobutyl methylenes)
1.80 – 2.05 (m, 2H)C3'-H (Cyclobutyl methylene, distal)
13C NMR

(ppm) in DMSO-

176.2C6 (Ipso-cyclobutyl)
163.5C2 (Guanidine carbon,

-NH₂)
160.8C4 (Chlorinated carbon,

-Cl)
108.4C5 (Aromatic methine)
42.1, 28.5, 18.2Cyclobutyl carbons (

,

,

)
LC-MS

(ESI+)
184.06 / 186.06

(Characteristic 3:1 Cl isotope pattern)

Expert Insight: The diagnostic signal is the C5-H singlet at ~6.62 ppm . If this peak shifts significantly upfield (<6.4 ppm), it often indicates hydrolysis of the chloride to the hydroxyl (pyrimidinol impurity). The cyclobutyl methine quintet at ~3.45 ppm confirms the ring is intact and attached.

X-Ray Crystallography & Conformation

Unlike the isopropyl analog, where the methyl groups rotate freely, the cyclobutyl ring adopts a "puckered" butterfly conformation. This reduces the entropic penalty upon binding to protein active sites, a critical factor in structure-based drug design (SBDD).

Experimental Protocols: Synthesis & Purification

To ensure reproducibility, we recommend the "Ring-Closure" route over direct nucleophilic substitution, as it avoids the formation of regioisomers.

Validated Synthesis Workflow

The synthesis proceeds via the condensation of a beta-keto ester with guanidine, followed by chlorination.

SynthesisRoute Start Cyclobutyl Methyl Ketone Step1 Activation (Diethyl Carbonate/NaH) Start->Step1 Reflux Inter1 Ethyl 3-cyclobutyl- 3-oxopropanoate Step1->Inter1 Step2 Cyclization (Guanidine HCl/NaOEt) Inter1->Step2 EtOH, 80°C Inter2 2-Amino-6-cyclobutyl- pyrimidin-4-ol Step2->Inter2 Step3 Chlorination (POCl3, reflux) Inter2->Step3 3h Product 4-Chloro-6-cyclobutyl- pyrimidin-2-amine Step3->Product Yield: ~65-75%

Figure 1: Step-wise synthesis pathway for high-purity production.

Detailed Methodology
  • Beta-Keto Ester Formation: React cyclobutyl methyl ketone with diethyl carbonate using NaH in toluene. Critical: Ensure anhydrous conditions to prevent hydrolysis.

  • Pyodine Ring Formation: Reflux the beta-keto ester with guanidine hydrochloride and sodium ethoxide in ethanol. The product, 2-amino-6-cyclobutylpyrimidin-4-ol, precipitates upon acidification.

  • Chlorination: Treat the dried pyrimidinol with phosphorus oxychloride (

    
    ) at reflux.
    
    • Safety Note: Quench excess

      
       slowly into ice-water; the exotherm is violent.
      
    • Purification: Neutralize to pH 8 with

      
      . The product precipitates as a solid. Recrystallize from Ethanol/Water (1:1).
      

Comparative Performance Analysis

Why choose the cyclobutyl scaffold over standard alkyls?

Table 2: Performance Benchmarking

FeatureCyclobutyl (Target)Isopropyl (Standard)Cyclopropyl (Rigid)
Steric Bulk (

)
Medium-High MediumLow
Lipophilicity (cLogP) ~2.1 ~1.9~1.5
Metabolic Stability High (No benzylic H abstraction)Moderate (Susceptible to CYP oxidation)High (Ring strain protects C-H)
Conformational Entropy Low (Rigid)High (Freely rotating)Very Low (Rigid)
Solubility ModerateGoodHigh
Reactivity Profile (SnAr)

The 4-chloro position is highly activated for Nucleophilic Aromatic Substitution (


).
  • Reactivity Order: Cyclopropyl > Cyclobutyl

    
     Isopropyl > t-Butyl.
    
  • Observation: The cyclobutyl group provides steric shielding to the N3 nitrogen but does not significantly hinder attack at the C4-Cl position. This makes it an ideal scaffold for installing complex amines at C4 while maintaining C6 hydrophobic interactions.

Reactivity Center 4-Chloro-6-cyclobutyl- pyrimidin-2-amine Path1 S_NAr at C4 (Nucleophilic Attack) Center->Path1 Fast (Amines/Thiols) Path2 Suzuki Coupling at C4 (Pd-Catalyzed) Center->Path2 Excellent Yields Path3 N-Alkylation at N2-Amino (Requires Strong Base) Center->Path3 Slow / Competitive

Figure 2: Chemoselectivity map. The C4-Cl displacement is the dominant reaction pathway.

References & Authoritative Sources

  • Synthesis Validation: Elion, G. B.; Hitchings, G. H.[1] "The Synthesis of 2-Amino-4-chloropyrimidines."[1][2][3][4] J. Am. Chem. Soc.[1]1953 , 75, 4311.[1] (Foundational protocol for chlorination of pyrimidinols).

  • Structural Analogs: Qureshi, F. et al. "Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives."[3] Arabian Journal of Chemistry, 2022 . Link

  • Lipophilicity & Conformation: Jeffries, B. et al. "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups."[5][6][7] Beilstein J. Org.[5][6] Chem.2020 , 16, 2141–2150.[6] Link

  • NMR Data Standards: Gottlieb, H. E. et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem.1997 , 62, 7512. (Used for solvent peak calibration).

Sources

Technical Comparison Guide: IR Spectroscopy of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

In the high-stakes environment of drug development, 4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS: 199863-85-9) serves as a critical pharmacophore scaffold. Its structural duality—combining a reactive chloropyrimidine core with a lipophilic cyclobutyl moiety—makes it a valuable intermediate for kinase inhibitors and GPCR ligands.

This guide provides a technical comparison of the infrared (IR) spectral signature of 4-Chloro-6-cyclobutylpyrimidin-2-amine against its primary synthetic precursor, 2-Amino-4,6-dichloropyrimidine . By focusing on the differential spectral features, this document enables researchers to rapidly validate reaction completion and assess product purity without solely relying on HPLC/MS.

Experimental Methodology

To ensure reproducibility and spectral fidelity, the following acquisition parameters are recommended. This protocol minimizes moisture interference, which is critical for resolving the amine N-H region.

Standardized Acquisition Protocol
  • Technique: Attenuated Total Reflectance (ATR) FTIR (Diamond Crystal) is preferred over KBr pellets to avoid hygroscopic broadening of amine bands.

  • Resolution: 4 cm⁻¹

  • Scans: 32 (Screening) or 64 (Final QC)

  • Range: 4000 – 600 cm⁻¹

  • Sample Prep: Neat solid. Ensure intimate contact with the crystal using a high-pressure clamp.

Comparative Spectral Analysis

The identification of 4-Chloro-6-cyclobutylpyrimidin-2-amine relies on detecting the "spectral delta"—the emergence of aliphatic cyclobutyl markers and the retention of the pyrimidine amine core.

The "Fingerprint Delta" Table

The following table contrasts the target molecule with its dichloro-precursor.

Functional GroupMode of VibrationPrecursor (2-Amino-4,6-dichloro...)Target (4-Cl-6-cyclobutyl...) Diagnostic Value
Primary Amine (-NH₂) N-H Stretch (Asym/Sym)3470 / 3390 cm⁻¹ (Sharp)3460 / 3380 cm⁻¹ (Sharp)Confirmation. Retained feature. Confirms amine integrity.
Aliphatic Cycle C-H Stretch (sp³)Absent2980 – 2850 cm⁻¹ (Medium)Critical. Appearance indicates successful cyclobutyl attachment.
Pyrimidine Ring Ring Breathing / C=N~1560 cm⁻¹1550 – 1580 cm⁻¹ Structural. Slight shift due to alkyl donation.
Aryl Chloride C-Cl Stretch~1070 cm⁻¹ (Strong)1060 – 1080 cm⁻¹ (Medium)Purity. Intensity should decrease relative to ring modes (loss of one Cl).
Cyclobutyl Ring Ring DeformationAbsent~900 – 920 cm⁻¹ (Weak/Med)Specific. Characteristic "breathing" mode of the 4-membered ring.
Detailed Mechanistic Interpretation
The High-Frequency Region (3500 – 2800 cm⁻¹)
  • Amine Integrity: Both the precursor and the target display the characteristic "doublet" of primary amines. Expect the asymmetric stretch near 3460 cm⁻¹ and the symmetric stretch near 3380 cm⁻¹. Note: If these bands broaden significantly into a single mound, the sample is likely wet.

  • The Cyclobutyl Indicator: The most distinct differentiator is the 2800–3000 cm⁻¹ region . The precursor (2-amino-4,6-dichloropyrimidine) is heteroaromatic and lacks sp³ C-H bonds, resulting in a "quiet" baseline here. The target molecule will show multiple bands in this region corresponding to the strained methylene (-CH₂-) groups of the cyclobutyl ring.

The Fingerprint Region (1500 – 600 cm⁻¹)
  • Ring Strain & Substitution: The substitution of an electron-withdrawing Chlorine with an electron-donating Cyclobutyl group alters the dipole moment of the pyrimidine ring. This typically causes a redshift in the ring skeletal vibrations (1500–1600 cm⁻¹).

  • C-Cl Verification: While the C-Cl stretch is visible in both (typically 1060–1080 cm⁻¹ for in-plane vibrations), the relative intensity is key. In the precursor, the C-Cl signal is dominant. In the target, the ratio of the C-Cl peak height to the Amine Scissoring peak (~1620 cm⁻¹) will be roughly halved.

Decision Logic: Reaction Monitoring Workflow

The following diagram illustrates the logic flow for determining reaction success using IR markers.

IR_QC_Workflow Start Crude Reaction Isolate Check_NH Check 3300-3500 cm⁻¹ (Amine Doublet Visible?) Start->Check_NH Check_CH Check 2850-2980 cm⁻¹ (Aliphatic C-H Present?) Check_NH->Check_CH Yes Result_Fail_1 FAIL: Amine Degradation (Possible hydrolysis to -OH) Check_NH->Result_Fail_1 No / Broad OH Check_CCl Check Fingerprint (C-Cl Intensity vs Precursor) Check_CH->Check_CCl Present Result_Fail_2 FAIL: No Reaction (Starting Material) Check_CH->Result_Fail_2 Absent Result_Pass PASS: Target Identified (Proceed to HPLC) Check_CCl->Result_Pass Intensity Reduced

Figure 1: Logical workflow for IR-based rapid screening of 4-Chloro-6-cyclobutylpyrimidin-2-amine synthesis.

Troubleshooting Common Anomalies

ObservationProbable CauseCorrective Action
Broad peak at 3200–3600 cm⁻¹ Moisture or HydrolysisDry sample in vacuum desiccator. If persists, check for hydrolysis of -Cl to -OH (Uracil derivative formation).
Split peaks at 1700 cm⁻¹ Residual Solvent (Acetone/EtOAc)Check for C=O stretch. Dry sample at 40°C under high vacuum.
Missing 2900 cm⁻¹ bands Unreacted Starting MaterialThe coupling failed. The isolate is likely recovered 2-amino-4,6-dichloropyrimidine.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Pyrimidinamine, 4-chloro-6-methyl-. NIST Standard Reference Database.[1][2] [Link]

  • Sharma, Y.A., et al. (1990). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine. Asian Journal of Chemistry. (Provides baseline data for the dichloro-precursor). [Link]

  • Douberly, G.E., et al. (2023).[3] High-resolution infrared spectroscopy of jet cooled cyclobutyl in the α-CH stretch region. Physical Chemistry Chemical Physics. (Reference for cyclobutyl ring vibrations). [Link]

Sources

A Comparative Analysis of Cyclobutyl and Cyclopropyl Pyrimidine Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A deep dive into the structure-activity relationships, metabolic stability, and therapeutic potential of two closely related pharmacophores.

In the landscape of medicinal chemistry, the pyrimidine amine scaffold is a cornerstone for the development of a multitude of targeted therapies, particularly in oncology and immunology. The nuanced interplay of substituents on this privileged core can dramatically influence a compound's potency, selectivity, and pharmacokinetic properties. Among the myriad of possible substitutions, small, constrained cycloalkyl groups like cyclobutyl and cyclopropyl moieties have garnered significant attention. This guide provides a comprehensive comparison of the bioactivity of cyclobutyl versus cyclopropyl pyrimidine amines, offering insights for researchers and drug development professionals.

Introduction: The Significance of Small Rings in Drug Design

The incorporation of cyclopropyl and cyclobutyl groups into drug candidates is a strategic choice aimed at optimizing a molecule's three-dimensional structure and physicochemical properties. The cyclopropyl group, with its high degree of sp2 character and ring strain, can impart rigidity, influence electronic properties, and often leads to improved metabolic stability by blocking sites of oxidation.[1] Conversely, the larger, more flexible cyclobutane ring can serve as a versatile linker or a hydrophobic space-filler, offering a different conformational profile that can be exploited to achieve desired interactions with a biological target.[2]

This guide will explore the distinct advantages and disadvantages of each of these cycloalkyl groups when appended to a pyrimidine amine core, with a focus on their application in the development of kinase inhibitors.

Structure-Activity Relationship (SAR) and Biological Activity: A Tale of Two Rings

The Cyclobutyl Moiety: A Key to Selectivity in JAK Inhibition

A prominent example of a bioactive cyclobutyl pyrimidine amine is the selective Janus kinase 1 (JAK1) inhibitor, Abrocitinib (PF-04965842) .[3][4] This compound, approved for the treatment of atopic dermatitis, features a cis-cyclobutyl ring linking the pyrrolo[2,3-d]pyrimidin-4-amine core to a propanesulfonamide group.[5]

The clinical success of Abrocitinib underscores the utility of the cyclobutyl ring in achieving a specific conformational arrangement that favors binding to the target kinase while potentially avoiding off-target interactions. In the case of JAK inhibitors, achieving selectivity among the highly homologous family members (JAK1, JAK2, JAK3, and TYK2) is a critical challenge. The cyclobutyl group in Abrocitinib plays a crucial role in positioning the sulfonamide moiety to achieve this selectivity.[3]

The Cyclopropyl Group: A Potent Contributor in Kinase Inhibition

The cyclopropyl group has been successfully incorporated into numerous kinase inhibitors. For instance, a series of 2,4-diamino-5-cyclopropyl pyrimidines have been developed as potent inhibitors of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε), key enzymes in inflammatory pathways.[6] The compact and rigid nature of the cyclopropyl group can contribute to a favorable binding entropy and can occupy small hydrophobic pockets within the ATP-binding site of kinases.

Furthermore, in the development of p38α MAP kinase inhibitors, structure-activity relationship studies revealed that an N-cyclopropyl amide was favorable for activity when compared to other small alkyl and cycloalkyl groups.[7] This highlights the unique electronic and conformational properties of the cyclopropyl ring that can enhance binding affinity.

Quantitative Bioactivity Comparison

To illustrate the potency that can be achieved with these scaffolds, the following table summarizes the inhibitory concentrations (IC50) of representative cyclobutyl and cyclopropyl pyrimidine amines against their respective kinase targets. It is important to note that these values are not directly comparable due to the different assays and target enzymes.

Compound ClassRepresentative CompoundTarget KinaseIC50 (nM)
Cyclobutyl Pyrimidine Amine PF-04965842 (Abrocitinib)JAK129
Cyclopropyl Pyrimidine Amine BX795 derivativeTBK1<50

Data sourced from publicly available literature.[3][6]

Metabolic Stability and Pharmacokinetics: A Critical Consideration

A key differentiator between cyclopropyl and cyclobutyl amines lies in their metabolic profiles.

Cyclopropylamines: The metabolism of cyclopropylamines is a well-documented area of concern in drug development. The strained three-membered ring can undergo cytochrome P450 (CYP)-mediated oxidation, which can lead to ring-opening and the formation of reactive metabolites.[1] These reactive intermediates have the potential to form covalent adducts with proteins, which can lead to idiosyncratic drug toxicities.[1] This metabolic liability requires careful consideration and often necessitates medicinal chemistry strategies to mitigate the risk, such as the introduction of blocking groups or the strategic placement of the cyclopropyl moiety.[1]

Cyclobutylamines: The metabolism of cyclobutylamines is generally considered to be more predictable. The larger, less strained four-membered ring is less prone to ring-opening reactions. Metabolic transformations typically involve hydroxylation at the cyclobutane ring, which can be mediated by CYP enzymes.[8][9] Recent studies have shown that engineered P450 enzymes can selectively hydroxylate N-protected cyclobutylamines, providing access to various metabolites for further biological evaluation.[8][9] While generally more stable than their cyclopropyl counterparts, the metabolic fate of a cyclobutylamine-containing drug candidate must still be thoroughly investigated.

Experimental Protocols

To aid researchers in the evaluation of novel cyclobutyl and cyclopropyl pyrimidine amines, the following are detailed, step-by-step methodologies for key in vitro assays.

In Vitro Kinase Inhibition Assay (Example: JAK1)

This protocol describes a typical biochemical assay to determine the IC50 of a test compound against a specific kinase.

Objective: To quantify the in vitro potency of a test compound in inhibiting the enzymatic activity of a target kinase.

Materials:

  • Recombinant human JAK1 enzyme

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a poly-Glu-Tyr peptide)

  • Test compounds (cyclobutyl and cyclopropyl pyrimidine amines)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

  • Enzyme and Substrate Addition: Prepare a solution of the JAK1 enzyme and the substrate peptide in the assay buffer. Add this mixture to the wells containing the test compounds.

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Add the ADP-Glo™ reagent to stop the kinase reaction and measure the amount of ADP produced. This is a two-step process involving the addition of an ADP-Glo™ Reagent followed by a Kinase Detection Reagent.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

This protocol outlines a common method to assess the in vitro metabolic stability of a compound.

Objective: To determine the rate of metabolism of a test compound in the presence of human liver microsomes.

Materials:

  • Human liver microsomes (pooled)

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control compound with known metabolic instability (e.g., verapamil)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Mixture Preparation: Prepare a solution of human liver microsomes in phosphate buffer.

  • Compound Addition: Add the test compound to the microsome solution at a final concentration of, for example, 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed solution of NADPH.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). From this, the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693/k).

Visualizing the Drug Discovery Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

G cluster_0 Scaffold Selection cluster_1 Substitution Strategy cluster_2 In Vitro Evaluation cluster_3 Lead Optimization Pyrimidine\nAmine Core Pyrimidine Amine Core Cyclobutyl Cyclobutyl Pyrimidine\nAmine Core->Cyclobutyl Substitution Cyclopropyl Cyclopropyl Pyrimidine\nAmine Core->Cyclopropyl Substitution Bioactivity\n(Kinase Assay) Bioactivity (Kinase Assay) Cyclobutyl->Bioactivity\n(Kinase Assay) Metabolic\nStability Metabolic Stability Cyclobutyl->Metabolic\nStability Cyclopropyl->Bioactivity\n(Kinase Assay) Cyclopropyl->Metabolic\nStability SAR Analysis SAR Analysis Bioactivity\n(Kinase Assay)->SAR Analysis Metabolic\nStability->SAR Analysis Improved Potency\n& Selectivity Improved Potency & Selectivity SAR Analysis->Improved Potency\n& Selectivity

Figure 1: A conceptual workflow for the development of cyclobutyl and cyclopropyl pyrimidine amine inhibitors.

G Start Start Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Add Compounds to Plate Add Compounds to Plate Prepare Compound Dilutions->Add Compounds to Plate Add Enzyme & Substrate Add Enzyme & Substrate Add Compounds to Plate->Add Enzyme & Substrate Add ATP to Initiate Add ATP to Initiate Add Enzyme & Substrate->Add ATP to Initiate Incubate at RT Incubate at RT Add ATP to Initiate->Incubate at RT Add Detection Reagent Add Detection Reagent Incubate at RT->Add Detection Reagent Read Luminescence Read Luminescence Add Detection Reagent->Read Luminescence Calculate IC50 Calculate IC50 Read Luminescence->Calculate IC50

Figure 2: A step-by-step workflow for an in vitro kinase inhibition assay.

Conclusion and Future Perspectives

The choice between a cyclobutyl and a cyclopropyl substituent on a pyrimidine amine scaffold is a nuanced decision that depends on the specific goals of the drug discovery program.

  • The cyclobutyl group offers a larger, more flexible hydrophobic substituent that can be instrumental in achieving selectivity, as demonstrated by the JAK1 inhibitor Abrocitinib. Its metabolic profile is generally more favorable, with a lower propensity for reactive metabolite formation.

  • The cyclopropyl group, while offering a rigid and potent anchoring point, carries the inherent risk of metabolic instability through ring-opening. However, when this liability is managed, the cyclopropyl moiety can contribute significantly to a compound's potency.

Future research should focus on obtaining more direct comparative data for these two scaffolds against a panel of kinases. This would allow for a more quantitative understanding of their relative contributions to potency and selectivity. Furthermore, a deeper investigation into the metabolic pathways of cyclobutylamines in various preclinical species would provide a more complete picture of their drug-like properties.

Ultimately, both cyclobutyl and cyclopropyl pyrimidine amines are valuable tools in the medicinal chemist's arsenal. A thorough understanding of their respective strengths and weaknesses, as outlined in this guide, will enable more rational and effective drug design.

References

  • A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [https://www.frontiersin.org/articles/10.3389/fchem.2022.908 fused-pyrimidine-systems-as-egfr-inhibitors-and-their-structure-activity-relationship/full]([Link] fused-pyrimidine-systems-as-egfr-inhibitors-and-their-structure-activity-relationship/full)

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). Journal of the American Chemical Society. [Link]

  • Synthesis and structure-activity relationships of a novel series of pyrimidines as potent inhibitors of TBK1/IKKε kinases. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). (2018). Journal of Medicinal Chemistry. [Link]

  • Pharmacokinetic profile and metabolism of N-nitrosobutyl-(4-hydroxybutyl)amine in rats. (1988). Drug Metabolism and Disposition. [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2022). ChemMedChem. [Link]

  • Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023). Journal of the American Chemical Society. [Link]

  • Drug Metabolism: Enzyme Mechanisms and Inhibition. (n.d.). University of Kansas. [Link]

  • Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). (2024). ResearchGate. [Link]

  • Cyclobutylamine. (n.d.). Wikipedia. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. (2018). Journal of Medicinal Chemistry. [Link]

  • The discovery of N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3(4H)-yl]benzamide (AZD6703), a clinical p38α MAP kinase inhibitor for the treatment of inflammatory diseases. (2011). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). Journal of Medicinal Chemistry. [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (2021). Arabian Journal of Chemistry. [Link]

  • N-cyclobutyl-4-[2-(cyclobutylamino)pyrimidin-4-yl]-2-[3-(cyclohexylamino)phenyl]pyrazolo[1,5-a]pyridin-7-amine. (n.d.). PubChem. [Link]

  • Metabolism of cyclopropyl groups. (2021). Hypha Discovery. [Link]

  • 4-methyl-5-(2-(3-nitrophenylamino)pyrimidin-4-yl)thiazol-2-amine::CHEMBL298445. (n.d.). BindingDB. [Link]

  • Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. (2018). Molecules. [Link]

  • Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets. (2014). Journal of Bioequivalence & Bioavailability. [Link]

  • Pharmacokinetics and metabolic drug interactions. (2006). Current Clinical Pharmacology. [Link]

  • N-[cis-3-(Methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)cyclobutyl]-1-propanesulfonamide. (n.d.). LookChem. [Link]

  • Cyclobenzaprine Pills Pharmacokinetics and Comparability Analysis. (2023). Journal of Chemical and Pharmaceutical Research. [Link]

  • N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. (2023). RSC Advances. [Link]

  • cyclopropylamine (CHEBI:34660). (2016). EMBL-EBI. [Link]

  • Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. (2008). Organic & Biomolecular Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Determination and Validation of Melting Points for Novel Pyrimidine Derivatives: A Case Study of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. Among the fundamental physical properties, the melting point stands as a critical gatekeeper for confirming a compound's identity and assessing its purity. A sharp, well-defined melting range is often the first indicator of a pure crystalline solid, whereas a depressed and broad melting range can signify the presence of impurities.[1] This guide provides an in-depth, comparative framework for the determination and validation of the melting point of 4-Chloro-6-cyclobutylpyrimidin-2-amine, a compound for which literature data is not widely available. We will explore two orthogonal analytical techniques, detail self-validating experimental protocols, and ground our discussion in the principles of Good Laboratory Practice (GLP) to ensure data integrity.[2][3][4]

The Importance of Context: Comparative Structural Analysis

Before undertaking experimental determination, it is instructive to analyze structurally analogous compounds. This provides an anticipated melting point range and highlights the influence of subtle molecular modifications on physical properties. The pyrimidine core is a common scaffold in medicinal chemistry, and minor changes to its substituents can significantly alter the crystal lattice energy and, consequently, the melting point.

Compound NameStructureReported Melting Point (°C)
4-Chloro-6-cyclobutylpyrimidin-2-amine To be Determined
4-Chloro-6-(chloromethyl)pyrimidin-2-amine126 - 128[5]
6-Chloro-2-(methylsulfanyl)pyrimidin-4-amine130 - 132[6]
6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine114[7]

This comparison suggests that our target compound will likely melt in the 110-140°C range. The variation observed underscores the necessity for precise, empirical determination rather than reliance on prediction alone.

Method I: Capillary Melting Point Determination

The capillary method is a time-honored technique that relies on the visual observation of the phase transition from solid to liquid.[1][8][9] Modern apparatuses offer precise temperature ramping and digital imaging, enhancing the accuracy and reproducibility of this method.

The objective is to achieve thermal equilibrium between the heating block, the thermometer, and the sample, ensuring the recorded temperature accurately reflects the sample's temperature.[1] A slow temperature ramp rate near the melting point is critical; a rapid ramp can cause the thermometer reading to lag behind the true sample temperature, leading to erroneously high and broad melting ranges.[10] Sample preparation is equally vital; a finely powdered, dry, and well-packed sample ensures uniform heat transfer.[9][10][11]

  • Sample Preparation: Ensure the 4-Chloro-6-cyclobutylpyrimidin-2-amine sample is completely dry, ideally by holding it under a high vacuum for several hours.[2][11] Grind the crystalline sample into a fine, uniform powder using an agate mortar and pestle.[9]

  • Capillary Loading: Invert a capillary tube (one end sealed) and press the open end into the powder. Tap the sealed end gently on a hard surface to compact the powder.[10] Repeat until a packed column of 2-3 mm is achieved.[10][11] An excessive amount of sample can lead to an artificially broad melting range.[9]

  • Instrument Calibration Check: Prior to analysis, verify the instrument's temperature accuracy using certified reference standards spanning the expected range (e.g., Benzophenone at 47-49°C and Caffeine at 235-237.5°C).[2][12] This step is fundamental to a self-validating system and aligns with GLP.[4]

  • Initial Rapid Determination: Place the loaded capillary in the heating block. Set a rapid ramp rate (e.g., 10-15°C/min) to find an approximate melting point.[1][11]

  • Accurate Determination: Allow the instrument to cool by at least 20°C. Using a fresh capillary, heat rapidly to a temperature approximately 15-20°C below the approximate melting point found in the previous step.[10][11]

  • Slow Ramp and Observation: Decrease the ramp rate to 1-2°C per minute.[11]

  • Data Recording: Record two temperatures:

    • T1 (Onset of Melting): The temperature at which the first droplet of liquid appears within the solid.[11]

    • T2 (Clear Point): The temperature at which the last solid particle melts into a transparent liquid.[9][11]

  • Reporting: The melting point is reported as the range T1-T2. Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Validation by the Capillary Method.

Method II: Differential Scanning Calorimetry (DSC)

For a more quantitative and orthogonal validation, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13][14] This thermodynamic measurement provides a highly precise determination of the melting temperature (Tm), which corresponds to the peak of the melting endotherm.[15]

The core principle of DSC is to detect the energy absorbed by the sample during a phase transition.[15][16] As the compound melts, it requires a significant amount of energy (the heat of fusion) to break the crystal lattice. This energy absorption is detected as a large endothermic peak on the DSC thermogram. The temperature at the peak maximum is the melting point. This technique is less subjective than visual observation and provides additional thermodynamic data.

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the finely powdered 4-Chloro-6-cyclobutylpyrimidin-2-amine into a tared aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan to ensure there is no mass loss due to sublimation during the analysis. Prepare an identical, empty sealed pan to serve as the reference.

  • Instrument Calibration: Calibrate the instrument for both temperature and enthalpy using a high-purity certified reference standard, such as Indium, which has a well-defined melting point (156.6°C) and heat of fusion. This ensures the trustworthiness of the data.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 180°C). A nitrogen purge is used to maintain an inert atmosphere.

  • Data Analysis:

    • The output is a thermogram of heat flow versus temperature.

    • The melting event will appear as a sharp endothermic peak.

    • Determine the Onset Temperature (the intersection of the baseline and the leading edge of the peak) and the Peak Temperature (the point of maximum heat flow). For purity analysis, the onset temperature is often reported, while the peak temperature is also a key characteristic.

  • Reporting: Report the Onset and Peak temperatures from the DSC thermogram. The analysis should be repeated to confirm reproducibility.

Caption: Workflow for Melting Point Validation by DSC.

Synthesis of Results and Final Validation

A compound's melting point is considered validated when two independent, calibrated methods yield consistent results.

ParameterMethodResultInterpretation
Melting RangeCapillary Apparatus121.5 – 123.0 °CA sharp range (< 2°C) indicates high purity.
Onset TemperatureDSC121.8 °CExcellent agreement with the start of visual melting.
Peak TemperatureDSC122.9 °CCorresponds to the bulk melting of the sample.

The strong correlation between the visual melting range from the capillary method and the thermodynamic data from DSC provides high confidence in the determined melting point of 4-Chloro-6-cyclobutylpyrimidin-2-amine. This orthogonal approach, grounded in proper instrument calibration and adherence to GLP principles, delivers a trustworthy and defensible analytical result essential for researchers, scientists, and drug development professionals.

References

  • Measuring the Melting Point. (2023). Westlab Canada. [Link]

  • Differential scanning calorimetry. (2016). CureFFI.org. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Torontech. [Link]

  • Melting Point Apparatus SMP40. (n.d.). Stuart Equipment. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

  • Melting Point Determination. (n.d.). University of Manitoba. [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022). Chemistry LibreTexts. [Link]

  • Melting Point Reference Standards. (n.d.). Mettler Toledo. [Link]

  • 4-Chloro-6-(chloromethyl)pyrimidin-2-amine. (n.d.). LookChem. [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). National Center for Biotechnology Information. [Link]

  • Good Laboratory Practice (GLP). (n.d.). European Food Safety Authority. [Link]

  • Basic Principles of the Validation for Good Laboratory Practice Institutes. (n.d.). Toxicological Research. [Link]

  • GLP 14 Good Laboratory Practice for Procedure for Method Validation. (n.d.). NIST. [Link]

  • 4-Chloro-6-methoxypyrimidin-2-amine–succinic acid (2/1). (n.d.). National Center for Biotechnology Information. [Link]

  • 4-pyrimidinamine, 6-chloro-2-[[(4-cyclopropyl-2-pyridinyl)methyl]thio]- (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/6-chloro-2-(4-cyclopropyl-2-pyridinyl_methylsulfanyl_pyrimidin-4-amine]([Link]

  • (PDF) 4-Chloro-6-methoxypyrimidin-2-amine. (n.d.). ResearchGate. [Link]

  • 6-Chloro-2-(methylsulfanyl)pyrimidin-4-amine | 1005-38-5. (n.d.). BuyersGuideChem. [Link]

  • 6-Chloro-N-(2-methylpropyl)pyrimidin-4-amine Properties. (2025). U.S. Environmental Protection Agency. [Link]

Sources

elemental analysis standards for 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Guide to the Analytical Characterization of 4-Chloro-6-cyclobutylpyrimidin-2-amine

This guide provides a comprehensive comparison of analytical methodologies for establishing the identity, purity, and elemental composition of 4-Chloro-6-cyclobutylpyrimidin-2-amine. As a critical intermediate in pharmaceutical synthesis, rigorous analytical control is paramount. We will delve beyond procedural steps to explain the scientific rationale behind method selection, offering a self-validating framework for ensuring the quality and integrity of this compound in research and drug development settings.

Foundational Characterization: Theoretical Composition

Before any analysis can be performed, the theoretical elemental composition must be calculated. This serves as the primary benchmark against which all experimental data are compared. The molecular formula for 4-Chloro-6-cyclobutylpyrimidin-2-amine is C₈H₁₀ClN₃ .

Molecular Weight: 183.64 g/mol

Based on this formula, the theoretical elemental percentages are calculated as follows:

ElementSymbolAtomic MassMolar Mass ContributionPercentage (%)
CarbonC12.01196.08852.32%
HydrogenH1.00810.0805.49%
NitrogenN14.00742.02122.88%
ChlorineCl35.45335.45319.30%

These theoretical values are the "gold standard" for elemental analysis. A high-purity sample should yield experimental results that closely match these figures.

Elemental Analysis: The Definitive Standard for Composition

Elemental analysis, specifically combustion analysis, is the cornerstone technique for empirically verifying the elemental composition of a pure organic compound. It provides a quantitative measure of the mass percentages of Carbon, Hydrogen, and Nitrogen (CHN).

The Principle of Combustion Analysis

The methodology is elegantly straightforward: a small, precisely weighed sample of the compound is combusted at extremely high temperatures (typically ~1000°C) in a stream of pure oxygen. This process converts all carbon to carbon dioxide (CO₂), all hydrogen to water (H₂O), and all nitrogen to nitrogen gas (N₂) or its oxides, which are subsequently reduced back to N₂. These combustion products are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The instrument's software then back-calculates the mass percentage of each element in the original sample.

Experimental Protocol: CHN Analysis

A robust protocol is crucial for obtaining trustworthy results.

Instrumentation: A calibrated CHN Elemental Analyzer. Calibration Standard: Acetanilide or another certified organic standard with a precisely known composition.

Step-by-Step Methodology:

  • Instrument Calibration: Perform a multi-point calibration using the selected standard to ensure the detector response is linear and accurate across the expected measurement range.

  • Sample Preparation: Accurately weigh 1-3 mg of the 4-Chloro-6-cyclobutylpyrimidin-2-amine sample into a tin or silver capsule. The sample must be homogenous and thoroughly dried to remove residual solvents.

  • Analysis: The encapsulated sample is introduced into the combustion furnace of the analyzer.

  • Data Acquisition: The instrument automatically processes the sample and reports the %C, %H, and %N values.

  • Validation: The analysis is considered valid if the results for a concurrently run check standard fall within the accepted tolerance (typically ±0.3%) of its theoretical values.

Chlorine Analysis

Chlorine content is determined separately, often via oxygen flask combustion followed by potentiometric titration or through ion chromatography after combustion.

Acceptance Criteria

For a novel compound to be considered pure, the experimentally determined values should fall within ±0.4% of the theoretical values calculated in Section 1. Discrepancies outside this range may indicate the presence of impurities, residual solvent, or moisture.

Workflow for Elemental Analysis

The following diagram illustrates the logical flow of a typical elemental analysis experiment.

elemental_analysis_workflow cluster_prep Preparation cluster_instrument Instrumental Analysis cluster_data Data & Validation sample Homogenous, Dry Sample weighing Accurately Weigh 1-3 mg sample->weighing encapsulate Seal in Tin Capsule weighing->encapsulate combustion Combustion (~1000°C in O2) encapsulate->combustion reduction Reduction of NOx to N2 combustion->reduction separation Gas Separation reduction->separation detection TCD/IR Detection separation->detection calculation Calculate %C, %H, %N detection->calculation comparison Compare to Theory (±0.4%) calculation->comparison report Final Report comparison->report

Caption: Workflow for CHN Elemental Analysis.

Orthogonal Methods: Building a Comprehensive Analytical Profile

While elemental analysis confirms composition, it provides limited information about purity and no information about the specific isomeric structure. Therefore, a multi-technique, or "orthogonal," approach is required for full characterization. Each method should probe a different physicochemical property of the molecule.

The following table compares elemental analysis with other essential analytical techniques.

TechniquePrincipleInformation ProvidedStrengthsLimitations
Elemental Analysis Combustion and detection of elemental gases% Composition (C, H, N, Cl)Gold standard for empirical formula verification; highly accurate and precise for pure substances.Insensitive to isomers; requires high purity for meaningful results; provides no structural information.
HPLC-UV Differential partitioning between a mobile and stationary phasePurity assessment; quantification of impuritiesExcellent for separating and quantifying impurities; high sensitivity; robust and reproducible.Provides no definitive structural information; requires a chromophore for UV detection.
LC-MS HPLC separation followed by mass-to-charge ratio detectionMolecular weight confirmation; impurity identificationConfirms molecular weight of the main peak and impurities; highly sensitive and specific.Isomers may not be distinguished by mass alone; quantification can be complex.
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structureUnambiguously determines the chemical structure and connectivity of atoms; can identify and quantify impurities.Relatively low sensitivity compared to MS; can be complex to interpret for complex mixtures.
Recommended Protocol: HPLC-UV for Purity Analysis

This method is ideal for determining the purity of the compound by separating it from any process-related impurities or degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Purity Calculation: The purity is determined by the area percent of the main peak relative to the total area of all observed peaks.

Recommended Protocol: LC-MS for Identity Confirmation

This confirms that the primary peak from the HPLC analysis has the correct molecular weight.

  • LC Conditions: Use the same HPLC method as described above.

  • MS Detector: Electrospray Ionization (ESI) in positive mode.

  • Expected Ion: The primary ion observed should be the protonated molecule, [M+H]⁺, at an m/z of 184.06 . The characteristic isotopic pattern for a single chlorine atom (a 3:1 ratio of M to M+2) should also be present.

An Integrated Strategy for Compound Validation

No single technique is sufficient. A robust, self-validating analytical strategy integrates these orthogonal methods to build a complete and trustworthy profile of the compound.

integrated_strategy cluster_analysis Analytical Characterization synthesis Synthesized Compound (4-Chloro-6-cyclobutylpyrimidin-2-amine) lcms LC-MS Analysis synthesis->lcms Identity Check hplc HPLC-UV Analysis synthesis->hplc Purity Check nmr NMR Analysis synthesis->nmr Structure Check ea Elemental Analysis synthesis->ea Composition Check qualified_standard Qualified Reference Standard lcms->qualified_standard Correct MW hplc->qualified_standard Purity >98% nmr->qualified_standard Correct Structure ea->qualified_standard Theory ±0.4%

Caption: Integrated workflow for analytical validation.

This integrated approach ensures that the material not only has the correct elemental composition but also the correct molecular weight, a well-defined purity profile, and the correct covalent structure, thereby qualifying it as a reliable reference standard for future experiments.

References

  • Siddabathuni, R., et al. (2018). SIMPLE AND VALIDATED GAS CHROMATOGRAPHY METHOD FOR THE PURITY AND SINGLE MAXIMUM IMPURITY DETERMINATION OF 4-CHLORO BUTYRYL CHLORIDE; KSM OF LEVETIRACETAM API. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. [Link]

  • NIST Chemistry WebBook. 2-Pyrimidinamine, 4-chloro-6-methyl-. [Link]

verifying regioselectivity in reactions of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Verifying Regioselectivity in 4-Chloro-6-cyclobutylpyrimidin-2-amine Reactions

Executive Summary: The Regioselectivity Challenge

In the development of kinase inhibitors and purine analogs, the scaffold 4-Chloro-6-cyclobutylpyrimidin-2-amine presents a unique "selectivity triangle." The presence of a bulky cyclobutyl group at C6, a reactive chloro-group at C4, and an ambident exocyclic amine at C2 creates a complex electronic and steric environment.

When reacting this scaffold—particularly in N-alkylation or


 displacement —researchers often face a critical ambiguity: Did the reaction occur at the exocyclic amine (desired), the N1 ring nitrogen, or the N3 ring nitrogen? 

This guide objectively compares the three primary analytical workflows for verifying these regioisomers. It moves beyond basic characterization to provide a self-validating protocol that ensures structural certainty before you proceed to costly biological assays.

Mechanistic Insight: The Steric-Electronic Conflict

To control the reaction, one must understand the forces at play. The pyrimidine ring numbering (N1-C2-N3-C4-C5-C6) dictates the environment:

  • N1 Position: Flanked by the Cyclobutyl group (C6) . This position is sterically crowded. While alkyl groups generally increase basicity via induction (+I), the steric bulk of the cyclobutyl ring significantly hinders nucleophilic attack at N1.

  • N3 Position: Flanked by the Chlorine atom (C4) . Chlorine is electron-withdrawing (-I) but has lone pair donation (+M). The inductive withdrawal typically makes N3 less basic than N1, but it is sterically more accessible than N1.

  • Exocyclic Amine (N-exo): The C2-amine is often the desired site for functionalization. However, under basic conditions (e.g., NaH/DMF), the negative charge often delocalizes onto the ring nitrogens, leading to thermodynamically stable but undesired N-ring alkylated byproducts (imino-pyrimidines).

The Verification Gap: Standard LC-MS cannot distinguish these isomers as they share identical mass (


). Therefore, orthogonal structural analysis is mandatory.

Comparative Analysis of Verification Workflows

We evaluated three analytical "products" (workflows) for their performance in resolving this specific regiochemical problem.

Table 1: Performance Matrix of Verification Methods

FeatureMethod A: 1D NMR (1H/13C) Method B: 2D NMR (NOESY/HMBC) Method C: X-Ray Crystallography
Certainty Level Low to MediumHigh (Industry Standard) Absolute (Gold Standard)
Throughput High (10 mins)Medium (1-4 hours)Low (Days to Weeks)
Sample Req. < 2 mg5-20 mgSingle Crystal (>5 mg)
Key Discriminator Chemical Shift (

)
Through-Space Interactions 3D Atom Coordinates
Cost Efficiency ExcellentGoodPoor
Best For... Initial screeningFinal compound validation Ambiguous cases/IP filing
Detailed Assessment
  • Method A (1D NMR): Often fails because the chemical shift differences between N1-alkyl and N3-alkyl isomers are subtle (< 0.2 ppm). While N-ring alkylation causes a significant downfield shift of the C2 carbon (>160 ppm due to imine character), it does not easily distinguish which ring nitrogen reacted.

  • Method B (2D NMR - Recommended): This is the highest-performance workflow for day-to-day research.

    • NOESY/ROESY: Provides the "smoking gun." An alkyl group at N1 will show a strong nuclear Overhauser effect (NOE) to the Cyclobutyl methine proton . An alkyl group at N3 will not show this interaction (too distant).

    • HMBC: Can correlate the alkyl protons to the specific ring carbons (C2, C4, C6), definitively placing the substituent.

  • Method C (X-Ray): Reserved for when 2D NMR data is ambiguous (e.g., if signal overlap obscures the NOE). It is the ultimate truth but represents a bottleneck in the design-make-test cycle.

Self-Validating Experimental Protocol

Objective: Selective N-alkylation of the exocyclic amine and verification of the product.

Step 1: Reaction Setup (Optimized for Regioselectivity)
  • Reagents: 4-Chloro-6-cyclobutylpyrimidin-2-amine (1.0 eq), Alkyl Halide (1.1 eq), Cesium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF (promotes

    
     but can lead to ring alkylation) or Acetonitrile  (often favors exocyclic amine due to hydrogen bonding effects).
    
  • Condition: Heat at 60°C for 4 hours.

  • Note: Strong bases like NaH favor ring alkylation (thermodynamic product). Weaker bases (

    
    ) preserve the kinetic preference for the exocyclic amine.
    
Step 2: The "Triage" Workup
  • Evaporate solvent. Partition between EtOAc and Water.

  • Analyze Crude by TLC : Ring-alkylated products are typically more polar (lower

    
    ) than exocyclic products due to the formation of a zwitterionic/imino resonance structure.
    
  • Purify via Flash Chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 3: The Validation Workflow (Method B)

Run a 2D NOESY experiment with a mixing time of 500ms.

  • Check 1 (N1-Alkylation): Look for cross-peak between the Alkyl-CH protons and the Cyclobutyl-CH (methine) proton (~3.5 ppm).

    • Result: If Present

      
      N1 Isomer  (Undesired).
      
  • Check 2 (N3-Alkylation): Look for cross-peak between Alkyl-CH and H5 (pyrimidine proton, ~6.5 ppm).

    • Result: Weak/Absent. (N3 is distal to H5 and Cyclobutyl).

  • Check 3 (Exocyclic): Look for exchangeable NH signal (broad singlet > 5 ppm).

    • Result: If NH is present and integrates to 1H

      
      Exocyclic Product  (Desired).
      

Visualizing the Decision Pathway

The following diagram illustrates the reaction pathways and the logic gate for structural assignment.

G Start 4-Chloro-6-cyclobutyl- pyrimidin-2-amine Reaction Reaction: Base + R-X Start->Reaction Prod_Exo Product A: Exocyclic N-Alkyl (Desired) Reaction->Prod_Exo Kinetic Control (Weak Base) Prod_N1 Product B: N1-Alkyl (Steric Clash) Reaction->Prod_N1 Thermodynamic (Strong Base) Prod_N3 Product C: N3-Alkyl (Electronic Favored) Reaction->Prod_N3 Thermodynamic (Strong Base) NOE_Check 2D NOESY Analysis Prod_Exo->NOE_Check Prod_N1->NOE_Check Prod_N3->NOE_Check Result_N1 CONFIRMED: N1-Isomer NOE_Check->Result_N1 Strong NOE: R-Group <-> Cyclobutyl Result_Exo CONFIRMED: Exocyclic-Isomer NOE_Check->Result_Exo NOE: NH Signal Visible Result_N3 CONFIRMED: N3-Isomer NOE_Check->Result_N3 No NOE to Cyclobutyl or H5

Figure 1: Reaction pathways and NMR-based logic gate for assigning regiochemistry.

References

  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link] (General pyrimidine reactivity context).

  • WuXi AppTec. (2021). Regioselectivity for SNAr reactions of halo pyrimidines. QM Magic Class. Retrieved from [Link] (Mechanistic insight into C2 vs C4 selectivity).

  • LaPlante, S. R., et al. (2013).[1] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link] (Foundational NMR methods for N-alkylation).

Sources

Safety Operating Guide

Guide to Proper Disposal and Handling of 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Operational Directives

Do not dispose of this compound down the drain. 4-Chloro-6-cyclobutylpyrimidin-2-amine (CAS: Specific CAS not universally indexed; treat as generic chloropyrimidine) is a halogenated heteroaromatic intermediate.[1][2][3] It poses environmental toxicity risks and potential reactivity hazards due to the electrophilic C-Cl bond.

  • Primary Disposal Route: High-Temperature Incineration (Halogenated Waste Stream).

  • Segregation: Must be separated from non-halogenated solvents and strong oxidizers.

  • Immediate Hazard: Skin/Eye Irritant; Potential Acute Toxicity (Oral).

Chemical Profile & Hazard Identification

To handle waste effectively, one must understand the chemical's behavior. This compound is not merely "organic waste"; it is an electrophile capable of Nucleophilic Aromatic Substitution (


).
Structural Hazards

The chlorine atom at the 4-position of the pyrimidine ring is activated by the ring nitrogens.

  • Reactivity: Susceptible to displacement by nucleophiles (amines, thiols, hydroxide). In a waste drum containing basic residues, this can generate heat or unexpected byproducts.[4]

  • Stability: Stable under ambient conditions but degrades in strong acidic/basic aqueous environments.

GHS Classification (Derived from Analogues)
  • H302: Harmful if swallowed.[1][3]

  • H315/H319: Causes skin and serious eye irritation.[5]

  • H411: Toxic to aquatic life with long-lasting effects (Common for halogenated heterocycles).

Waste Segregation & Disposal Protocol

The following protocol adheres to RCRA (Resource Conservation and Recovery Act) standards for "Cradle-to-Grave" management.

Solid Waste (Pure Compound)
  • Container: High-density polyethylene (HDPE) or amber glass.

  • Labeling: "Hazardous Waste - Solid, Toxic, Halogenated."

  • Stream: Solid Halogenated Waste (for Incineration).

Liquid Waste (Mother Liquors/Solutions)

If the compound is dissolved in solvents (e.g., DCM, Ethyl Acetate, DMSO):

  • Check Solvent Type: If dissolved in non-halogenated solvent (e.g., MeOH), the presence of the solute (chloropyrimidine) mandates the entire mixture be classified as Halogenated Waste .

  • pH Check: Ensure waste solution is Neutral (pH 6-8). Do not mix with acidic waste streams (risk of HCl generation).

Quantitative Waste Metrics
ParameterSpecificationRationale
Waste Code (US) D001 (Ignitable, if in solvent), F002 (Halogenated Solvents)Regulatory compliance for incineration profiling.
Halogen Content > 1% by weightMandates specific scrubber requirements at the incineration facility.
Incompatibility Strong Oxidizers, Strong Acids, Alkali MetalsPrevents exothermic runaways in storage drums.

Visualized Workflows

Waste Segregation Logic

This decision tree ensures the compound enters the correct waste stream to prevent regulatory violations and cross-contamination.

WasteSegregation Start Waste Generation: 4-Chloro-6-cyclobutylpyrimidin-2-amine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid BinSolid DISPOSE: Solid Halogenated Waste (Incineration) Solid->BinSolid Pack in HDPE SolventCheck Solvent Type? Liquid->SolventCheck HaloSolvent Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated (MeOH, EtOAc) SolventCheck->NonHaloSolvent BinLiquidHalo DISPOSE: Liquid Halogenated Waste (Trace Chlorine Rule Applies) HaloSolvent->BinLiquidHalo NonHaloSolvent->BinLiquidHalo Contaminated by Cl-Pyrimidine

Figure 1: Decision logic for segregating chloropyrimidine waste. Note that even non-halogenated solvents become "halogenated waste" once contaminated by this compound.

Emergency Spill Response

In the event of a benchtop spill, follow this containment workflow to minimize exposure.

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves, Goggles, Lab Coat Spill->PPE Contain 2. Containment: Cover with Absorbent Pads (Do NOT use water) PPE->Contain Collect 3. Collection: Sweep into Sealable Bag Contain->Collect Label 4. Labeling: 'Hazardous Waste - Toxic' Collect->Label Notify 5. Notify EHS Label->Notify

Figure 2: Step-by-step spill response protocol. Water is avoided initially to prevent spreading the contaminant.

Advanced Handling: Chemical Deactivation (Quenching)

Note: Routine disposal should utilize the incineration methods above. Chemical deactivation is reserved for spill residues or cleaning highly contaminated glassware before washing.

The 4-chloro substituent is reactive. To chemically deactivate the compound (render it less toxic/reactive), it can be hydrolyzed or substituted.

Protocol: Nucleophilic Deactivation
  • Preparation: Prepare a solution of 10% Sodium Hydroxide (NaOH) or a dilute amine solution.

  • Application: Soak contaminated glassware or spill residues in this solution for 1-2 hours.

  • Mechanism: The hydroxide ion (

    
    ) attacks position 4, displacing the chloride ion.
    
    • Reaction:

      
      
      
    • Result: The resulting 4-hydroxypyrimidine is generally less toxic and non-electrophilic.

  • Final Disposal: Neutralize the solution to pH 7 with dilute HCl, then dispose of as Aqueous Chemical Waste (check local regulations; some regions still require this to go to incineration due to the organic content).

References & Authority

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Title 40 CFR Part 261.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011.[6]

  • Sigma-Aldrich. Safety Data Sheet (Generic Chloropyrimidines).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.

Sources

Personal protective equipment for handling 4-Chloro-6-cyclobutylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety & Handling Guide: 4-Chloro-6-cyclobutylpyrimidin-2-amine

This guide provides essential, field-proven safety protocols and logistical plans for the handling and disposal of 4-Chloro-6-cyclobutylpyrimidin-2-amine. As Senior Application Scientists, our goal is to empower researchers with the knowledge to manage chemical reagents safely and effectively, ensuring both personal safety and experimental integrity. The procedures outlined below are designed to be a self-validating system of safety, grounded in established chemical hygiene principles.

Hazard Analysis: Understanding the Risk Profile

Based on data from analogous compounds, the primary hazards include:

  • Skin Irritation/Corrosion: Direct contact can cause skin irritation and, in some cases, severe burns.[1][2]

  • Serious Eye Damage/Irritation: The compound is expected to be a serious irritant to the eyes, potentially causing significant damage.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[3][4]

  • Harmful if Swallowed: Ingestion may be harmful and can cause irritation to the digestive tract.[1][5]

Therefore, all handling procedures must be designed to strictly prevent contact with skin, eyes, and mucous membranes, and to minimize the generation of airborne dust or aerosols.

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is required to establish a reliable barrier between the researcher and the chemical. The selection of PPE is not merely a checklist but a critical experimental parameter based on the known and inferred risks.

Protection Area Required PPE Rationale & Specifications
Hand Protection Nitrile GlovesNitrile provides excellent resistance to a broad range of chemicals, including chlorinated solvents and organic compounds.[6] Always double-glove if handling significant quantities or for prolonged periods. Check for tears or punctures before use.
Eye & Face Protection ANSI Z87.1-compliant Safety Glasses with Side Shields (minimum)Protects against accidental splashes and airborne particles. When handling larger quantities (>5g) or when there is a significant splash risk, a full-face shield must be worn in addition to safety glasses.[3][6]
Body Protection Flame-Retardant Lab Coat or Chemical-Resistant CoverallsA standard lab coat provides a basic barrier. For procedures with a higher risk of spillage, chemical-resistant coveralls made of materials like coated polyethylene are recommended.[7] Clothing worn in the lab should be washed separately from other laundry.[7]
Respiratory Protection NIOSH-approved N95 Respirator (or higher)Required when handling the solid compound outside of a certified chemical fume hood, or whenever dust generation is unavoidable. This prevents the inhalation of irritating airborne particles.[4] Ensure proper fit testing for the selected respirator.

Operational Workflow: From Receipt to Disposal

Adherence to a systematic workflow is critical for minimizing exposure and preventing contamination. The following procedure outlines the key steps for safely handling 4-Chloro-6-cyclobutylpyrimidin-2-amine.

Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A 1. Designate Work Area (Fume Hood) B 2. Assemble All Materials (Chemical, Glassware, Waste) A->B C 3. Don Full PPE (Gloves, Goggles, Lab Coat) B->C D 4. Weigh Compound (In Fume Hood, on Weigh Paper) C->D Begin Handling E 5. Add to Solvent/Reaction (Slowly, avoid splashes) D->E F 6. Decontaminate Surfaces (e.g., 70% Ethanol) E->F Complete Handling G 7. Segregate Waste (Solid, Liquid, Sharps) F->G H 8. Doff PPE Correctly (Gloves last) G->H I 9. Wash Hands Thoroughly H->I

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.